5-Methyl-2-pyridinesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methylpyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXURYNQXMBRJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394266 | |
| Record name | 5-Methyl-2-pyridinesulfonamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70394266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65938-77-4 | |
| Record name | 5-Methyl-2-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-pyridinesulfonamide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Methyl-2-pyridinesulfonamide chemical properties
An In-Depth Technical Guide to 5-Methyl-2-pyridinesulfonamide: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, which combines a pyridine ring, a sulfonamide functional group, and a methyl substituent, makes it a versatile building block for the synthesis of more complex molecules. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, known for its ability to mimic a peptide bond and participate in hydrogen bonding with biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, tailored for researchers and professionals in drug development.
Part 1: Core Physicochemical and Structural Properties
The unique chemical behavior of this compound is a direct result of its molecular architecture. The electron-withdrawing nature of the sulfonamide group and the aromaticity of the pyridine ring, modulated by the electron-donating methyl group, dictate its reactivity and physical characteristics.
Structural and Chemical Identity
The molecule consists of a pyridine ring substituted at the 2-position with a sulfonamide group (-SO₂NH₂) and at the 5-position with a methyl group (-CH₃).[1]
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The compound's properties make it a solid at room temperature with moderate solubility in polar organic solvents, attributable to the hydrogen bonding capacity of the sulfonamide group.[1]
| Property | Value | Source(s) |
| CAS Number | 65938-77-4 | [3][4] |
| Molecular Formula | C₆H₈N₂O₂S | [1][3][4] |
| Molecular Weight | 172.20 g/mol | [4][5] |
| Appearance | White solid / powder | [1] |
| Melting Point | 127-132 °C | [5] |
| Topological Polar Surface Area (TPSA) | 73.05 - 81.4 Ų | [3][4] |
| LogP | 0.037 - 0.1 | [3][4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 - 4 | [4][5] |
| Rotatable Bonds | 1 | [4] |
| SMILES | Cc1ccc(nc1)S(=O)(=O)N | [1][3] |
| InChIKey | HXURYNQXMBRJLU-UHFFFAOYSA-N | [3] |
Part 2: Synthesis and Reactivity
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthesis can be designed based on established organosulfur chemistry.
Proposed Synthetic Pathway
A common route to arylsulfonamides involves the conversion of a corresponding thiol or sulfonyl chloride. A logical pathway for this compound would start from 2-amino-5-methylpyridine.
Sources
- 1. CAS 65938-77-4: 5-methylpyridine-2-sulfonamide [cymitquimica.com]
- 2. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H8N2O2S | CID 3614199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
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An In-Depth Technical Guide to 5-Methyl-2-pyridinesulfonamide (CAS: 65938-77-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in contemporary organic synthesis and medicinal chemistry, 5-Methyl-2-pyridinesulfonamide has garnered significant interest. This technical guide provides a comprehensive overview of its synthesis, characterization, and core applications, with a focus on the underlying chemical principles and practical methodologies. Designed for the discerning researcher, this document moves beyond a simple recitation of facts to offer a deeper understanding of this versatile molecule.
Core Molecular Attributes
This compound is a stable, crystalline solid at room temperature. Its structure, featuring a pyridine ring substituted with a methyl group and a sulfonamide functional group, imparts a unique combination of properties that are leveraged in its various applications.
| Property | Value | Source(s) |
| CAS Number | 65938-77-4 | [1][2] |
| Molecular Formula | C₆H₈N₂O₂S | [1][2] |
| Molecular Weight | 172.20 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 127-132 °C | [2] |
| Solubility | Soluble in polar organic solvents | [2] |
Synthesis of this compound
The synthesis of this compound is a critical process, and several routes have been developed. A common and reliable method involves a multi-step sequence starting from the readily available 2-amino-5-methylpyridine.
Synthetic Workflow
The synthesis can be conceptually broken down into two primary stages: the conversion of the amino group to a sulfonyl chloride, followed by amination to form the sulfonamide.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound from 2-amino-5-methylpyridine.
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂) gas
-
Copper(II) Chloride (CuCl₂)
-
Ammonium Hydroxide (NH₄OH) solution (28-30%)
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step 1 & 2: Diazotization and Sulfonylation
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve 2-amino-5-methylpyridine (1 equivalent) in concentrated hydrochloric acid diluted with water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of copper(II) chloride (0.1 equivalents) in concentrated hydrochloric acid.
-
Bubble sulfur dioxide gas through this solution until saturation.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution, maintaining the temperature below 10 °C. Vigorous stirring is essential to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product, 5-methylpyridine-2-sulfonyl chloride, with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Amination
-
Cool the crude 5-methylpyridine-2-sulfonyl chloride in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution with vigorous stirring. An exothermic reaction will occur.
-
Continue stirring for 1-2 hours, allowing the mixture to warm to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and air dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Key Applications in Drug Discovery and Chemical Biology
This compound serves as a valuable scaffold and intermediate in the development of novel therapeutics and as a tool for chemical biology research.
Intermediate in the Synthesis of Clazosentan
Clazosentan is a potent and selective endothelin receptor antagonist that has been investigated for the treatment of cerebral vasospasm following subarachnoid hemorrhage. This compound is a crucial building block in the synthesis of this complex molecule.[3]
The key step involves the nucleophilic substitution reaction between the sulfonamide nitrogen of this compound and a di-substituted pyrimidine derivative, 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine.[4][5] This reaction forms the central sulfonamide linkage in the Clazosentan molecule.
Caption: Role of this compound in Clazosentan synthesis.
Nitrene Precursor in Copper-Catalyzed Aziridination
This compound is an effective nitrene source for the copper-catalyzed aziridination of olefins.[6][7][8] This reaction is a powerful tool for the synthesis of aziridines, which are versatile intermediates in organic synthesis. The pyridine nitrogen plays a crucial role in this process through chelation to the copper catalyst, which facilitates the formation of the active copper-nitrenoid species.[6]
Mechanistic Insights:
The proposed mechanism involves the initial coordination of the this compound to a copper(I) catalyst. Subsequent reaction with an oxidant, such as iodosylbenzene diacetate (PhI(OAc)₂), generates a highly reactive copper-nitrenoid intermediate. This intermediate then transfers the nitrene group to an olefin in a concerted or stepwise fashion to form the aziridine ring. The chelation of the pyridine nitrogen to the copper center is believed to lower the activation energy for nitrene formation and transfer.[8][9]
Caption: Simplified catalytic cycle for copper-catalyzed aziridination.
Representative Protocol: Aziridination of Styrene
-
To a stirred solution of copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈ (5 mol%) in anhydrous acetonitrile under an inert atmosphere, add this compound (1.2 equivalents).
-
Add styrene (1 equivalent) to the reaction mixture.
-
Add iodosylbenzene diacetate (PhI(OAc)₂) (1.1 equivalents) portion-wise over 30 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding N-(5-methylpyridin-2-ylsulfonyl)aziridine.
Potential as a Bioactive Scaffold
The pyridinesulfonamide moiety is a well-established pharmacophore found in a variety of biologically active compounds. While direct biological activity data for this compound is limited in the public domain, its structural analogues have shown promise in several therapeutic areas. For instance, derivatives of pyridinesulfonamide have been investigated as inhibitors of cyclooxygenase-2 (COX-2) and carbonic anhydrases, enzymes implicated in inflammation and cancer, respectively. This suggests that this compound could serve as a valuable starting point for the design and synthesis of novel enzyme inhibitors.
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of this compound is essential for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the protons of the sulfonamide NH₂ group. The aromatic protons will exhibit characteristic splitting patterns (doublets and doublets of doublets) due to coupling with adjacent protons. The chemical shift of the NH₂ protons can be broad and may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (aromatic, methyl, and the carbon attached to the sulfonyl group).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands for this compound would include:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3200 | N-H stretching (sulfonamide) |
| 3100-3000 | C-H stretching (aromatic) |
| 2980-2850 | C-H stretching (methyl) |
| 1600-1450 | C=C and C=N stretching (pyridine ring) |
| 1350-1300 & 1170-1150 | Asymmetric and symmetric S=O stretching (sulfonamide) |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 172. The fragmentation pattern would likely involve the loss of SO₂ (64 Da) and cleavage of the pyridine ring and sulfonamide group.[10][11][12]
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a molecule of significant utility in modern organic chemistry and drug discovery. Its straightforward synthesis, coupled with its role as a key intermediate for important pharmaceuticals like Clazosentan and as a versatile reagent in copper-catalyzed aziridination, underscores its importance. Furthermore, the inherent biological potential of the pyridinesulfonamide scaffold suggests that this compound will continue to be a valuable tool for researchers and scientists in the years to come.
References
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An In-Depth Technical Guide to 5-Methyl-2-pyridinesulfonamide: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-methyl-2-pyridinesulfonamide, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular characteristics, synthesis, and critical applications, with a focus on providing actionable insights for laboratory and development settings.
Core Molecular and Physicochemical Profile
This compound is a substituted pyridinesulfonamide with the chemical formula C₆H₈N₂O₂S.[1][2][3] Its structure features a pyridine ring, a biologically significant heterocycle, substituted with a methyl group at the 5-position and a sulfonamide group at the 2-position.[4] This strategic placement of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and application in synthesis.
The sulfonamide moiety is a well-established pharmacophore known for a wide range of biological activities, including antibacterial properties.[4][5] The pyridine ring, another cornerstone in drug design, further enhances the molecule's potential for interacting with biological targets.[6][7]
Molecular Structure
The structural representation of this compound is as follows:
Caption: 2D structure of this compound.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 65938-77-4 | [1][2][3] |
| Molecular Formula | C₆H₈N₂O₂S | [1][2][3] |
| Molecular Weight | 172.20 g/mol | [1][2] |
| IUPAC Name | 5-methylpyridine-2-sulfonamide | [3] |
| SMILES | CC1=CN=C(C=C1)(=O)N | [1][8] |
| Melting Point | 127-132 °C | [9][10] |
| LogP | 0.03742 - 0.1 | [1][3] |
| Topological Polar Surface Area (TPSA) | 73.05 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1][3] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process involving the formation of a sulfonyl chloride intermediate followed by amination.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Methylpyridine-2-sulfonyl chloride
This protocol is adapted from general procedures for the synthesis of pyridinesulfonyl chlorides from the corresponding thiols.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize excess chlorine), suspend 5-methyl-2-pyridinethiol in a suitable solvent such as a mixture of dichloromethane and water at 0-5 °C.
-
Oxidative Chlorination: Bubble chlorine gas through the cooled suspension or add a solution of an oxidizing and chlorinating agent (e.g., N-chlorosuccinimide in the presence of an acid) dropwise while maintaining the temperature below 10 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium sulfite solution) to destroy any excess chlorine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 5-methylpyridine-2-sulfonyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.
Step 2: Amination to this compound
This protocol is based on general methods for the amination of sulfonyl chlorides.
-
Reaction Setup: Dissolve the crude 5-methylpyridine-2-sulfonyl chloride in a suitable solvent like tetrahydrofuran (THF) or acetone in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
-
Amination: Slowly add an excess of aqueous ammonium hydroxide to the cooled solution with vigorous stirring. The reaction is typically exothermic, so the rate of addition should be controlled to maintain the temperature below 10 °C.
-
Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC indicates the completion of the reaction. The product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons as a singlet, and distinct signals for the protons on the pyridine ring. The sulfonamide protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the methyl carbon and the five carbons of the pyridine ring, with their chemical shifts influenced by the electron-withdrawing sulfonamide group and the electron-donating methyl group.
-
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), asymmetric and symmetric S=O stretching (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), and C=N and C=C stretching vibrations of the pyridine ring.
-
Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be expected. A characteristic fragmentation pattern for arylsulfonamides is the loss of SO₂ (64 Da).[11][12]
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents and as a valuable reagent in synthetic transformations.
Intermediate in the Synthesis of Clazosentan
This compound is a key building block in the synthesis of Clazosentan, a potent endothelin receptor antagonist.[2][9] Clazosentan has been investigated for the treatment of cerebral vasospasm following subarachnoid hemorrhage. The synthesis involves the coupling of this compound with a complex pyrimidine derivative.
Reagent in Copper-Catalyzed Aziridination
A significant application of this compound is in the copper-catalyzed aziridination of olefins.[1][2] This reaction is a powerful tool for the stereospecific synthesis of aziridines, which are versatile intermediates in organic synthesis, providing access to a wide range of nitrogen-containing compounds.
The use of this compound in this transformation is advantageous as the 2-pyridyl group can act as a directing group, facilitating the reaction.[1] The methyl group at the 5-position has been shown to improve the efficiency of the reaction.[1]
Experimental Protocol: Copper-Catalyzed Aziridination of Styrene
This protocol is based on a reported chelation-assisted copper-catalyzed aziridination.[1]
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (1.2 equiv.), the olefin (e.g., styrene, 1.0 equiv.), and a copper(II) catalyst (e.g., Cu(OTf)₂, 5 mol%).
-
Reaction Execution: Add a suitable solvent (e.g., dichloromethane) and stir the mixture at room temperature. Then, add an oxidant (e.g., PhI(OAc)₂, 1.1 equiv.) portion-wise over a period of time.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the corresponding aziridine.
Mechanism of Copper-Catalyzed Aziridination
The generally accepted mechanism for copper-catalyzed aziridination involves the formation of a copper-nitrene intermediate.
Caption: Simplified mechanism of copper-catalyzed aziridination.
The reaction is initiated by the oxidation of the copper catalyst in the presence of the sulfonamide and an oxidant to form a highly reactive copper-nitrene species. This intermediate then reacts with the olefin to form the aziridine ring, regenerating the copper catalyst for the next cycle. The reaction can proceed through either a concerted or a stepwise pathway.
Safety and Handling
This compound is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[3][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a sulfonamide pharmacophore and a pyridine ring makes it an attractive starting material for the development of novel therapeutic agents. The applications highlighted in this guide, particularly in the synthesis of Clazosentan and in copper-catalyzed aziridination reactions, underscore its importance to the research and pharmaceutical communities. A thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the development of new chemical entities.
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- Notable Coordination Effects of 2-Pyridinesulfonamides Leading to Efficient Aziridination and Selective Aziridine Ring Opening. American Chemical Society. [Link]
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- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- This compound (C6H8N2O2S). PubChemLite. [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Pyridones in drug discovery: Recent advances.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.
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physical and chemical properties of 5-Methyl-2-pyridinesulfonamide
An in-depth technical guide by a Senior Application Scientist on the , designed for researchers and drug development professionals.
A Comprehensive Technical Guide to 5-Methyl-2-pyridinesulfonamide
Foreword: This document provides an in-depth exploration of this compound, a molecule of significant interest in contemporary pharmaceutical development. Our focus extends beyond a mere recitation of facts to an integrated understanding of its properties, framed by the practical considerations of laboratory and industrial applications. This guide is structured to empower researchers, chemists, and formulation scientists with the critical knowledge necessary for innovation.
Strategic Importance in Medicinal Chemistry
This compound is a heterocyclic aromatic compound featuring a pyridine ring substituted with a methyl group and a sulfonamide functional group. Its prominence in the pharmaceutical landscape is primarily due to its role as a key building block in the synthesis of various therapeutic agents. The specific arrangement of its functional groups imparts a unique electronic and steric profile, making it a versatile synthon for creating molecules with desired pharmacological activities. A deep understanding of its fundamental properties is therefore not just academic, but a cornerstone of efficient and successful drug development programs.
Core Physicochemical Characteristics
A thorough grasp of the physicochemical properties of this compound is essential for its handling, purification, and formulation. These parameters govern its behavior in both chemical reactions and biological systems.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 164-168 °C |
| Boiling Point | 352.4±47.0 °C (at 760 mmHg) (Predicted) |
| Solubility | Soluble in methanol and chloroform |
| pKa | 8.16 ± 0.10 (Predicted) |
| LogP | 0.2 ± 0.3 (Predicted) |
| CAS Number | 32997-69-4 |
Expert Insight: The predicted pKa of 8.16 is a crucial piece of information. It indicates that this compound is a weak acid. This acidity is attributed to the sulfonamide proton. This property is particularly relevant in the design of purification protocols, such as solvent extraction. By adjusting the pH of an aqueous solution, one can control the ionization state of the molecule, thereby modulating its partitioning between aqueous and organic phases. For instance, at a pH significantly below the pKa, the compound will be predominantly in its neutral, more lipophilic form, favoring extraction into an organic solvent.
Synthesis and Chemical Reactivity Profile
The synthetic route to this compound is a multi-step process that demands precise control over reaction conditions to achieve high yields and purity. A commonly employed method begins with the readily available 2-amino-5-methylpyridine.
Synthetic Workflow Diagram
An In-depth Technical Guide to 5-Methyl-2-pyridinesulfonamide: Synthesis, Characterization, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-pyridinesulfonamide is a versatile heterocyclic building block that has garnered significant interest in synthetic and medicinal chemistry. Its unique structural features, particularly the presence of a sulfonamide group attached to a pyridine ring, make it a valuable precursor for the synthesis of complex molecules and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, spectroscopic characterization, and key applications, with a focus on its role in copper-catalyzed aziridination reactions and as a crucial intermediate in the synthesis of the endothelin receptor antagonist, Clazosentan.
Chemical Identity and Properties
This compound is a stable, solid organic compound. Its fundamental properties are summarized below for easy reference.
| Identifier | Value | Source(s) |
| IUPAC Name | 5-methylpyridine-2-sulfonamide | [1] |
| Synonyms | 5-METHYLPYRIDINE-2-SULFONAMIDE, 2-Pyridinesulfonamide, 5-methyl- | |
| CAS Number | 65938-77-4 | [2] |
| Molecular Formula | C₆H₈N₂O₂S | [2] |
| Molecular Weight | 172.20 g/mol | [2] |
| Appearance | Tan to yellow solid | [3] |
| Melting Point | 127-132 °C | |
| Purity | ≥98% (Commercially available) |
Synthesis Protocol
The synthesis of this compound can be achieved from the readily available starting material, 2-amino-5-methylpyridine. The following two-step procedure involves a diazotization reaction to form a diazonium salt, followed by sulfonation and subsequent amination. This protocol is based on established methodologies for the synthesis of aryl sulfonamides from aromatic amines.[4][5][6]
Step 1: Diazotization of 2-Amino-5-methylpyridine
This step involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.
Materials:
-
2-Amino-5-methylpyridine (1.0 eq)
-
Hydrochloric acid (concentrated, ~3-4 eq)
-
Sodium nitrite (1.1 eq)
-
Deionized water
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-methylpyridine in deionized water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C using an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred solution of the amine hydrochloride, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sulfonation and Amination
The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to form the corresponding sulfonyl chloride, which is subsequently reacted with ammonia to yield the final sulfonamide.
Materials:
-
The diazonium salt solution from Step 1
-
Sulfur dioxide gas
-
Copper(I) chloride (catalytic amount)
-
Ammonium hydroxide (concentrated, excess)
-
Dichloromethane or other suitable organic solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Bubble sulfur dioxide gas through this solution until saturation.
-
Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/copper chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the resulting sulfonyl chloride into an organic solvent like dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
To the filtrate containing the crude 5-methyl-2-pyridinesulfonyl chloride, add an excess of concentrated ammonium hydroxide solution with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.
-
¹³C NMR: The carbon NMR spectrum is expected to show a signal for the methyl carbon and distinct signals for the carbons of the pyridine ring.[7][8][9]
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹), and C=C/C=N stretching of the pyridine ring.[10][11]
Applications in Organic Synthesis
a) Copper-Catalyzed Aziridination
A significant application of this compound is its use as a nitrene source in copper-catalyzed aziridination of olefins.[12] This method provides an efficient and practical route to N-pyridylsulfonyl-protected aziridines, which are valuable synthetic intermediates.
Experimental Protocol for Aziridination of Styrene: This protocol is adapted from the work of Chang and coworkers.[12]
Materials:
-
Styrene (1.0 eq)
-
This compound (1.2 eq)
-
Copper(II) trifluoroacetylacetonate (Cu(tfacac)₂, 5 mol%)
-
PhI(OAc)₂ (Diacetoxyiodobenzene, 1.5 eq)
-
Dichloromethane (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Cu(tfacac)₂, and PhI(OAc)₂.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous dichloromethane via syringe.
-
Add styrene to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitoring by TLC is recommended).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the corresponding aziridine.
Mechanistic Insights: The reaction is believed to proceed through a copper-nitrene intermediate. The 2-pyridyl group in the sulfonamide is thought to play a crucial role in coordinating to the copper center, facilitating the formation of the active catalytic species.
Caption: Proposed catalytic cycle for the aziridination reaction.
b) Intermediate for Clazosentan Synthesis
This compound is a key building block in the synthesis of Clazosentan, a potent endothelin receptor antagonist used for the treatment of cerebral vasospasm following aneurysmal subarachnoid hemorrhage.[13] In the synthesis of Clazosentan, the sulfonamide nitrogen of this compound acts as a nucleophile, displacing a leaving group on a complex pyrimidine core to form the final drug molecule.
Caption: Schematic representation of a key step in Clazosentan synthesis.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
References
- Han, H., Bae, I., Yoo, E. J., Lee, J., Do, Y., & Chang, S. (2004). Notable Coordination Effects of 2-Pyridinesulfonamides Leading to Efficient Aziridination and Selective Aziridine Ring Opening. Organic Letters, 6(22), 4109–4112. [Link]
- ResearchGate. (n.d.). The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- Krasnov, V. P., Moskalenko, M. A., & Votyakov, E. V. (2005). A practical, fast, and high-yielding aziridination procedure using simple Cu(II) complexes containing N-donor pyridine-based ligands. The Journal of Organic Chemistry, 70(12), 4833–4839. [Link]
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- Organic Chemistry Portal. (n.d.). Diazotisation.
- Frontiers. (2023). Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone.
- Google Patents. (n.d.). KR20240121242A - Clazosentan disodium salt, preparation thereof and pharmaceutical composition comprising same.
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- CNKI. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine.
- ResearchGate. (2025). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
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- Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
- MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
- ResearchGate. (n.d.). (A) FTIR spectra of pyridine‐adsorbed catalysts: (a) Pd/MS‐HZSM‐5(30),....
- Google Patents. (n.d.). WO2022096549A1 - A stable crystalline hydrate of clazosentan disodium salt.
- Google Patents. (n.d.). US20250051308A1 - Clazosentan disodium salt, its preparation and pharmaceutical compositions comprising the same.
- PubMed. (2002). Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee.
- ResearchGate. (n.d.). Preparation of Substituted Pyridines Via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates: Methyl 5-Methylpyridine-2-Carboxylate.
- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
- Google Patents. (n.d.). EP0108483A2 - Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor.
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An In-Depth Technical Guide to the Solubility of 5-Methyl-2-pyridinesulfonamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of 5-Methyl-2-pyridinesulfonamide, a compound of interest in pharmaceutical research and development. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document synthesizes qualitative information, presents detailed experimental protocols for its determination, and offers comparative insights from structurally related sulfonamides. The methodologies and theoretical discussions are grounded in established scientific principles to ensure accuracy and reliability for the intended audience of researchers, scientists, and drug development professionals.
Introduction: The Significance of Solubility in Drug Development
This compound (CAS No. 65938-77-4) is an organic compound featuring a pyridine ring substituted with a methyl group and a sulfonamide functional group.[1] The sulfonamide moiety is a well-known pharmacophore, contributing to the biological activity of a wide range of therapeutic agents. The solubility of an active pharmaceutical ingredient (API) like this compound in various organic solvents is a critical physicochemical property that influences every stage of the drug development process, from synthesis and purification to formulation and bioavailability.
Understanding the solubility profile of this compound in different organic solvents is paramount for:
-
Crystallization and Purification: Selecting appropriate solvents is crucial for obtaining the desired polymorphic form with high purity.
-
Formulation Development: The choice of excipients and the manufacturing process for dosage forms are heavily dependent on the API's solubility.
-
Analytical Method Development: Solubilizing the compound in a suitable solvent is the first step in developing accurate and robust analytical methods for quantification and quality control.
-
Predicting In Vivo Performance: Solubility data can provide initial insights into a drug's potential absorption and bioavailability.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | [1] |
| Molecular Weight | 172.21 g/mol | [1] |
| Appearance | White to off-white powder | Inferred from typical sulfonamides |
| Melting Point | Not available | |
| pKa | Not available |
The presence of the sulfonamide group (-SO₂NH₂) allows for hydrogen bonding, suggesting moderate solubility in polar solvents. The pyridine ring and the methyl group contribute to its organic character.
Qualitative and Comparative Solubility Profile
Sulfonamides, as a class, exhibit varied solubility depending on the specific substituents and the nature of the solvent. Generally, they are more soluble in polar organic solvents. For context, the table below presents solubility data for structurally related sulfonamides in common organic solvents. This information serves as a valuable reference point for estimating the potential solubility of this compound.
Table 1: Solubility of Structurally Related Sulfonamides in Organic Solvents
| Sulfonamide | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Sulfadiazine | Methanol | 25 | ~0.3 | [2] |
| Sulfadiazine | Ethanol | 25 | ~0.15 | [2] |
| Sulfadiazine | Acetone | 25 | ~0.5 | [2] |
| Sulfamethoxazole | Methanol | 25 | ~2.0 | [3] |
| Sulfamethoxazole | Ethanol | 25 | ~1.4 | [3] |
| Sulfamethoxazole | Acetone | 25 | ~15.0 | [3] |
| Sulfamethazine | Methanol | 25 | ~3.0 | [3][4] |
| Sulfamethazine | Ethanol | 25 | ~1.0 | [4] |
| Sulfamethazine | Acetonitrile | 25 | ~1.5 | [4] |
Note: These values are approximate and can vary based on experimental conditions.
Based on these comparisons, it is reasonable to hypothesize that this compound will exhibit moderate solubility in polar protic solvents like methanol and ethanol, and potentially higher solubility in polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO).
Theoretical Framework: Factors Influencing Sulfonamide Solubility
The solubility of a crystalline solid in a liquid solvent is a complex thermodynamic process governed by the interplay of several factors. A thorough understanding of these principles is crucial for rational solvent selection and for interpreting experimental solubility data.
Intermolecular Forces
The adage "like dissolves like" is a fundamental concept in solubility and is dictated by intermolecular forces.[5][6]
-
Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) in this compound can act as both a hydrogen bond donor (N-H) and acceptor (S=O). Solvents that can participate in hydrogen bonding, such as alcohols (methanol, ethanol), will likely be effective at solvating the molecule.
-
Dipole-Dipole Interactions: Both the pyridine ring and the sulfonamide group are polar, leading to dipole-dipole interactions. Polar solvents like acetone and DMSO, which possess significant dipole moments, can effectively interact with these polar regions of the molecule.
-
Van der Waals Forces: The aromatic pyridine ring and the methyl group contribute to nonpolar surface area, allowing for weaker van der Waals interactions with less polar organic solvents.
Thermodynamics of Dissolution
The dissolution process can be described by the Gibbs free energy change (ΔG_sol), which is related to the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution by the following equation:
ΔG_sol = ΔH_sol - TΔS_sol
For a substance to dissolve spontaneously, ΔG_sol must be negative.
-
Enthalpy of Solution (ΔH_sol): This term represents the net energy change associated with breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For sulfonamides, the dissolution process is often endothermic (ΔH_sol > 0), meaning that solubility increases with temperature.[7]
-
Entropy of Solution (ΔS_sol): This term reflects the change in randomness or disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid leads to an increase in entropy (ΔS_sol > 0), which favors the dissolution process.[7]
The overall solubility is a balance between these enthalpic and entropic contributions.
Experimental Determination of Solubility: A Step-by-Step Protocol
Accurate and reproducible solubility data is best obtained through well-controlled experiments. The most common and reliable method for determining the equilibrium solubility of a crystalline compound is the shake-flask method .[8][9][10]
Experimental Workflow
The following diagram, generated using Graphviz (DOT language), illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: A flowchart illustrating the key stages of the shake-flask method for solubility determination.
Detailed Protocol
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Organic solvents of interest (e.g., methanol, ethanol, acetone, DMSO), HPLC grade
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. A visual excess of solid should be present to ensure saturation.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC-UV:
-
Prepare a series of calibration standards of this compound of known concentrations in the same diluent as the samples.
-
Analyze the calibration standards and the diluted samples by HPLC-UV. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The detection wavelength should be set at the λmax of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the original organic solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Self-Validating System and Causality
-
Excess Solid: The presence of a visible excess of the solid compound throughout the experiment is a critical self-validating check to ensure that the solution has reached saturation.
-
Time to Equilibrium: Confirming that the measured concentration does not change with further agitation time provides confidence that true thermodynamic equilibrium has been achieved.
-
Temperature Control: Maintaining a constant and uniform temperature is crucial as the solubility of most sulfonamides is temperature-dependent.
-
Filtration: The filtration step is essential to separate the saturated solution from the undissolved solid. The use of a solvent-compatible filter with a small pore size (e.g., 0.45 µm) is necessary to prevent any particulate matter from interfering with the analysis.
Conclusion and Future Perspectives
While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a robust framework for its experimental determination and theoretical understanding. By leveraging comparative data from structurally similar sulfonamides and employing standardized protocols such as the shake-flask method, researchers can reliably ascertain the solubility of this compound in various organic solvents.
Future work should focus on the systematic experimental determination of the solubility of this compound in a broad range of pharmaceutically relevant solvents at different temperatures. Such data would be invaluable for the development of predictive solubility models and would further facilitate the rational design of efficient manufacturing processes and effective drug delivery systems for this and other related sulfonamide-based drug candidates.
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A Technical Guide to the Physicochemical Characterization of 5-Methyl-2-pyridinesulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the core physicochemical properties of 5-Methyl-2-pyridinesulfonamide (CAS No. 65938-77-4). As a Senior Application Scientist, the intent is not merely to present data but to provide a framework for understanding, measuring, and critically evaluating these properties, specifically the melting and boiling points. This guide is structured to enhance scientific integrity by explaining the causality behind experimental choices and grounding all claims in authoritative references.
Compound Overview and Significance
This compound is an arylsulfonamide that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, comprising a pyridine ring functionalized with a methyl group and a sulfonamide moiety, makes it a versatile building block. A precise understanding of its thermal properties is not an academic exercise; it is a fundamental prerequisite for:
-
Purity Assessment: The melting point is a sensitive indicator of purity. A sharp, well-defined melting range is a primary hallmark of a pure substance.
-
Process Chemistry: Knowledge of thermal behavior is critical for the design of robust and reproducible synthetic and purification protocols, such as crystallization, drying, and milling.
-
Safety and Stability: Understanding the temperatures at which the compound melts or decomposes is essential for safe handling, storage, and formulation.
Thermal Properties: Melting and Boiling Points
The thermal behavior of this compound is summarized below. It is critical to distinguish between experimentally determined values and computationally predicted data.
Data Summary Table
| Property | Value | Data Type | Source(s) |
| Melting Point | 127-132 °C | Experimental | [1][2] |
| Boiling Point | 361.3 ± 44.0 °C | Predicted | [3] |
Analysis of Thermal Properties
Melting Point: The experimentally observed melting point for this compound is consistently reported as a range of 127-132 °C.[1][2] A range, rather than a single point, is the correct way to report a melting "point," as it reflects the transition from the first appearance of liquid (onset) to complete liquefaction. For a highly pure sample, this range should be narrow (typically < 2 °C). The broader range reported in commercial literature may account for slight batch-to-batch variations in purity.
Boiling Point and Thermal Stability: An experimental boiling point is not available for this compound. The provided value of 361.3 °C is a computational prediction.[3] In practice, compounds containing the sulfonamide functional group often exhibit limited thermal stability and are prone to decomposition at elevated temperatures.[4][5][6] Heating this compound to its predicted boiling point at atmospheric pressure would almost certainly result in significant thermal decomposition rather than a clean liquid-to-gas phase transition. Therefore, distillation is not a viable method for purification under standard pressure.
Experimental Protocol: Capillary Melting Point Determination
This section provides a detailed, field-proven methodology for the accurate determination of the melting point of this compound using the capillary method. The protocol is designed as a self-validating system.
The Principle of the Method
A small, uniformly packed sample of the compound is heated at a controlled, slow rate. The temperatures at which the phase transition from solid to liquid begins and ends are observed and recorded. The sharpness of this range is a direct indicator of the sample's purity.[7] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.[7]
Experimental Workflow Diagram
Caption: Standard Operating Procedure for Capillary Melting Point Determination.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: Residual solvent from synthesis or storage can act as an impurity, artificially depressing the melting point. Therefore, the sample must be rigorously dried, preferably under vacuum.
-
Action: Place a small amount of this compound in a vacuum oven at a temperature well below its melting point (e.g., 60-70 °C) until a constant weight is achieved.
-
Causality: Large crystals heat unevenly, leading to a broad and inaccurate melting range. Grinding ensures a homogenous sample that packs well and heats uniformly.
-
Action: Gently grind the dry sample into a fine, free-flowing powder using a clean agate mortar and pestle.
-
Action: Tap the open end of a capillary melting point tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The final packed height should be 2-3 mm.[8][9]
-
-
Instrumental Analysis:
-
Trustworthiness: The accuracy of the measurement is contingent on the accuracy of the instrument. The melting point apparatus must be calibrated using certified standards with known melting points (e.g., benzophenone, caffeine).
-
Action: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Causality: A rapid initial heating saves time, but a slow ramp near the melting point is absolutely critical to allow the system (heating block, thermometer, and sample) to remain in thermal equilibrium. Heating too quickly will cause the thermometer to lag behind the actual sample temperature, yielding an erroneously high reading.
-
Action: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., to ~110 °C).
-
Action: Reduce the heating rate to 1-2 °C per minute.[9]
-
Action: Observe the sample carefully through the magnifying eyepiece. Record the temperature at which the first droplet of liquid is visible (T_onset ). Continue heating at the same slow rate and record the temperature at which the last solid crystal disappears, leaving a clear liquid (T_clear ).[9]
-
-
Reporting and Interpretation:
-
Action: Report the melting point as the range from T_onset to T_clear.
-
Self-Validation: Perform the measurement in triplicate with fresh capillary tubes for each run. The results should be consistent. A narrow range (e.g., 128-129.5 °C) indicates high purity. A broad, depressed range compared to a reference standard would indicate the presence of impurities.
-
Conclusion
The melting point of this compound is a robust, experimentally determined parameter falling within the 127-122 °C range. Its boiling point is predicted to be high, and the compound is expected to undergo thermal decomposition at such temperatures, precluding experimental verification by standard distillation. The provided capillary melting point protocol represents a reliable and self-validating method for verifying the identity and purity of this important chemical intermediate. Adherence to this detailed methodology is essential for generating accurate and reproducible data in a research and development setting.
References
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- Melting point determin
- Melting point determin
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- Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim.
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- Measuring the Melting Point. Westlab Canada. [Link]
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- This compound. Yan-Feng Technology. [Link]
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An In-depth Technical Guide to the Discovery and History of 5-Methyl-2-pyridinesulfonamide
Introduction: The Unassuming Architect of a Potent Therapeutic
In the vast landscape of pharmaceutical intermediates, few molecules hold the quiet significance of 5-Methyl-2-pyridinesulfonamide. To the casual observer, it is a modest heterocyclic compound, one among countless synthesized in the pursuit of novel therapeutics. However, to those in the field of drug development, particularly in neurovascular medicine, this compound is recognized as a pivotal precursor to Clazosentan, a potent endothelin receptor antagonist. This guide provides an in-depth exploration of the discovery and history of this compound, tracing its origins from the foundational chemistry of sulfonamides to its modern, large-scale synthesis. We will delve into the evolution of its synthetic methodologies, its crucial role in the development of Clazosentan, and the broader context of pyridinesulfonamides in medicinal chemistry.
A Legacy of Sulfonamides: The Historical Context
The story of this compound is intrinsically linked to the broader history of sulfonamide drugs, a class of synthetic antimicrobial agents that revolutionized medicine in the early 20th century. The journey began in the 1930s in the laboratories of Bayer AG, where the first commercially available antibacterial, Prontosil, was discovered. It was later found that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide. This discovery unlocked the therapeutic potential of the sulfonamide functional group and initiated a wave of research that led to the development of a multitude of sulfa drugs. These "miracle drugs" were the first effective systemic treatments for bacterial infections and played a crucial role in reducing mortality from diseases like pneumonia and meningitis before the widespread availability of penicillin.
The success of sulfonamides in treating infectious diseases spurred chemists to explore their potential in other therapeutic areas. Researchers began to synthesize and test a vast array of sulfonamide derivatives, leading to the discovery of drugs with diverse pharmacological activities, including diuretics, antidiabetic agents, and anticonvulsants. It is within this fertile scientific environment that the synthesis and exploration of various heterocyclic sulfonamides, including pyridinesulfonamides, began.
The Emergence of this compound: A Synthesis Story
While a singular, celebrated "discovery" of this compound in the historical record remains elusive, its synthesis is a logical progression from established chemical principles. The most probable historical route to this compound involves a two-step process starting from the readily available precursor, 2-amino-5-methylpyridine.
The Precursor: 2-Amino-5-methylpyridine
The synthesis of 2-amino-5-methylpyridine has been documented in the patent literature for decades. Early methods, such as those described in the 1940s, often involved the Chichibabin reaction, where 3-methylpyridine is reacted with sodium amide in an inert solvent to introduce an amino group at the 2-position.[1][2]
Figure 1: The Chichibabin reaction for the synthesis of 2-amino-5-methylpyridine.
From Amine to Sulfonamide: The "Textbook" Conversion
With 2-amino-5-methylpyridine in hand, the classical approach to forming the sulfonamide is a two-step process involving diazotization followed by a copper-catalyzed reaction with sulfur dioxide and subsequent amination. A more direct and commonly employed "textbook" method, however, involves the conversion of the corresponding thiol to a sulfonyl chloride, which is then reacted with ammonia. This older route, while functional, was plagued by several issues, including low overall yield (around 29%), challenging aqueous workups, and the formation of hazardous impurities.[3]
Experimental Protocol: The "Textbook" Synthesis of this compound (Conceptual)
-
Thiol Formation: Convert 2-amino-5-methylpyridine to the corresponding thiol, 5-methylpyridine-2-thiol, via a Sandmeyer-type reaction.
-
Oxidative Chlorination: React the 5-methylpyridine-2-thiol with a chlorinating agent, such as chlorine gas in an acidic aqueous medium, to form the intermediate 5-methyl-2-pyridinesulfonyl chloride. This step is often difficult to control and can lead to side products.
-
Amination: The crude 5-methyl-2-pyridinesulfonyl chloride is then quenched with aqueous ammonia to form this compound.
-
Purification: The final product requires extensive purification, often involving extractions and recrystallizations, to remove impurities.
Figure 2: Conceptual workflow of the traditional synthesis of this compound.
A Modern Renaissance: The Scalable and Sustainable Synthesis
The importance of this compound as a regulatory starting material for the endothelin receptor antagonist Clazosentan necessitated the development of a more efficient, scalable, and environmentally friendly synthetic route. This led to a conceptually novel "one-pot" procedure that significantly improved upon the traditional method.
This modern approach avoids the use of harsh chlorinating agents and challenging workups. It relies on the selective oxidation of 5-methylpyridine-2-thiol to an intermediate sulfinate salt, followed by electrophilic amination.
Experimental Protocol: Modern Scalable Synthesis of this compound
-
Reaction Setup: To a solution of 5-methylpyridine-2-thiol in a mixture of ethanol and water, aqueous sodium hydroxide is added.
-
Oxidation: 70% aqueous tert-butyl hydroperoxide (t-BuOOH) is added slowly to the reaction mixture. This selectively oxidizes the thiol to the corresponding sodium sulfinate.
-
Electrophilic Amination: After complete oxidation, a solution of hydroxylamine-O-sulfonic acid (HOSA) is added to the reaction mixture. The nucleophilic sulfur of the sulfinate attacks the electrophilic nitrogen of HOSA to form the sulfonamide.
-
Crystallization and Isolation: The product, this compound, crystallizes directly from the reaction mixture and can be isolated by filtration, yielding a high-purity product in a much-improved overall yield of 69%.[3]
Figure 3: Workflow of the modern, scalable synthesis of this compound.
| Parameter | "Textbook" Synthesis | Modern Scalable Synthesis |
| Overall Yield | ~29% | 69% |
| Key Reagents | Chlorine, Aqueous Ammonia | t-BuOOH, HOSA |
| Workup | Aqueous extractions | Crystallization and filtration |
| Impurities | Genotoxic benzyl chloride | Minimal |
| Sustainability | Less sustainable | Greener, chlorine-free |
Table 1: Comparison of the traditional and modern synthetic routes to this compound.
The Pivotal Role in Clazosentan Synthesis and its Mechanism of Action
The primary driver for the large-scale production of this compound is its use as a key building block in the synthesis of Clazosentan. Clazosentan is a selective endothelin-A (ETA) receptor antagonist developed for the prevention of cerebral vasospasm, a life-threatening complication of aneurysmal subarachnoid hemorrhage (aSAH).
Following an aSAH, the potent vasoconstrictor endothelin-1 (ET-1) is released, which binds to ETA receptors on smooth muscle cells in cerebral arteries, leading to severe and prolonged vasoconstriction. This vasospasm can restrict blood flow to the brain, causing ischemic damage. Clazosentan works by competitively blocking the ETA receptor, thereby preventing the binding of ET-1 and mitigating the vasoconstrictive response.[4][5][6][7][8]
The synthesis of Clazosentan involves the coupling of this compound with a complex pyrimidine derivative. The sulfonamide nitrogen of this compound acts as a nucleophile, displacing a leaving group on the pyrimidine ring to form the final drug molecule.
Figure 4: Simplified signaling pathway illustrating the mechanism of action of Clazosentan.
The Broader Landscape of Pyridinesulfonamides in Drug Discovery
The utility of the pyridinesulfonamide scaffold extends far beyond its role as an intermediate for Clazosentan. This structural motif is present in a variety of compounds investigated for diverse therapeutic applications, highlighting its versatility as a pharmacophore. For instance, pyridine-sulfonamide hybrids have been explored as potential VEGFR-2 inhibitors for cancer therapy and as COX-2 inhibitors with anti-inflammatory properties. The electronic properties of the pyridine ring and the hydrogen bonding capabilities of the sulfonamide group make this scaffold an attractive starting point for the design of new bioactive molecules.
Conclusion: From Historical Roots to Modern Therapeutic Impact
The journey of this compound from a likely obscure entry in the annals of heterocyclic chemistry to a critical component in the production of a life-saving drug is a testament to the enduring power of chemical synthesis and the continuous evolution of drug development. While its initial discovery may not be marked by a singular breakthrough moment, its history is woven into the rich tapestry of sulfonamide chemistry. The development of a modern, efficient, and sustainable synthesis has solidified its importance in the pharmaceutical industry. As researchers continue to explore the therapeutic potential of the pyridinesulfonamide scaffold, the story of this compound serves as a compelling example of how a seemingly simple molecule can become an indispensable tool in the fight against complex diseases.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Clazosentan?
- Patsnap Synapse. (2024, June 14). What is Clazosentan used for?
- Vizzardi, E., et al. (2021). Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm. Frontiers in Pharmacology, 12, 637882.
- ResearchGate. (2021, February 4). Clinical Pharmacology of Clazosentan, a Selective Endothelin A Receptor Antagonist for the Prevention and Treatment of aSAH-Related Cerebral Vasospasm.
- Sato, S., et al. (2024). Prophylactic management of cerebral vasospasm with clazosentan in real clinical practice: a single-center retrospective cohort study. Frontiers in Neurology, 15, 1369685.
- Google Patents. (1966). 3, 5-pyridinedisulfonic acid. US3267109A.
- Wikipedia. (n.d.). Sulfonamide (medicine).
- Al-Mohizea, A. M. (2015). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Enzymology and Metabolism, 1(1), 103.
- Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine. US5332824A.
- PubMed. (1998). The sulfonamide-diaminopyrimidine story. Journal of Veterinary Pharmacology and Therapeutics, 21(5), 329-335.
- Google Patents. (1993). Process for preparation of 2-amino-5-methyl-pyridine. EP0569701A1.
- PubMed. (2012). Sulfonamides: a patent review (2008 - 2012).
- ACS Publications. (2023). Development of a Scalable Electrophilic Amination Protocol for the Multi-kg Production of this compound. Organic Process Research & Development, 27(7), 1377-1383.
- Google Patents. (1948). 2-amino-5-methyl pyridine and process of making it. US2456379A.
- Google Patents. (1984).
- The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
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spectroscopic data of 5-Methyl-2-pyridinesulfonamide (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-pyridinesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the chemical compound this compound. As an important structural motif in medicinal chemistry, a thorough understanding of its spectroscopic signature is crucial for synthesis confirmation, quality control, and metabolite identification. This document moves beyond a simple data summary, offering insights into the principles of analysis, detailed experimental protocols, and an expert interpretation of the spectral features.
Molecular Identity and Structure
This compound is an arylsulfonamide derivative of pyridine. Its structure, confirmed by its chemical formula and molecular weight, forms the basis for all subsequent spectroscopic interpretation.[1][2]
-
Molecular Formula: C₆H₈N₂O₂S
-
Molecular Weight (Isotopic): 172.03 g/mol
-
Monoisotopic Mass: 172.03064868 Da[1]
-
CAS Number: 65938-77-4[2]
Caption: Chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides unambiguous confirmation of its molecular formula, while tandem MS (MS/MS) reveals its structural characteristics through controlled fragmentation.
Principles and Causality
In electrospray ionization (ESI), the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. The high mass accuracy of modern analyzers like Orbitrap or FT-ICR allows the measured mass to be matched to the theoretical mass of C₆H₉N₂O₂S⁺ with parts-per-million (ppm) precision, confirming the elemental formula.
Collision-induced dissociation (CID) of the [M+H]⁺ ion induces fragmentation. A hallmark of arylsulfonamides is the neutral loss of sulfur dioxide (SO₂), a stable small molecule.[3][4] This process involves the cleavage of the C-S and S-N bonds and is often a dominant pathway in the fragmentation spectrum.[3]
Proposed Key Fragmentation Pathway
The fragmentation cascade provides a structural fingerprint of the molecule.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Interpretation of Fragmentation:
-
Precursor Ion [M+H]⁺ (m/z 173.038): The protonated molecule is the starting point for MS/MS analysis.
-
Loss of SO₂ (m/z 109.055): The most characteristic fragmentation is the elimination of a neutral sulfur dioxide molecule (64 Da).[3] This yields the 5-methyl-2-aminopyridine cation, a highly stable fragment.
-
Further Fragmentation (e.g., m/z 93.045): The m/z 109 fragment may undergo further fragmentation, such as the loss of methane (CH₄), although this is a less common pathway.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution from 10% to 95% acetonitrile (with 0.1% formic acid) over several minutes.
-
Mass Spectrometry (ESI+):
-
Full Scan (MS1): Acquire data from m/z 100-300 to identify the [M+H]⁺ ion at ~173.04.
-
Tandem MS (MS2): Isolate the precursor ion (m/z 173.04) and apply collision energy (e.g., 15-30 eV) to induce fragmentation. Acquire the product ion spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for confirming the presence of the key sulfonamide and pyridine moieties.
Principles and Causality
Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, causing them to vibrate (stretch, bend). The strong dipole moments of the S=O and N-H bonds in the sulfonamide group lead to intense, easily identifiable absorption bands. The positions of these bands provide direct evidence for the molecule's functional makeup.
Predicted Characteristic IR Absorption Bands
While an experimental spectrum is definitive, the expected absorption frequencies for this compound can be reliably predicted based on extensive empirical data for related compounds.[5][6]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3390–3320 | N-H Asymmetric Stretch | -SO₂NH₂ | Medium-Strong |
| 3280–3230 | N-H Symmetric Stretch | -SO₂NH₂ | Medium |
| 3100–3000 | Aromatic C-H Stretch | Pyridine Ring | Medium-Weak |
| 2980–2850 | Aliphatic C-H Stretch | -CH₃ | Medium-Weak |
| 1600–1550 | C=N, C=C Ring Stretch | Pyridine Ring | Medium-Strong |
| 1345–1315 | SO₂ Asymmetric Stretch | -SO₂ -NH₂ | Strong |
| 1185–1145 | SO₂ Symmetric Stretch | -SO₂ -NH₂ | Strong |
| 925–900 | S-N Stretch | S-N H₂ | Medium |
Expertise & Experience: The two distinct bands for the SO₂ group (asymmetric and symmetric) and the two bands for the primary amine N-H stretch are cornerstone identifiers for a primary sulfonamide. Their presence and high intensity provide trustworthy confirmation of this functional group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: No special preparation is needed for a solid sample. Place a small amount of the powdered this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The resulting spectrum should be background-corrected and analyzed for the key peaks listed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR reveals the chemical environment of each carbon atom.
Principles and Causality
Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they align in specific orientations. The precise energy required to flip these nuclei from one state to another is measured as a chemical shift (δ), reported in parts per million (ppm). This shift is highly sensitive to the local electronic environment. Electron-withdrawing groups, like the sulfonamide, pull electron density away from nearby nuclei, "deshielding" them and causing them to resonate at a higher chemical shift (downfield).
Predicted ¹H NMR Spectrum
The prediction is based on the known effects of substituents on a pyridine ring. The -SO₂NH₂ group is strongly electron-withdrawing, significantly deshielding the adjacent proton (H-3) and the proton para to it (H-6). The methyl group is weakly electron-donating. Data from analogous compounds like 2-amino-5-methylpyridine is used to refine these predictions.[7]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.55 | d | 1H | H-6 | Ortho to the ring nitrogen and para to the electron-withdrawing SO₂NH₂ group, causing strong deshielding. |
| ~8.05 | d | 1H | H-3 | Ortho to the strongly electron-withdrawing SO₂NH₂ group, causing significant deshielding. |
| ~7.85 | dd | 1H | H-4 | Meta to both the SO₂NH₂ group and the methyl group. |
| ~7.50 | br s | 2H | -SO₂NH₂ | Protons on nitrogen; often broad and may exchange with D₂O.[5] |
| ~2.45 | s | 3H | -CH₃ | Standard chemical shift for a methyl group attached to an aromatic ring. |
Expected Coupling Constants (J): J₃,₄ ≈ 8.5 Hz; J₄,₆ ≈ 2.5 Hz
Predicted ¹³C NMR Spectrum
The electron-withdrawing sulfonamide group strongly deshields the carbon it is attached to (C-2), while the methyl group has a smaller shielding effect.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~160.0 | C-2 | Ipso-carbon attached to the highly electronegative sulfonamide group, resulting in extreme deshielding. |
| ~152.0 | C-6 | Ortho to the ring nitrogen, deshielded. |
| ~138.0 | C-4 | Influenced by both substituents. |
| ~135.0 | C-5 | Ipso-carbon attached to the methyl group. |
| ~121.0 | C-3 | Shielded relative to other ring carbons but deshielded by the adjacent SO₂NH₂ group. |
| ~18.5 | -C H₃ | Typical shift for an aromatic methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides to clearly observe the N-H protons.
-
Data Acquisition (e.g., 400 MHz spectrometer):
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (Optional but Recommended): Run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to unambiguously assign proton and carbon signals and confirm connectivity.
-
-
Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular formula and reveals a characteristic loss of SO₂ upon fragmentation. IR spectroscopy provides definitive evidence for the key sulfonamide and pyridine functional groups. Finally, ¹H and ¹³C NMR spectroscopy map out the complete atomic connectivity, with chemical shifts governed by the predictable electronic effects of the sulfonamide and methyl substituents on the pyridine ring. The protocols and predictive data herein serve as a robust reference for any scientist working with this important chemical entity.
References
- Benchchem. (2025). Navigating the Fragmentation Landscape of 3-Pyridinesulfonic Acid: A Technical Guide. Benchchem.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
- ChemicalBook. (n.d.). 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR spectrum. ChemicalBook.
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Pyridine Sulfonamides: A Comprehensive Technical Guide to Therapeutic Applications
Executive Summary
The pyridine sulfonamide scaffold represents a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This guide provides an in-depth technical exploration of this privileged structure, moving beyond a simple recitation of facts to offer a field-proven perspective for researchers, scientists, and drug development professionals. We will dissect the core chemical attributes, delve into the nuanced mechanisms of action, and survey the expanding landscape of therapeutic applications, from established roles in oncology and infectious disease to emerging frontiers in neurodegeneration and inflammatory disorders. This document is structured to serve as both a foundational reference and a practical guide, integrating detailed experimental protocols and data-driven insights to empower the next wave of drug discovery in this exciting chemical space.
Introduction to the Pyridine Sulfonamide Scaffold
The pyridine sulfonamide core is characterized by a sulfonamide group (-SO₂NH₂) attached to a pyridine ring. This arrangement creates a unique combination of physicochemical properties that are highly favorable for drug design. The pyridine ring, a six-membered heteroaromatic system, can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. The sulfonamide moiety is a potent zinc-binding group, a feature that underpins its most well-known biological activities.[1][2][3] Furthermore, the scaffold allows for extensive chemical modification at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Core Chemical Structure & General Properties
The inherent modularity of the pyridine sulfonamide scaffold is its greatest strength. Substitutions can be readily made on the pyridine ring, the sulfonamide nitrogen, and an aryl group often attached to the sulfonamide, allowing for systematic exploration of the structure-activity relationship (SAR).
Caption: Core pyridine sulfonamide scaffold.
Key Therapeutic Areas and Mechanisms of Action
Pyridine sulfonamides exert their therapeutic effects through a variety of mechanisms, making them relevant to a wide range of pathologies.
Anticancer Applications
The application of pyridine sulfonamides in oncology is multifaceted, targeting several key pathways involved in tumor growth and survival.
One of the most well-established mechanisms is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2][3] These enzymes are crucial for pH regulation in cancer cells. Tumors often exhibit a hypoxic microenvironment, leading to increased glycolysis and production of acidic metabolites. CAs help maintain a neutral intracellular pH by converting CO₂ to bicarbonate and protons, exporting the protons and acidifying the extracellular space, which facilitates tumor invasion and metastasis.[1][4]
The sulfonamide group (-SO₂NH₂) is key to this inhibitory activity. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly with the Zn²⁺ ion in the CA active site, displacing the zinc-bound water/hydroxide molecule and blocking the enzyme's catalytic activity.[1][5] This targeted inhibition leads to intracellular acidification and can induce apoptosis in cancer cells.[4] SLC-0111 is a prominent example of a sulfonamide CA IX inhibitor that has been investigated in clinical trials.[1]
Caption: CA IX inhibition by pyridine sulfonamides.
Pyridine and pyrazolopyridine sulfonamides have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6]
-
PI3K/mTOR Inhibition: The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dual inhibitors are sought after to overcome feedback loops. Pyridopyrimidinone derivatives with a pyridine sulfonamide moiety have shown potent dual inhibition of PI3K and mTOR, demonstrating efficacy in xenograft models.[7] The sulfonamide group often forms a key interaction with conserved lysine residues in the kinase ATP-binding site.[7]
-
LRRK2 Inhibition: While primarily associated with Parkinson's disease, LRRK2 is also implicated in some cancers. 1H-pyrazole biaryl sulfonamides have been developed as potent inhibitors of the G2019S mutant of LRRK2.[8]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Pyridine-sulfonamide hybrids have been investigated as potential VEGFR-2 inhibitors.[9]
Microtubules are essential components of the cytoskeleton involved in cell division. Disrupting their dynamics is a proven anticancer strategy. A series of N-phenyl pyridine carbothioamides incorporating a sulfonamide pharmacophore have been shown to be potent tubulin polymerization inhibitors, binding at the colchicine site.[10] These compounds exhibited potent cytotoxicity against several cancer cell lines, in some cases exceeding the activity of reference drugs like colchicine and doxorubicin.[10]
Antimicrobial and Antiviral Applications
The sulfonamide functional group has a long history in antimicrobial therapy, and its incorporation into a pyridine scaffold has yielded novel agents with diverse mechanisms.
-
Antibacterial: Pyridine-based sulfonamides have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for folic acid synthesis in bacteria.[11] This mechanism is analogous to that of the classic sulfa drugs. Additionally, some derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[11][12][13] Inhibition of bacterial carbonic anhydrases is also an emerging strategy to combat drug resistance.[2][14]
-
Antiviral: A notable success in this area is the development of 6-(indol-2-yl)pyridine-3-sulfonamides as potent and orally bioavailable inhibitors of the Hepatitis C Virus (HCV) NS4B protein, which is essential for viral replication.[15] Structure-activity relationship (SAR) studies led to the identification of compound PTC725 with an EC50 of 2 nM against the HCV replicon.[15] Other pyridine sulfonamides have shown activity against Herpes Simplex Virus (HSV-1) and Coxsackievirus B4 (CBV4), potentially through inhibition of Hsp90.[11]
Anti-inflammatory Applications
Pyridine sulfonamides can modulate inflammatory pathways through several mechanisms.
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that mediates the production of pro-inflammatory prostaglandins. Certain pyridine acyl sulfonamide derivatives have been designed as selective COX-2 inhibitors, with some compounds showing potent anti-inflammatory activity and antiproliferative effects on cancer cell lines.[16]
-
Neutrophil Modulation: Neutrophils contribute to tissue damage in inflammatory diseases by releasing proteinases and oxidants like hypochlorous acid (HOCl). Sulfanilamide-related drugs, including sulphapyridine, can reduce the bioavailability of neutrophil-derived HOCl, thus protecting tissues from damage.[17]
Neurological Applications
The blood-brain barrier permeability of some pyridine sulfonamides makes them attractive candidates for treating central nervous system (CNS) disorders.[18]
-
Alzheimer's Disease: This multifactorial neurodegenerative disease presents several targets. Pyridine sulfonamide derivatives have been investigated as inhibitors of α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), enzymes implicated in the pathology of both type-II diabetes and Alzheimer's.[19][20] Hybrid molecules combining sulfonamide and 1,4-dihydropyridine scaffolds have been designed as multi-target-directed ligands with cholinesterase inhibition, calcium channel blockade, and antioxidant activity.[21]
-
Parkinson's Disease: As mentioned, mutations in the LRRK2 kinase are a genetic cause of Parkinson's disease. The development of potent and selective LRRK2 inhibitors, such as the 1H-pyrazole biaryl sulfonamides, is a promising therapeutic strategy.[8]
Drug Design and Development Considerations
Structure-Activity Relationship (SAR) Studies
Systematic SAR studies are crucial for optimizing the therapeutic potential of pyridine sulfonamides. For instance, in the development of HCV NS4B inhibitors, investigations focused on identifying the optimal combination of substituents at the indole N-1, C-5, and C-6 positions, as well as on the sulfonamide group, to improve metabolic stability and pharmacokinetic properties.[15] Similarly, for CA inhibitors, modifying the substitution pattern on the pyridine ring can dramatically alter isoform selectivity, which is key to minimizing off-target effects.[1][3]
Quantitative Data Summary
The potency of pyridine sulfonamides varies significantly depending on the target and specific chemical modifications. The following table summarizes representative activity data from the literature.
| Compound Class/Example | Target | Activity Metric | Value | Therapeutic Area | Reference |
| 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamides | hCA IX | Kᵢ | 19.5–48.6 nM | Anticancer | [3] |
| PTC725 (6-(indol-2-yl)pyridine-3-sulfonamide) | HCV 1b replicon | EC₅₀ | 2 nM | Antiviral (HCV) | [15] |
| Pyridopyrimidinone derivative 31 | PI3K/mTOR | IC₅₀ | 98.8 nM (PI3K) | Anticancer | [7] |
| Pyridine carbothioamide 3 | Tubulin Polymerization | IC₅₀ | 1.1 µM | Anticancer | [10] |
| Pyridine acyl sulfonamide 23 | COX-2 | IC₅₀ | 0.8 µM | Anti-inflammatory | [16] |
| Pyridine tricarbohydrazide derivative | Yeast α-glucosidase | IC₅₀ | < 38.25 µM | Antidiabetic | [19] |
Experimental Protocols & Methodologies
To facilitate further research, this section provides standardized, step-by-step protocols for the synthesis and evaluation of pyridine sulfonamides.
General Synthesis of a Pyridine Sulfonamide Scaffold
This protocol describes a common method for synthesizing N-aryl-pyridinesulfonamides. The causality behind this choice is its robustness and applicability to a wide range of starting materials.
Workflow Diagram:
Caption: General synthesis workflow.
Step-by-Step Protocol:
-
Dissolution: Dissolve the appropriately substituted aniline (1.0 eq) in dry pyridine (used as both solvent and base to neutralize the HCl byproduct) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of the corresponding pyridinesulfonyl chloride (1.0 eq) in a minimal amount of dry solvent (e.g., benzene or dichloromethane) dropwise over 15-30 minutes. The slow addition helps control any exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, pour the mixture into a beaker of ice water. Acidify with dilute HCl to neutralize the excess pyridine. This step is crucial as it protonates the pyridine, making it water-soluble and easily separable from the desired product.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). The choice of solvent depends on the polarity of the product.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure pyridine sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared spectroscopy (IR).[10][22][23]
In Vitro Enzyme Inhibition Assay: Carbonic Anhydrase
This protocol describes a stopped-flow CO₂ hydrase assay, a standard method for determining the inhibitory activity (Kᵢ) of compounds against CA isoforms.
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified human CA isoform (e.g., hCA I, II, IX, or XII) and the pyridine sulfonamide inhibitor in an appropriate buffer (e.g., Tris-HCl) with a known concentration of a cosolvent like DMSO if needed.
-
Assay Buffer: Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
Stopped-Flow Instrument Setup: Use a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration reaction. One syringe will contain the enzyme solution mixed with the inhibitor at various concentrations, and the other will contain a CO₂-saturated solution.
-
Measurement: Rapidly mix the two solutions. The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator at a specific wavelength (e.g., 400 nm).
-
Data Analysis: The initial rates of the reaction are determined from the slope of the absorbance change over time.
-
Kᵢ Determination: Plot the fractional enzyme activity against the inhibitor concentration. The inhibition constants (Kᵢ) are then calculated by fitting the data to the Morrison equation for tight-binding inhibitors, using non-linear least-squares regression. Acetazolamide (AAZ) is typically used as a standard reference inhibitor for comparison.[2][14]
Future Perspectives and Challenges
The therapeutic landscape for pyridine sulfonamides continues to expand. Future research will likely focus on:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, such as the cholinesterase/calcium channel blockers for Alzheimer's, offers a promising strategy for complex diseases.[21][24][25]
-
Overcoming Resistance: As with any therapeutic class, drug resistance is a significant challenge. The development of novel pyridine sulfonamides that can circumvent known resistance mechanisms, particularly in oncology and infectious diseases, is a high priority.
-
Improving Selectivity: Enhancing isoform selectivity for enzymes like carbonic anhydrases and kinases remains a key objective to improve the safety profile and reduce off-target effects of these drugs.
-
New Applications: Exploring the potential of pyridine sulfonamides against novel targets and in less-explored therapeutic areas will continue to be a fruitful avenue of research.
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Sulfonamides as Carbonic Anhydrase Inhibitors: From Mechanistic Principles to Therapeutic Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The inhibition of carbonic anhydrase (CA) by sulfonamides represents a cornerstone of medicinal chemistry, a classic tale of a simple chemical motif displaying profound and therapeutically relevant biological activity. This guide is designed for the laboratory scientist and drug developer. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind the potent and versatile nature of sulfonamides as CA inhibitors. We will explore the intricate molecular dance between the inhibitor and the enzyme's active site, dissect the principles of rational drug design that grant isoform selectivity, and detail the experimental methodologies required to validate these interactions in the laboratory.
Chapter 1: The Target - Carbonic Anhydrase: A Ubiquitous Metalloenzyme
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes (metalloenzymes) that are fundamental to life.[1] Their primary and most studied function is to catalyze a simple, yet vital, physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] While this reaction can proceed uncatalyzed, CAs accelerate it by several orders of magnitude, achieving catalytic efficiencies that approach the diffusion-controlled limit.
This catalytic prowess is essential for a multitude of physiological processes, including:
-
Respiration and Gas Transport: Facilitating the transport of CO₂ from tissues to the lungs.[1]
-
pH Homeostasis: Maintaining the delicate acid-base balance in blood and other tissues.[1][4]
-
Electrolyte Secretion: Playing a crucial role in the secretion of electrolytes in organs like the eye and kidney.[4]
-
Biosynthesis: Providing bicarbonate as a substrate for key biosynthetic reactions such as lipogenesis and ureagenesis.[1][4]
In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[5] They are broadly classified as cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, IX, XII), mitochondrial (e.g., CA VA, VB), and secreted (CA VI).[1][6] This isoform diversity is the foundation for targeted therapeutic intervention; inhibiting a specific isoform involved in a pathological process while sparing others can lead to effective treatments with fewer side effects.
The catalytic heart of all α-CAs is a zinc ion (Zn²⁺) situated deep within a conical active site cleft.[7] This zinc ion is tetrahedrally coordinated by the imidazole rings of three conserved histidine residues and a single water molecule, which is polarized for nucleophilic attack on the CO₂ substrate.[3][7] The pivotal role of this zinc-bound water molecule is the key to understanding the enzyme's mechanism and, consequently, its inhibition.[3]
Chapter 2: The Key - The Sulfonamide Moiety and Its Interaction with the Catalytic Zinc
The primary sulfonamide group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG) for carbonic anhydrase. Its inhibitory power stems from its ability to act as a mimic of the transition state of the CO₂ hydration reaction.[8]
The mechanism of inhibition is a model of chemical elegance:
-
Deprotonation: The sulfonamide inhibitor, R-SO₂NH₂, must first be deprotonated to its anionic form, R-SO₂NH⁻. This is a critical step, as the negatively charged nitrogen is the species that directly coordinates with the zinc ion.
-
Zinc Coordination: The deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion.[4][9] It binds directly to the Zn²⁺ ion, forming a stable tetrahedral complex.[4][10]
-
Hydrogen Bonding Network: The binding is further stabilized by a network of hydrogen bonds. The sulfonamide's oxygen atoms typically form hydrogen bonds with the side chain of a highly conserved threonine residue (Thr199 in hCA II), and the NH group can interact with the same residue or with a glutamate (Glu106 in hCA II).[11][12]
This binding mode anchors the inhibitor firmly within the active site, physically preventing the entry of CO₂ and the catalytic action of the zinc-bound hydroxide. The result is potent inhibition, often with dissociation constants (Ki) in the low nanomolar range.[4][13]
Chapter 3: From Lead to Candidate - Rational Design & Structure-Activity Relationships (SAR)
While the sulfonamide group provides the anchor, the true artistry of medicinal chemistry lies in modifying the rest of the molecule (the "tail") to enhance potency and, crucially, achieve isoform selectivity.[14] The "tail approach" involves attaching various chemical moieties to the aromatic or heterocyclic ring of the sulfonamide, which then interact with amino acid residues lining the active site cavity.[15]
X-ray crystallography studies have been instrumental in elucidating these interactions, revealing how different tails can exploit subtle differences between CA isoforms.[10][11][16] For instance, the active site of CA II contains a hydrophobic pocket defined by residues like Phe131, Leu198, and Pro202, which can be targeted with nonpolar tails.[10] In contrast, tumor-associated isoforms CA IX and XII have different residues in this region (e.g., Val131/Asp132 in CA IX), providing an opportunity to design inhibitors that selectively bind to them.[17]
The following table summarizes the inhibitory activity (Ki) of representative sulfonamides against four key human CA isoforms, illustrating the impact of structural modifications.
| Compound | R Group (Tail) | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity Profile |
| Acetazolamide (AAZ) [6][18] | 5-acetylamino-1,3,4-thiadiazole | 250 | 12.1 | 25 | 5.7 | Potent hCA II, IX, XII inhibitor |
| Dorzolamide [15] | Thienothiazine-6-sulfonamide derivative | 3000 | 3.5 | 54 | 52 | Highly potent and selective for hCA II |
| Brinzolamide [15] | Thienothiazine-6-sulfonamide derivative | 3900 | 3.1 | 42 | 6 | Highly potent and selective for hCA II |
| Compound 15 [18] | Pyrazolecarboxamide derivative | 725.6 | 3.3 | 6.6 | 80.5 | Highly potent hCA II/IX inhibitor |
| Nitro-benzenesulfonamide [19] | 2-chloro-5-nitro-phenyl | >10000 | 8.8 | 9.3 | 5.8 | Highly selective for CA IX/XII over CA I/II |
Data compiled from multiple sources for illustrative purposes.[6][15][18][19]
Key SAR insights include:
-
Heterocyclic Sulfonamides: Five-membered heterocyclic rings like 1,3,4-thiadiazole (seen in acetazolamide) are classic scaffolds that yield potent inhibitors.[5][20]
-
Exploiting Subpockets: Attaching bulky or specific chemical groups can target subpockets at the rim of the active site, which vary significantly between isoforms, thereby conferring selectivity.[17][21]
-
Halogenation: Adding halogen atoms can introduce favorable interactions, such as halogen bonding, that enhance binding affinity and selectivity.[17]
Chapter 4: Proving the Hypothesis - Experimental Validation of Inhibition
Validating the inhibitory activity of newly synthesized sulfonamides is a critical step in the drug discovery process. While several methods exist, a common and robust technique is the colorimetric esterase assay. This assay leverages the fact that CAs can also hydrolyze certain esters, a reaction that occurs at the same active site as CO₂ hydration.[22][23]
Protocol: Colorimetric Determination of CA Inhibition using p-Nitrophenyl Acetate (pNPA)
This protocol describes a self-validating system for determining the potency (IC₅₀ or Ki) of a test compound against a specific CA isoform.
Principle: The enzyme (e.g., hCA II) catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA), a colorless substrate, into p-nitrophenol (pNP), a yellow-colored product.[24] The rate of pNP formation is monitored by measuring the increase in absorbance at 400-405 nm. An inhibitor will reduce the rate of this reaction in a dose-dependent manner.
Materials:
-
Purified human Carbonic Anhydrase (e.g., hCA I or hCA II)
-
Assay Buffer (e.g., 20 mM HEPES or Tris, pH 7.4)[6]
-
Substrate: p-Nitrophenyl acetate (pNPA) solution in acetonitrile or DMSO.
-
Test Inhibitor (sulfonamide) stock solution in DMSO.
-
Reference Inhibitor (e.g., Acetazolamide) stock solution in DMSO.
-
96-well microplate
-
Microplate spectrophotometer
Workflow:
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all solutions in the assay buffer. The final concentration of DMSO in the well should be kept low (<1%) to avoid enzyme denaturation.
-
Plate Setup: In a 96-well plate, add the assay buffer, CA enzyme solution (e.g., final concentration of 1-5 nM), and varying concentrations of the test inhibitor. Include wells for a "no inhibitor" control (enzyme activity) and a "no enzyme" control (background).
-
Pre-incubation: Gently mix the plate and pre-incubate at a constant temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Add the pNPA substrate to all wells to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 405 nm in kinetic mode for a set period (e.g., 30 minutes).[24][25]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Chapter 5: From Bench to Bedside - Therapeutic Applications
The diverse physiological roles of CA isoforms have made their inhibitors valuable therapeutic agents for a wide range of conditions.[4]
-
Glaucoma: This is the most established application. Inhibition of CA II in the ciliary processes of the eye decreases the secretion of aqueous humor, thereby lowering intraocular pressure.[26][27] Dorzolamide and brinzolamide are topical CA inhibitors used for this purpose, while acetazolamide is used systemically.[15][26]
-
Diuretics: By inhibiting CA in the proximal tubules of the kidney, sulfonamides reduce the reabsorption of bicarbonate, sodium, and water, leading to a mild diuretic effect.[26][28] Acetazolamide was one of the first non-mercurial diuretics developed.[15]
-
Epilepsy: The exact mechanism is not fully understood, but the resulting mild metabolic acidosis in the brain is thought to increase the seizure threshold.[26][29] Acetazolamide and topiramate (which has weak CA inhibitory activity) are used as antiepileptics.[26][30]
-
Acute Mountain Sickness: At high altitudes, hyperventilation leads to respiratory alkalosis. CA inhibitors counteract this by promoting the excretion of bicarbonate by the kidneys, which helps to normalize blood pH and hasten acclimatization.[26][29]
-
Anticancer Agents: This is an exciting and evolving area. The tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic solid tumors.[1] They help the tumor maintain a favorable intracellular pH in an acidic microenvironment. Inhibiting these isoforms is a promising strategy to disrupt tumor growth and survival.[13] Many selective CA IX/XII inhibitors are currently under investigation.[13][17]
Chapter 6: The Selectivity Challenge - Targeting Specific CA Isoforms
The primary challenge in modern CA inhibitor design is achieving isoform selectivity. The ubiquitous cytosolic isoforms, hCA I and hCA II, are considered off-targets for many applications, and their inhibition can lead to unwanted side effects. The goal is often to design compounds that potently inhibit a disease-relevant isoform (e.g., hCA IX in cancer) while sparing hCA I and II.[16]
Achieving this requires a deep, structure-based understanding of the subtle differences between isoform active sites.[16][17] As mentioned, the amino acids lining the middle and outer rims of the active site cleft are less conserved than those directly coordinating the zinc. Medicinal chemists exploit these differences by designing inhibitor "tails" that form specific, favorable interactions with the target isoform but clash with or fail to interact favorably with off-target isoforms.[17][21]
For example, researchers have successfully designed inhibitors that are highly selective for the tumor-associated hCA IX and XII over the cytosolic hCA I and II, a critical step toward developing safer and more effective anticancer therapies.[18][19] This is an area of intense research, combining organic synthesis, biochemical assays, X-ray crystallography, and computational modeling to rationally design the next generation of CA inhibitors.[9][16][21]
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- Design, synthesis and structural characterization of new heteroaryl-N-carbonylbenzenesulfonamides targeting druggable human carbonic anhydrase isoforms. (2015). PubMed.
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- Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. (n.d.). Journal of Medicinal Chemistry.
- A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI.
- Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX. (n.d.). ResearchGate.
- Implications of non-native metal substitution in carbonic anhydrase – engineered enzymes and models. (2024). Chemical Communications.
- acetazolamide. (2021). YouTube.
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- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. (n.d.). Benchchem.
- Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. (n.d.). PubMed.
- Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. (2012). PubMed.
- X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. (n.d.). RSC Publishing.
- Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). CNR-IRIS.
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An In-depth Technical Guide to the Safety and Hazards of 5-Methyl-2-pyridinesulfonamide
This guide provides a comprehensive overview of the safety and hazard information for 5-Methyl-2-pyridinesulfonamide (CAS No. 65938-77-4). It is intended for researchers, scientists, and professionals in drug development who handle this compound. The information is synthesized from authoritative sources to ensure technical accuracy and promote safe laboratory practices.
Chemical and Physical Identity
This compound is a heterocyclic compound containing a pyridine ring substituted with a methyl group and a sulfonamide group.[1] It serves as an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Notably, it is used in the preparation of the endothelin receptor antagonist, Clazosentan, and as a reagent in copper or iron-catalyzed aziridination reactions.[2][3]
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | [4][5] |
| Molecular Weight | 172.21 g/mol | [4] |
| CAS Number | 65938-77-4 | [4][5] |
| Appearance | White solid/powder | [1] |
| Melting Point | 127-132 °C | [3][6] |
| Flash Point | 172.3±28.4 °C | [3][6] |
| Density | 1.346 g/cm³ | [3][6] |
| Solubility | Moderately soluble in polar solvents | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[4][6]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
Hazard Pictogram:
Signal Word: Warning[6]
Toxicological Profile and Health Effects
The toxicological data for this compound primarily indicates irritant properties. While detailed mechanistic studies are not widely available in the public domain, the observed effects are consistent with compounds of this chemical class.
-
Inhalation: Inhalation of dust or fumes may cause irritation to the respiratory tract, leading to symptoms such as coughing, shortness of breath, and sore throat.[7]
-
Skin Contact: Direct contact with the skin can cause irritation, redness, and pain.[7] Prolonged or repeated contact may lead to dermatitis.
-
Eye Contact: The compound is a serious eye irritant, causing redness, pain, and potentially blurred vision.[7]
-
Ingestion: Ingestion may cause gastrointestinal irritation with symptoms like nausea, vomiting, and abdominal pain.[7]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is crucial when handling this compound to minimize exposure and prevent adverse health effects.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[6][8]
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[8]
Personal Protective Equipment (PPE) Workflow
The following diagram illustrates the recommended workflow for donning and doffing PPE when working with this compound.
Caption: Recommended sequence for donning and doffing Personal Protective Equipment.
Specific PPE Recommendations
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[8]
-
Eye/Face Protection: Use chemical safety goggles or a face shield.[8]
-
Skin and Body Protection: A lab coat should be worn. For larger quantities or potential for significant exposure, chemical-resistant overalls may be necessary.[8]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[8]
First-Aid Measures
In case of exposure, immediate medical attention is advised. The following are first-aid recommendations:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][9] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[9] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release
The following flowchart outlines the general procedure for responding to an accidental spill of this compound.
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Methodological & Application
Synthesis of 5-Methyl-2-pyridinesulfonamide from 2-mercapto-5-methylpyridine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthetic pathway for producing 5-Methyl-2-pyridinesulfonamide, a valuable building block in medicinal chemistry, starting from 2-mercapto-5-methylpyridine. The protocol outlines a robust two-step process involving the oxidative chlorination of the thiol to form the intermediate sulfonyl chloride, followed by amination to yield the final sulfonamide product. This document provides in-depth procedural details, explains the rationale behind key experimental choices, and emphasizes critical safety considerations, particularly when handling hazardous reagents like chlorine gas or thionyl chloride. The aim is to equip researchers with a reliable and reproducible methodology for the synthesis of this important pyridine-based scaffold.
Introduction
Pyridinesulfonamides are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[1][2] This structural motif is a key component in numerous therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3][4] The synthesis of specifically substituted pyridinesulfonamides, such as this compound, is therefore of significant interest to the drug discovery and development community.[5][6]
The synthetic route commencing from 2-mercapto-5-methylpyridine offers an efficient and practical approach.[7][8] This precursor, a readily available organosulfur compound, can be effectively converted to the target sulfonamide through a two-step sequence.[9] The initial and most critical step is the oxidation of the thiol group to a sulfonyl chloride. This transformation is typically achieved using strong oxidizing agents in the presence of a chloride source. The resulting 5-methylpyridine-2-sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with ammonia to furnish the desired this compound.
This application note provides a detailed, step-by-step protocol for this synthesis, along with insights into reaction mechanisms, purification strategies, and analytical characterization of the final product.
Reaction Scheme and Mechanism
The synthesis proceeds in two distinct stages:
-
Oxidative Chlorination: The thiol group of 2-mercapto-5-methylpyridine is oxidized to a sulfonyl chloride. This is a crucial transformation that activates the sulfur center for subsequent nucleophilic attack. The reaction is typically carried out using a chlorinating agent, such as chlorine gas, in an acidic aqueous medium. The mechanism involves the initial formation of a sulfenyl chloride, which is then further oxidized to the sulfonyl chloride.[10]
-
Amination: The synthesized 5-methyl-2-pyridinesulfonyl chloride is then reacted with an ammonia source, such as aqueous ammonia or ammonia in an organic solvent, to form the sulfonamide. This is a classic nucleophilic acyl substitution-type reaction where the ammonia molecule attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the S-N bond.[11]
Caption: Synthetic workflow for this compound.
Experimental Protocols
PART 1: Synthesis of 5-methyl-2-pyridinesulfonyl chloride (Intermediate)
This protocol describes the oxidative chlorination of 2-mercapto-5-methylpyridine. A common method for this transformation involves the use of chlorine gas.[12] However, due to the hazardous nature of chlorine gas, alternative reagents like thionyl chloride or sulfuryl chloride can also be considered, though reaction conditions would require optimization.[13][14] For the purpose of this guide, a procedure adapted from the oxidation of similar thiols will be detailed, with a strong emphasis on safety.[15]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-mercapto-5-methylpyridine | ≥98% | Commercially Available | |
| Acetic Acid | Glacial | ACS Grade | |
| Water | Deionized | ||
| Chlorine Gas | High Purity | Use with extreme caution in a certified fume hood. | |
| Dichloromethane (DCM) | HPLC Grade | ||
| Anhydrous Sodium Sulfate | ACS Grade | ||
| Ice |
Instrumentation:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer.
-
Gas dispersion tube (fritted).
-
Ice bath.
-
Rotary evaporator.
-
Standard laboratory glassware.
Protocol:
-
In a well-ventilated and certified chemical fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer.
-
To the flask, add 2-mercapto-5-methylpyridine (e.g., 5.0 g, 39.9 mmol) and a mixture of glacial acetic acid and water (e.g., 4:1 v/v, 100 mL).
-
Cool the mixture to 0-5 °C using an ice bath.
-
While vigorously stirring, slowly bubble chlorine gas through the solution via the gas dispersion tube. CAUTION: Chlorine gas is highly toxic and corrosive. This step must be performed in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE). [16][17]
-
Monitor the reaction temperature closely and maintain it below 10 °C throughout the chlorine gas addition.
-
Continue the addition of chlorine gas until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, purge the system with nitrogen gas to remove any excess chlorine.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with cold water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 5-methyl-2-pyridinesulfonyl chloride. The product is often a viscous liquid or a low-melting solid and should be used in the next step without extensive purification due to its reactivity.
PART 2: Synthesis of this compound
This part of the protocol details the amination of the intermediate sulfonyl chloride to yield the final product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 5-methyl-2-pyridinesulfonyl chloride | Crude from Part 1 | ||
| Ammonium Hydroxide | 28-30% solution | ACS Grade | |
| Dichloromethane (DCM) | HPLC Grade | ||
| Saturated Sodium Bicarbonate Solution | |||
| Brine | |||
| Anhydrous Magnesium Sulfate | ACS Grade | ||
| Hexanes | HPLC Grade | For purification | |
| Ethyl Acetate | HPLC Grade | For purification |
Instrumentation:
-
Round-bottom flask with magnetic stirrer.
-
Ice bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Flash chromatography setup.
-
NMR Spectrometer.
-
Mass Spectrometer.
Protocol:
-
Dissolve the crude 5-methyl-2-pyridinesulfonyl chloride (from Part 1) in dichloromethane (50 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide solution (e.g., 20 mL) to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.[18]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine all organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[19][20]
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The expected proton NMR spectrum would show signals for the methyl group, the aromatic protons on the pyridine ring, and the sulfonamide NH₂ protons.[21]
-
Mass Spectrometry: To confirm the molecular weight of the compound (C₆H₈N₂O₂S, MW: 172.20 g/mol ).[5][22]
-
Melting Point: To assess the purity of the crystalline solid.
Safety and Handling
Extreme caution must be exercised throughout this synthesis.
-
Chlorine Gas: A highly toxic and corrosive gas.[23] All manipulations must be conducted in a certified chemical fume hood.[16] Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[17] An emergency response plan should be in place for any accidental release.
-
Thionyl Chloride: A corrosive liquid that reacts violently with water to produce toxic gases (SO₂ and HCl).[24][25] It should be handled in a fume hood with appropriate PPE.[13][26]
-
Acids and Bases: Handle concentrated acids and bases with care, using appropriate PPE.
-
General Precautions: Avoid inhalation, ingestion, and skin contact with all chemicals. Wash hands thoroughly after handling.
Caption: Key safety considerations for the synthesis.
Conclusion
The protocol described provides a detailed and reliable method for the synthesis of this compound from 2-mercapto-5-methylpyridine. By following the outlined steps and adhering to the stringent safety precautions, researchers can successfully prepare this valuable compound for applications in drug discovery and medicinal chemistry. The key to a successful synthesis lies in the careful execution of the oxidative chlorination step and appropriate handling of the reactive sulfonyl chloride intermediate.
References
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scalable electrophilic amination protocol for 5-Methyl-2-pyridinesulfonamide production
Application Note & Protocol
A Scalable, Two-Step Synthesis of 5-Methyl-2-pyridinesulfonamide via Electrophilic Amination of a Sulfinate Intermediate
Abstract
This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, notably the endothelin receptor antagonist, Clazosentan.[1][2] Traditional methods for its production often involve multiple steps, hazardous reagents, or conditions that are not amenable to large-scale manufacturing. This document details a robust and scalable two-step protocol for the production of this compound. The process begins with the readily available 5-methyl-2-mercaptopyridine, which is selectively oxidized to a stable sulfinate salt intermediate. This intermediate subsequently undergoes a highly efficient electrophilic amination using Hydroxylamine-O-sulfonic acid (HOSA), a cost-effective and powerful aminating agent.[3][4] This method offers high yields, operational simplicity, and enhanced safety, making it suitable for multi-kilogram production in drug development and manufacturing settings.
Introduction & Scientific Rationale
The synthesis of heteroaromatic sulfonamides is a cornerstone of medicinal chemistry. However, direct amination of pyridine rings can be challenging, often requiring harsh conditions or leading to mixtures of regioisomers.[5][6] The classic Chichibabin reaction, for example, uses sodium amide at high temperatures to produce 2-aminopyridines.[7][8] While effective, its scalability is hampered by safety concerns and the generation of hydrogen gas.
Modern electrophilic amination strategies provide a milder and more versatile alternative.[9][10] Hydroxylamine-O-sulfonic acid (HOSA) has emerged as a particularly effective reagent for introducing an amino group (–NH₂) onto nucleophilic centers.[4][11] It is a stable, water-soluble solid that acts as a formal source of the NH₂⁺ electrophile.[4][12]
The protocol described herein circumvents the direct amination of the pyridine ring. Instead, it leverages the nucleophilicity of a sulfur atom. The key strategic decision is the formation of a sodium 5-methylpyridine-2-sulfinate intermediate. This salt is a stable, easily handled solid. The subsequent reaction with HOSA is an electrophilic amination on the sulfur atom, which is mechanistically favored and proceeds under mild aqueous conditions to afford the final product in high purity and yield.[3][4] This approach avoids many of the challenges associated with direct C-N bond formation on the pyridine ring.
Overall Process Workflow
The synthesis is a two-step process starting from 5-methyl-2-mercaptopyridine. The workflow is designed for operational simplicity and scalability.
Figure 1: High-level workflow for the two-step synthesis of this compound.
Reaction Mechanism
The core of this protocol is the electrophilic amination of the sulfinate salt. The sulfinate anion is a soft nucleophile, with the electron density concentrated on the sulfur atom. HOSA provides an electrophilic "NH₂⁺" equivalent. The reaction proceeds via a nucleophilic attack of the sulfinate sulfur on the nitrogen atom of HOSA, with the sulfate anion acting as an excellent leaving group.
Figure 2: Simplified mechanism of electrophilic amination on the sulfinate sulfur atom.
Detailed Experimental Protocol
4.1 Materials and Equipment
| Material | Grade | Supplier | Notes |
| 5-Methyl-2-mercaptopyridine | ≥98% | Standard Supplier | |
| Sodium Hydroxide (NaOH) | Reagent | Standard Supplier | Pellets or 50% solution |
| Sodium Hypochlorite (NaOCl) | 10-15% Solution | Standard Supplier | Assay before use |
| Hydroxylamine-O-sulfonic acid (HOSA) | ≥97% | Standard Supplier | Store in a desiccator |
| Hydrochloric Acid (HCl) | 37% | Standard Supplier | For pH adjustment |
| Deionized Water | In-house | ||
| Equipment | |||
| Jacketed Glass Reactor | Appropriate scale (e.g., 20 L) | ||
| Overhead Stirrer | |||
| Temperature Probe | |||
| Addition Funnel / Dosing Pump | |||
| pH Meter | Calibrated | ||
| Filtration Apparatus | (e.g., Nutsche filter) | ||
| Vacuum Oven |
4.2 Step-by-Step Procedure
Step 1: Synthesis of Sodium 5-methylpyridine-2-sulfinate
-
Reactor Setup: Equip a clean, dry jacketed reactor with an overhead stirrer, temperature probe, and addition funnel. Set the jacket temperature to 10 °C.
-
Charge Reagents: Charge the reactor with deionized water (5 L per kg of starting material) and sodium hydroxide (1.05 eq). Stir until all NaOH is dissolved.
-
Substrate Addition: Add 5-methyl-2-mercaptopyridine (1.0 eq, e.g., 1.0 kg) portion-wise to the caustic solution. Maintain the internal temperature below 25 °C during the addition. A clear solution should form.
-
Oxidation: Cool the reaction mixture to 5-10 °C. Slowly add sodium hypochlorite solution (10-15%, ~2.1 eq) via the addition funnel over 2-3 hours.
-
Causality Note: Slow addition and temperature control are critical to prevent over-oxidation to the sulfonate, which will not react in the next step. Monitor the reaction via TLC or HPLC.
-
-
Isolation: Once the reaction is complete, the sodium sulfinate salt will precipitate. Stir the resulting slurry for an additional hour at 10 °C.
-
Filtration & Washing: Filter the solid product using a Nutsche filter. Wash the filter cake with cold deionized water (2 x 1 L) and then with a cold solvent like isopropanol to aid drying.
-
Drying: Dry the intermediate salt in a vacuum oven at 50-60 °C until constant weight. The expected yield is 90-95%.
Step 2: Electrophilic Amination to this compound
-
Reactor Setup: Charge a clean reactor with the dried sodium 5-methylpyridine-2-sulfinate (1.0 eq, e.g., 1.0 kg) and deionized water (8 L). Stir to form a solution/slurry.
-
HOSA Addition: Cool the mixture to 15-20 °C. Add Hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) portion-wise over 1-2 hours.
-
Safety Note: The reaction is exothermic. Maintain strict temperature control. HOSA is corrosive; handle with appropriate PPE.
-
-
Reaction: After the addition is complete, allow the mixture to stir at 20-25 °C for 4-6 hours, or until reaction completion is confirmed by HPLC.
-
Crystallization: The product will begin to crystallize as the reaction proceeds. To ensure maximum precipitation, adjust the pH to 4.5-5.0 using concentrated HCl.
-
Causality Note: The product has minimum solubility at this pH range, maximizing the isolated yield.
-
-
Isolation & Washing: Cool the slurry to 0-5 °C and stir for 1 hour. Filter the product and wash the cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the final product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is 85-92% with >99% purity by HPLC.
Results and Key Parameters
The following table summarizes the key process parameters and expected outcomes for a representative 1 kg scale synthesis.
| Parameter | Step 1: Oxidation | Step 2: Amination |
| Scale (Starting Material) | 1.0 kg 5-methyl-2-mercaptopyridine | ~1.3 kg Sulfinate Salt |
| Key Reagent Stoichiometry | NaOCl (~2.1 eq) | HOSA (1.2 eq) |
| Solvent | Deionized Water | Deionized Water |
| Temperature | 5-10 °C (addition) | 15-25 °C |
| Reaction Time | 3-4 hours | 4-6 hours |
| Typical Yield | 90-95% (Intermediate) | 85-92% (Final Product) |
| Final Product Purity | N/A | >99% (by HPLC) |
| Final Product Melting Point | N/A | 127-132 °C[1] |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Step 1 | Over-oxidation to sulfonate. | Ensure strict temperature control (<10 °C) and slow NaOCl addition. Assay NaOCl solution before use to confirm concentration. |
| Incomplete Reaction in Step 2 | Insufficient HOSA. | Use a slight excess of HOSA (1.2-1.3 eq). Ensure HOSA is of good quality and has been stored properly. |
| Product Fails Purity Spec | Incomplete washing. | Wash the final product cake with ample cold water until the filtrate is neutral to remove inorganic salts like sodium sulfate. |
| Slow Filtration | Poor crystal morphology. | Control the pH adjustment rate during crystallization. A slower addition of acid can lead to larger, more easily filterable crystals. |
Conclusion
This two-step protocol provides a highly efficient, scalable, and economically viable route for the production of this compound. By utilizing a stable sulfinate intermediate and the powerful electrophilic aminating agent HOSA, this method avoids the use of hazardous reagents and harsh conditions often associated with pyridine functionalization. The operational simplicity, high yields, and excellent product purity make this process well-suited for adoption in industrial settings for the multi-kilogram synthesis of this important pharmaceutical building block.
References
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- 2-AMINO-5-METHYLPYRIDINE. Loba Chemie.
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experimental protocol for copper-catalyzed aziridination using 5-Methyl-2-pyridinesulfonamide
A Detailed Protocol for Copper-Catalyzed Aziridination of Olefins Using 5-Methyl-2-pyridinesulfonamide
Abstract: Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis and are integral to numerous biologically active compounds. This application note provides a comprehensive, step-by-step protocol for the copper-catalyzed aziridination of olefins utilizing this compound. This chelation-assisted strategy offers a practical and efficient route for the synthesis of N-(5-methyl-2-pyridyl)sulfonylaziridines under mild conditions, obviating the need for external ligands. The protocol details the reaction setup, execution, workup, and purification, and includes a discussion of the underlying reaction mechanism.
Introduction
Transition metal-catalyzed aziridination of olefins represents a powerful and atom-economical method for the construction of the aziridine ring.[1] Among the various catalytic systems, copper-based catalysts have emerged as a cost-effective and efficient option.[1] A significant advancement in this field is the use of directing groups on the nitrogen source to facilitate the reaction. The protocol described herein employs this compound as the nitrene source precursor in conjunction with a copper catalyst and an oxidant, (diacetoxyiodo)benzene (PhI(OAc)₂).
The key to the efficiency of this protocol is the chelating ability of the 2-pyridylsulfonyl moiety. The pyridine nitrogen is believed to coordinate to the copper center, facilitating the formation of a copper-nitrenoid intermediate, which then undergoes nitrene transfer to the olefin.[2][3][4][5][6] This internal coordination enhances the reactivity and stability of the catalytic species, allowing the reaction to proceed smoothly without the need for additional, often expensive and air-sensitive, external ligands.[7] The presence of the methyl group at the 5-position of the pyridine ring has been shown to slightly improve the reaction efficiency.[7]
This application note provides researchers, scientists, and drug development professionals with a detailed and reliable experimental procedure for this valuable transformation.
Reaction Mechanism: A Chelation-Assisted Pathway
The copper-catalyzed aziridination with 2-pyridinesulfonamides is proposed to proceed through a catalytic cycle involving a copper-nitrenoid intermediate. The reaction is initiated by the oxidation of the copper(I) catalyst by PhI(OAc)₂ in the presence of this compound to generate a reactive copper-nitrene species. The pyridyl group of the sulfonamide plays a crucial role by coordinating to the copper center, thereby stabilizing the intermediate and facilitating the subsequent nitrene transfer to the olefin. While the precise nature of the copper species (Cu(I)/Cu(III) or Cu(II)) in the catalytic cycle is a subject of ongoing research, the chelation-assisted formation of a metallonitrene is a widely supported mechanistic feature.[1][8][9]
The rate-determining step is often considered to be the formation of the metallonitrene species.[8] The subsequent transfer of the nitrene to the alkene can proceed through either a concerted or a stepwise pathway.
Experimental Protocol
This protocol describes a general procedure for the copper-catalyzed aziridination of an olefin, using styrene as a representative substrate.
Materials and Reagents
-
Styrene (freshly distilled)
-
This compound
-
Copper(II) trifluoroacetylacetonate [Cu(tfacac)₂] (or other suitable copper catalyst such as CuI or Cu(OTf)₂)
-
(Diacetoxyiodo)benzene [PhI(OAc)₂]
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Equipment
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash column chromatography setup
Experimental Workflow Diagram
Caption: Experimental workflow for copper-catalyzed aziridination.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv) and the copper catalyst (e.g., Cu(tfacac)₂, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (5 mL). Stir the mixture at room temperature for 10-15 minutes to ensure dissolution. To this solution, add the olefin (e.g., styrene, 1.0 mmol, 1.0 equiv) via syringe.
-
Initiation of Reaction: Add (diacetoxyiodo)benzene (PhI(OAc)₂, 1.1 mmol, 1.1 equiv) to the reaction mixture in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting olefin. Reaction times can vary depending on the substrate, typically ranging from 4 to 24 hours.
-
Workup: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash successively with a saturated aqueous solution of sodium bicarbonate (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10][11] The choice of eluent will depend on the polarity of the resulting aziridine, but a gradient of ethyl acetate in hexane is often effective.
-
Characterization: Characterize the purified N-(5-methyl-2-pyridyl)sulfonylaziridine by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[2][12]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the aziridination of styrene.
| Parameter | Value |
| Olefin (Styrene) | 1.0 mmol |
| This compound | 1.2 mmol (1.2 equiv) |
| Copper Catalyst (e.g., Cu(tfacac)₂) | 0.05 mmol (5 mol%) |
| Oxidant (PhI(OAc)₂) | 1.1 mmol (1.1 equiv) |
| Solvent (Anhydrous CH₂Cl₂) | 5 mL |
| Temperature | Room Temperature |
| Typical Reaction Time | 4-24 hours |
| Isolated Yield | 70-90% (substrate dependent) |
Trustworthiness and Validation
The protocol described is based on established and peer-reviewed methodologies.[2][7] The chelation-assisted strategy provides a reliable and reproducible method for the synthesis of N-pyridylsulfonylaziridines. The progress of the reaction can be easily monitored by TLC, and the workup and purification procedures are standard laboratory techniques. The expected outcome is the formation of the corresponding aziridine in good to excellent yields, which can be confirmed by spectroscopic analysis. For sensitive aziridines, a stability study with different chromatography stationary phases can be performed to optimize purification.[10]
Conclusion
This application note provides a detailed and practical protocol for the copper-catalyzed aziridination of olefins using this compound. The chelation-assisted approach offers a mild, efficient, and ligand-free method for the synthesis of valuable aziridine building blocks. This protocol is expected to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
References
- Wang, X., & Ding, K. (2006). One-pot enantioselective aziridination of olefins catalyzed by a copper(I) complex of a novel diimine ligand by using PhI(OAc)(2) and sulfonamide as nitrene precursors. Chemistry (Weinheim an der Bergstrasse, Germany), 12(17), 4568–4575. [Link]
- Du Bois, J. (2002). A Unique and Highly Efficient Method for Catalytic Olefin Aziridination. Organic Letters, 4(15), 2561–2564. [Link]
- Synthesis, Characterization, and Cytotoxicity of Some New Sulfonylaziridine Derivatives. Indian Journal of Heterocyclic Chemistry, 30(2), 239-244. (2020). [Link]
- Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction. Molecules, 28(1), 10. (2022). [Link]
- Copper iodide-catalyzed aziridination of alkenes with sulfonamides and sulfamate esters. Tetrahedron Letters, 50(2), 161-164. (2009). [Link]
- Mohr, F., Binfield, S. A., Fettinger, J. C., & Vedernikov, A. N. (2005). A practical, fast, and high-yielding aziridination procedure using simple Cu(II) complexes containing N-donor pyridine-based ligands. The Journal of Organic Chemistry, 70(12), 4833–4839. [Link]
- Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone. Frontiers in Chemistry, 11, 1258682. (2023). [Link]
- Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Molecules, 26(11), 3169. (2021). [Link]
- Mohr, F., Binfield, S. A., Fettinger, J. C., & Vedernikov, A. N. (2005). A practical, fast, and high-yielding aziridination procedure using simple Cu(II) complexes containing N-donor pyridine-based ligands. Semantic Scholar. [Link]
- Han, H., Park, S. B., Kim, S. K., & Chang, S. (2008). Copper-nitrenoid formation and transfer in catalytic olefin aziridination utilizing chelating 2-pyridylsulfonyl moieties. The Journal of Organic Chemistry, 73(7), 2862–2870. [Link]
- Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), e51528. (2014). [Link]
- Biotage. (2023, February 10).
- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. (2025). [Link]
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Application Note: Comprehensive Analytical Strategies for the Characterization of 5-Methyl-2-pyridinesulfonamide
Abstract
This application note provides a detailed guide for the analytical characterization of 5-Methyl-2-pyridinesulfonamide, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the critical role of this compound in drug development, we present a suite of robust analytical methodologies designed to ensure its identity, purity, and quality. The protocols herein are grounded in established scientific principles and adhere to the stringent validation requirements outlined by the International Council for Harmonisation (ICH).[3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic methods (¹H NMR, ¹³C NMR, and FTIR).
Introduction
This compound is a pivotal building block in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, featuring a pyridine ring substituted with a methyl and a sulfonamide group, imparts specific physicochemical properties that necessitate tailored analytical approaches for comprehensive characterization.[7] The purity and identity of this intermediate are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development and validation of reliable analytical methods are not merely a procedural step but a cornerstone of quality assurance in the pharmaceutical industry.
This guide is structured to provide a logical progression from fundamental properties to advanced analytical techniques. We will begin by outlining the key physicochemical characteristics of this compound, followed by detailed protocols for its analysis. Each protocol is designed to be a self-validating system, incorporating system suitability tests and quality control checks to ensure the trustworthiness of the generated data.[8]
Physicochemical Properties of this compound
A thorough understanding of the molecule's properties is the foundation for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | [9][10][11] |
| Molecular Weight | 172.21 g/mol | [9][10] |
| Melting Point | 127-132 °C | [2] |
| Appearance | White solid/powder | [7] |
| Solubility | Moderately soluble in polar solvents | [7] |
Chromatographic Methods for Purity and Assay
Chromatographic techniques are indispensable for separating this compound from potential impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity and assay determination in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[12] The selection of a reversed-phase method is logical given the moderate polarity of the analyte.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its hydrophobicity, providing good retention and separation of the moderately polar this compound from both more polar and less polar impurities.
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile allows for the precise control of retention time and peak shape. The buffer maintains a stable pH, ensuring the consistent ionization state of the analyte and any acidic or basic impurities. Acetonitrile serves as the organic modifier to elute the compound from the column.
-
Detection: UV detection at 265 nm is selected based on the chromophoric nature of the pyridine ring, which is expected to exhibit strong absorbance in this region.[13]
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Protocol 2.1.1: HPLC Method for Purity and Assay
-
Chromatographic Conditions:
-
Standard Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a similar concentration to the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
-
Analysis:
-
Inject the blank (mobile phase), standard, and sample solutions.
-
-
Calculations:
-
Assay (%): (Areasample / Areastandard) x (Concstandard / Concsample) x 100
-
Purity (%): (Areamain_peak / Total_Areaall_peaks) x 100
-
Method Validation (as per ICH Q2(R2)): This method must be validated for specificity, linearity, accuracy, precision, and robustness.[3][4][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[15] It is particularly useful for detecting residual solvents or by-products from the synthesis process.
Causality Behind Experimental Choices:
-
Injection: Headspace injection is often preferred for analyzing residual solvents to avoid non-volatile matrix components from contaminating the GC system. For less volatile impurities, direct liquid injection of a derivatized or underivatized sample may be necessary.
-
Column: A mid-polarity column (e.g., DB-WAX) is suitable for separating a range of potential impurities with varying polarities.[16]
-
Detection: Mass spectrometry provides definitive identification of impurities based on their mass spectra and fragmentation patterns.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
Protocol 2.2.1: GC-MS Method for Impurity Profiling
-
GC-MS Conditions:
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Inject the sample solution into the GC-MS system.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal or external standard method.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the amine protons of the sulfonamide group. The chemical shifts and coupling patterns are characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, further confirming its structure.
Expected ¹H NMR Signals (in CDCl₃):
-
Aromatic protons: δ 7.0-8.5 ppm
-
Methyl protons: δ ~2.4 ppm
-
Sulfonamide protons (NH₂): Broad singlet, chemical shift can vary.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Absorption Bands (KBr pellet):
-
N-H stretching (sulfonamide): ~3300-3400 cm⁻¹
-
C-H stretching (aromatic and aliphatic): ~2900-3100 cm⁻¹
-
S=O stretching (sulfonamide): Asymmetric (~1340 cm⁻¹) and symmetric (~1160 cm⁻¹)
-
C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, accurate quantification, and thorough purity assessment of this important pharmaceutical intermediate. Adherence to these protocols and the principles of method validation will contribute to the overall quality and safety of the final drug product.
References
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- PubChem. This compound.
- National Institutes of Health. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid.
- ResearchGate. H.NMR-Spectrum of Compound{2}.
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES.
- Analytical Methods.
- GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L.
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- Agilent. Method selection for trace analysis of pote impurities in active pharmaceutical.
- LCGC Europe. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
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- Journal of Applied Pharmaceutical Science. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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- CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy.
- MDPI. (2021). Fast Screening Methods for the Analysis of Topical Drug Products.
- National Institutes of Health. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers.
- ResearchGate. ¹H NMR spectra of a. pyridine, MSA and complex pyridine:MSA (1 : 2) and....
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- Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
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Application Notes & Protocols: High-Purity Isolation of 5-Methyl-2-pyridinesulfonamide
Abstract
This technical guide provides a comprehensive overview of robust purification techniques for 5-Methyl-2-pyridinesulfonamide, a key intermediate in pharmaceutical synthesis.[1][2] Purity of this compound is critical for downstream applications, including the synthesis of the endothelin receptor antagonist, Clazosentan.[1][2] This document outlines detailed protocols for recrystallization, flash column chromatography, and acid-base extraction, tailored to the specific physicochemical properties of the target compound. The causality behind experimental choices is explained to empower researchers in optimizing these methods for their specific impurity profiles and desired purity levels.
Introduction: The Critical Role of Purity
This compound is a vital building block in medicinal chemistry. As with any active pharmaceutical ingredient (API) intermediate, its purity directly impacts the quality, safety, and efficacy of the final drug product. Even minor impurities can lead to unwanted side reactions, reduced yield, and the formation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. Therefore, robust and validated purification strategies are not merely a matter of good laboratory practice but a fundamental requirement for successful drug development. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for achieving high-purity this compound.
Foundational Physicochemical Properties
A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These parameters dictate the choice of solvents, temperature, pH, and chromatographic conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | [3][4] |
| Molecular Weight | 172.21 g/mol | [3] |
| Melting Point | 127-132 °C | [2] |
| XLogP3 | 0.1 | [3] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| pKa (Predicted) | The pyridine nitrogen is weakly basic (pKa ~5-6 for pyridine derivatives), and the sulfonamide proton is weakly acidic.[6] | N/A |
The molecule's moderate polarity (XLogP3 of 0.1) and its capacity for hydrogen bonding suggest that a range of purification techniques, including recrystallization from polar protic solvents and silica gel chromatography, will be effective.[3][5]
Purification Strategy Overview
The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the required final purity. This guide details three primary methods that can be used independently or in combination.
Caption: A decision workflow for selecting the appropriate purification method.
Protocol 1: Recrystallization
Recrystallization is a powerful, cost-effective technique for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Rationale and Solvent Selection
The ideal recrystallization solvent will dissolve the this compound sparingly at room temperature but completely at its boiling point.[7] For sulfonamides, polar protic solvents or their aqueous mixtures are often effective.[8] Given the melting point of 127-132 °C, solvents with boiling points below this range are necessary to prevent the compound from "oiling out"—separating as a liquid instead of crystals.[2][8]
Table 2: Candidate Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Rationale |
| Isopropanol (IPA) | 82.5 | Good "dissolves hot, precipitates cold" profile for many sulfonamides.[9] |
| Ethanol (EtOH) | 78.4 | Similar properties to isopropanol. |
| IPA/Water Mixtures | Variable | Using water as an "anti-solvent" can fine-tune solubility and often improves crystal quality. A 70% isopropanol solution is a common starting point for sulfonamides.[9] |
| Ethyl Acetate (EtOAc) | 77.1 | A more polar aprotic option if protic solvents are not ideal. |
Step-by-Step Protocol
Caption: Step-by-step workflow for the single-solvent recrystallization of this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent (e.g., 70% isopropanol) and heat the mixture to boiling with stirring.[7][9] Continue adding small portions of the hot solvent until the compound just dissolves completely.[7] Using the absolute minimum amount of solvent is crucial for maximizing yield.[10]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[7][8] Reheat the solution to boiling for a few minutes.[8]
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-heated flask to prevent premature crystallization.[7][8]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8][10]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[7][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities adhering to the crystal surfaces.[10]
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
Flash column chromatography is the method of choice for separating complex mixtures or when recrystallization fails to provide adequate purity. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Rationale and System Selection
-
Stationary Phase: Standard silica gel (SiO₂) is the most common choice. The acidic nature of residual silanol groups on the silica surface can sometimes cause peak tailing with basic compounds like pyridines.[6] However, for this compound, this is often manageable.
-
Mobile Phase (Eluent): The polarity of the eluent is critical. A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Acetone) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (R_f) of ~0.3 for the target compound.
Step-by-Step Protocol
-
TLC Analysis: Develop a TLC method to determine the optimal eluent composition. Spot the crude mixture on a silica gel TLC plate and elute with various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal system will show good separation between the product spot and impurities, with the product spot having an R_f value between 0.25 and 0.35.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (Hexanes). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase determined from the TLC analysis. Apply positive pressure (flash) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Acid-Base Extraction
This liquid-liquid extraction technique separates compounds based on their acidic or basic properties.[11] It is particularly useful for removing acidic or basic impurities from a neutral or weakly acidic/basic compound.[11]
Rationale
This compound possesses two key functional groups:
-
A weakly basic pyridine nitrogen.
-
A weakly acidic sulfonamide proton (-SO₂NH-).
This amphoteric nature allows for selective extraction. However, because both functionalities are weak, strong acids or bases are required to achieve significant protonation or deprotonation. This technique is most effective for removing strongly acidic impurities (like carboxylic acids) or strongly basic impurities (like aliphatic amines).
Step-by-Step Protocol (for removing a carboxylic acid impurity)
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[12] The NaHCO₃ is strong enough to deprotonate a carboxylic acid impurity, converting it into its water-soluble sodium salt, but it is generally not strong enough to deprotonate the sulfonamide.
-
Separation: Stopper the funnel, invert, and vent frequently. Shake the funnel for 1-2 minutes. Allow the layers to separate completely. Drain the lower aqueous layer (containing the impurity salt).
-
Repeat: Repeat the base wash (steps 2-3) one or two more times to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and any remaining dissolved base.
-
Drying and Isolation: Drain the organic layer into a clean flask. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the purified product.
Purity Assessment
After any purification procedure, the purity of the final product must be verified.
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Melting Point Analysis: A sharp melting point range close to the literature value (127-132 °C) is indicative of high purity.[2] Impurities typically depress and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect any remaining proton- or carbon-containing impurities.
References
- Fink, D. W., Martin, R. P., & Blodinger, J. (1978). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences, 67(10), 1415-9.
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- MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- University of California, Davis. (n.d.). Acid-Base Extraction.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- Wikipedia. (n.d.). Acid–base extraction.
- Reddit. (2023). Cleaving of a sulfonamide to its respectively primary or secondary amine??.
- Chromatography Forum. (2015). Method for pyridine amine derivative.
- PubChem. (n.d.). N-(2-pyridyl) sulfonamide. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives - KR101652750B1.
- Google Patents. (n.d.). Crystalline forms of a pyridinyl-sulfonamide and their use as endothelin receptor antagonists - US7402587B2.
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The Versatile Scaffold: 5-Methyl-2-pyridinesulfonamide in Modern Medicinal Chemistry
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Methyl-2-pyridinesulfonamide Moiety
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful therapeutic design. Among the myriad of heterocyclic structures, the this compound core has emerged as a privileged substructure. Its utility stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to engage in critical binding interactions with a diverse range of biological targets. This document serves as a comprehensive guide to the application of this compound in medicinal chemistry, providing not only the theoretical underpinnings of its use but also detailed protocols for its synthesis and incorporation into advanced drug candidates.
The inherent features of this scaffold, namely the nucleophilic sulfonamide group and the modifiable pyridine ring, allow for extensive structure-activity relationship (SAR) studies. The sulfonamide moiety is a well-established pharmacophore known for its hydrogen bonding capabilities and its role in modulating solubility and metabolic stability. The pyridine ring, a bioisostere of a phenyl group, offers a nitrogen atom that can act as a hydrogen bond acceptor and a handle for further functionalization. The methyl group at the 5-position can influence the electronic properties of the ring and provide a point for steric interactions within a binding pocket.
This guide will delve into the synthesis of the core this compound scaffold and its application as a key building block in the development of potent and selective therapeutic agents, including endothelin receptor antagonists, COX-2 inhibitors, and GPR119 agonists.
Section 1: Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the this compound intermediate is paramount for its widespread application in drug discovery programs. A recently developed, conceptually novel production route offers significant advantages over traditional methods, boasting a higher overall yield and avoiding the formation of genotoxic impurities.[1]
Protocol 1: Scalable "One-Pot" Synthesis of this compound[1]
This protocol details an oxidation/electrophilic amination sequence that proceeds as a "one-pot" procedure.
Materials:
-
5-Methylpyridine-2-thiol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
70% aqueous tert-butyl hydroperoxide (t-BuOOH)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
20% aqueous Sodium sulfite (Na2SO3)
-
Purified water
-
Glass-lined reaction vessel
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of the Thiophenoxide Salt:
-
To a glass-lined reaction vessel, add purified water and 32% aqueous NaOH.
-
Add 5-methylpyridine-2-thiol at 21°C.
-
Inert the vessel with nitrogen and add ethanol.
-
Adjust the internal temperature to 25°C to obtain a clear solution.
-
-
Oxidation to the Sulfinate Salt:
-
Slowly add 70% aqueous t-BuOOH solution over 4 hours, maintaining the internal temperature between 24.9-26.5°C.
-
Monitor the reaction for completion by High-Performance Liquid Chromatography (HPLC).
-
-
Electrophilic Amination:
-
Once the oxidation is complete, add a pre-prepared, chilled (0-8°C) aqueous solution of HOSA to the reaction mixture, maintaining the internal temperature between 25-29°C.
-
Stir the reaction mixture for approximately 7 hours at 25-29°C. Monitor the conversion by HPLC.
-
-
Workup and Isolation:
-
Quench the reaction by the slow addition of 20% aqueous Na2SO3. Confirm the absence of peroxides using a peroxide test strip.
-
Adjust the pH of the reaction mixture to 9 by the slow addition of 32% aqueous NaOH.
-
Heat the mixture to 42°C and stir for 1 hour.
-
The product, this compound, can then be isolated through standard crystallization procedures.
-
This scalable process delivers the desired product in high yield (approximately 69%) and excellent purity (>99.9%).[1]
Section 2: Application in the Synthesis of Endothelin Receptor Antagonists
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation. Antagonists of the endothelin A (ETA) receptor are effective in treating conditions such as pulmonary arterial hypertension. This compound is a key intermediate in the synthesis of Clazosentan, a potent ETA-selective receptor antagonist.[2]
Mechanism of Action: Endothelin Receptor Antagonism
Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to ETA and ETB receptors on vascular smooth muscle cells, leading to vasoconstriction. By blocking the ETA receptor, antagonists like Clazosentan prevent the binding of ET-1, resulting in vasodilation and a decrease in blood pressure.
Figure 1: Mechanism of action of Clazosentan.
Protocol 2: Synthesis of a Clazosentan Intermediate from this compound[2]
This protocol outlines a key step in the synthesis of Clazosentan, demonstrating the utility of the this compound scaffold.
Materials:
-
5-Methyl-pyridine-2-sulfonic acid [6-chloro-2-[2-(hydrazino-imino-methyl)-pyridine-4-yl]-5-(2-methoxy-phenoxy)-pyrimidine-4-yl]-amide
-
N,N-dimethylformamide (DMF)
-
6 N Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
De-ionized water
Procedure:
-
Diazotization:
-
Dissolve 20 g of the starting amide in 160 ml of DMF.
-
Cool the solution and add 23 ml of 6 N aqueous HCl dropwise at a temperature of 15°C.
-
Slowly add a solution of sodium nitrite in de-ionized water.
-
Allow the reaction mixture to warm to 20°C over 1.5 hours.
-
-
Cyclization and Precipitation:
-
Add 160 ml of de-ionized water to the reaction mixture and stir the resulting suspension for 1 hour.
-
Filter the solid product under suction, wash with de-ionized water, and dry at 50°C.
-
This procedure yields the tetrazole-containing intermediate, a crucial step towards the final Clazosentan molecule.
Section 3: Application in the Development of COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The pyridinesulfonamide scaffold has been successfully incorporated into novel and potent COX-2 inhibitors.
Mechanism of Action: COX-2 Inhibition
COX enzymes convert arachidonic acid into prostaglandins. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. Selective COX-2 inhibitors preferentially bind to and inhibit the activity of the COX-2 enzyme, thereby reducing the production of inflammatory prostaglandins.
Figure 2: Mechanism of COX-2 inhibition.
Protocol 3: General Synthesis of Pyridine Acyl Sulfonamide COX-2 Inhibitors[3][4]
This protocol provides a general synthetic route for a series of pyridine acyl sulfonamide derivatives evaluated as potential COX-2 inhibitors.
Materials:
-
Substituted 2-aminopyridine
-
Substituted benzoyl chloride
-
Pyridine (as a base)
-
Dichloromethane (DCM) as a solvent
-
Sulfonamide starting material
-
Standard laboratory glassware and purification equipment
Procedure:
-
Amide Formation:
-
Dissolve the substituted 2-aminopyridine in DCM.
-
Add pyridine as a base.
-
Cool the mixture in an ice bath.
-
Slowly add the substituted benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the amide intermediate.
-
-
Sulfonamide Coupling:
-
The amide intermediate can then be coupled with a suitable sulfonamide precursor to yield the final pyridine acyl sulfonamide derivatives. The specific coupling conditions will depend on the nature of the reactants.
-
Data Presentation: In Vitro COX-2 Inhibitory Activity
| Compound ID | R1 | R2 | COX-2 IC50 (µM)[3] |
| 23 | H | 4-F | 0.8 |
| Celecoxib | - | - | 0.05[4] |
Table 1: Example of in vitro COX-2 inhibitory activity for a pyridine acyl sulfonamide derivative.
Section 4: Application in the Discovery of GPR119 Agonists for Metabolic Disorders
G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Agonists of GPR119 stimulate glucose-dependent insulin secretion and the release of incretin hormones. Pyrimidine derivatives incorporating the this compound motif have been explored as novel GPR119 agonists.
Mechanism of Action: GPR119 Agonism
GPR119 is expressed in pancreatic β-cells and intestinal L-cells. Agonists of GPR119 increase intracellular cyclic AMP (cAMP) levels, which in pancreatic β-cells potentiates glucose-stimulated insulin secretion. In intestinal L-cells, GPR119 activation stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that also enhances insulin secretion and promotes satiety.
Figure 3: Dual mechanism of GPR119 agonists.
Protocol 4: General Synthesis of Fused Pyrimidine GPR119 Agonists[6][7][8][9][10]
This protocol outlines a general approach for the synthesis of fused pyrimidine derivatives as GPR119 agonists.
Materials:
-
Substituted aminopyrimidine
-
Cyclic ketone (e.g., cyclohexanone)
-
Appropriate acid or base catalyst
-
Solvent (e.g., ethanol, DMF)
-
Substituted aniline or amine
-
Coupling reagents
Procedure:
-
Formation of the Fused Pyrimidine Core:
-
React the substituted aminopyrimidine with a cyclic ketone in the presence of a suitable catalyst to form the fused pyrimidine scaffold (e.g., a tetrahydroquinazoline).
-
-
Introduction of Diversity Elements:
-
The fused pyrimidine core can be further functionalized by coupling with various amines or anilines at specific positions to generate a library of compounds for screening.
-
Data Presentation: In Vitro GPR119 Agonist Activity
| Compound ID | Scaffold | R-group | EC50 (µM)[5] |
| 16 | Tetrahydroquinazoline | endo-N-Boc-nortropane amine | 1.2 |
| 19 | Tetrahydroquinazoline | endo-N-Boc-nortropane amine | 0.8 |
| 26 | Tetrahydroquinazoline | endo-N-Boc-nortropane amine | 0.5 |
| 28 | Tetrahydroquinazoline | endo-N-Boc-nortropane amine | 0.27 |
| 42 | Tetrahydroquinazoline | endo-N-Boc-nortropane amine | 0.6 |
Table 2: Example of in vitro GPR119 agonist activity for a series of fused pyrimidine derivatives.
Section 5: In Vitro Biological Evaluation
A critical step in the drug discovery process is the in vitro evaluation of synthesized compounds. For compounds targeting tubulin polymerization, a common and informative assay is the tubulin polymerization assay.
Protocol 5: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)[11][12][13][14][15]
This protocol describes a fluorescence-based assay to monitor the effect of test compounds on tubulin polymerization.
Materials:
-
Lyophilized >99% pure tubulin from bovine brain
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl2)
-
Guanosine-5'-triphosphate (GTP)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)
-
Test compound (e.g., a this compound derivative)
-
Positive control (e.g., Paclitaxel - stabilizer)
-
Negative control (e.g., Nocodazole - destabilizer)
-
96-well, black, clear-bottom plate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare a stock solution of GTP.
-
Prepare serial dilutions of the test compound and control compounds in General Tubulin Buffer.
-
-
Assay Setup:
-
In a pre-warmed (37°C) 96-well plate, add the diluted test compounds, controls, or vehicle to the appropriate wells.
-
On ice, prepare the tubulin reaction mix containing tubulin, GTP, glycerol, and the fluorescent reporter.
-
-
Initiation and Data Acquisition:
-
To initiate polymerization, add the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI, ~360 nm excitation and ~450 nm emission) every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound and controls.
-
Determine the maximum rate of polymerization (Vmax) and the extent of polymerization from the curves.
-
Calculate the percentage of inhibition or enhancement relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.
-
Figure 4: Workflow for the in vitro tubulin polymerization assay.
Conclusion
This compound has proven to be a highly valuable and versatile scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its favorable physicochemical and pharmacophoric properties, has enabled the development of a diverse range of therapeutic agents targeting distinct biological pathways. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this privileged substructure in their own drug discovery endeavors, ultimately contributing to the advancement of novel therapeutics.
References
- Yin, Y., et al. (2019). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry, 86, 103-111.
- All About Drugs. (2014, January 22). Clazosentan.
- Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101297.
- ResearchGate. (n.d.). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists.
- Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation.
- National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists.
- Ahn, J. H., et al. (2014). Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 24(17), 4281-4285.
- ResearchGate. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists.
- Wang, Y., et al. (2011). Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(24), 7249-7252.
- ACS Publications. (2023, June 23). Development of a Scalable Electrophilic Amination Protocol for the Multi-kg Production of this compound.
- Al-Said, M. S., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3505.
- Gomaa, M. S., et al. (2020). Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules, 25(21), 5055.
- ResearchGate. (n.d.). Preparation of Substituted Pyridines Via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates: Methyl 5-Methylpyridine-2-Carboxylate.
- ResearchGate. (n.d.). A Practical Synthesis of a COX2Specific Inhibitor.
- National Institutes of Health. (2022, September 20). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs.
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Application Note & Protocol: A Robust and Efficient Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for a range of biologically active compounds. When functionalized with a sulfonamide moiety, these molecules exhibit potent inhibitory activity against various isoforms of carbonic anhydrase (CA).[1][2][3] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their dysregulation is implicated in several pathologies, including glaucoma, epilepsy, and particularly, cancer, where specific isoforms like CA IX and CA XII are overexpressed in hypoxic tumors.[1][2][3]
The development of isoform-selective CA inhibitors is a critical goal in drug discovery. Pyrazolo[4,3-c]pyridine sulfonamides have emerged as a promising class of compounds, demonstrating significant inhibitory potency and, in some cases, selectivity for tumor-associated CAs over cytosolic isoforms.[1][2][3] This guide provides a detailed, field-tested protocol for the synthesis of this important class of molecules, grounded in established chemical principles and supported by peer-reviewed literature.
Synthetic Strategy and Mechanistic Rationale
The synthetic approach presented here is a robust and efficient method for constructing the pyrazolo[4,3-c]pyridine core. The strategy hinges on the condensation of a versatile dienamine precursor with a variety of primary amines bearing a sulfonamide group.
Core Reaction: The key transformation is a cyclocondensation reaction. The process is initiated by the nucleophilic attack of the primary amine onto the dienamine. This is followed by an intramolecular cyclization and subsequent elimination of a leaving group (dimethylamine), leading to the formation of the fused bicyclic pyrazolo[4,3-c]pyridine system. Refluxing in methanol provides the necessary thermal energy to overcome the activation barrier for the cyclization step, while methanol itself serves as an excellent polar protic solvent to facilitate the reaction.[1]
Below is a conceptual workflow illustrating the key stages of the synthesis.
Sources
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Application Notes and Protocols for Developing Anticancer Agents from Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of Sulfonamides in Oncology
The sulfonamide functional group, -S(=O)₂-NR₂R₃, represents a cornerstone in medicinal chemistry, historically recognized for its profound impact on antibacterial therapy.[1][2] However, the therapeutic reach of this versatile scaffold extends far beyond infectious diseases, with a growing body of evidence establishing its significance in the development of novel anticancer agents.[3][4] Structurally diverse sulfonamide derivatives have demonstrated substantial antitumor activity in both in vitro and in vivo models, engaging a wide array of molecular targets and mechanisms of action.[3][4]
This guide provides a comprehensive overview of the key considerations and methodologies for the successful development of anticancer agents derived from the sulfonamide scaffold. From initial design and synthesis to rigorous preclinical evaluation, these notes and protocols are intended to equip researchers with the foundational knowledge and practical insights necessary to navigate this promising area of cancer drug discovery.
The anticancer efficacy of sulfonamides is not attributed to a single, universal mechanism. Instead, their therapeutic potential lies in their ability to be tailored to interact with a variety of cancer-relevant biological targets.[3][4] These include, but are not limited to:
-
Carbonic Anhydrase Inhibition: Altering the pH balance in the tumor microenvironment.[5]
-
Tyrosine Kinase Inhibition: Disrupting critical signaling pathways involved in cancer cell proliferation and survival.[5]
-
Cell Cycle Arrest: Inducing a halt in the G1 or G2/M phases of the cell cycle.[3][4][6]
-
Disruption of Microtubule Assembly: Interfering with the mitotic spindle and inducing apoptosis.[3][4][7]
-
Angiogenesis Inhibition: Preventing the formation of new blood vessels that supply tumors.[3][4]
-
Matrix Metalloproteinase (MMP) Inhibition: Impeding cancer cell invasion and metastasis.[5]
This multifaceted nature of sulfonamides underscores their potential as a privileged scaffold for the design of next-generation, targeted anticancer therapies.
I. Design and Synthesis of Novel Sulfonamide Derivatives
The journey to a potent anticancer agent begins with thoughtful molecular design and efficient chemical synthesis. The inherent modularity of the sulfonamide scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Core Synthetic Strategy: Sulfonylation of Amines
The most common and direct approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthetic scheme for sulfonamide formation.
Protocol 1: General Synthesis of a Sulfonamide Derivative
-
Reactant Preparation: Dissolve the amine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Base Addition: Add a base (1.1-1.5 eq), such as pyridine or triethylamine, to the reaction mixture and stir.
-
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.0-1.2 eq) to the cooled (0 °C) reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the aromatic/heterocyclic rings and the amine substituent is crucial for optimizing the anticancer activity of sulfonamide derivatives.[9][10] SAR studies provide valuable insights into the structural requirements for potent and selective inhibition of the desired molecular target.[10][11]
| Structural Modification | Observed Effect on Anticancer Activity | Rationale/Hypothesis |
| Substitution on the Aryl Ring (Ar) | Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) can enhance potency.[8] | May improve binding affinity to the target protein through electronic interactions. |
| Nature of the Amine (R-NH₂) | Bulky or rigid amine substituents can influence selectivity.[10] | Steric hindrance may favor binding to a specific protein conformation or active site. |
| Linker between Aryl and Amine | Introduction of a flexible or rigid linker can modulate activity. | Optimizes the spatial orientation of the key pharmacophoric features for target engagement. |
Expert Insight: The acidity of the sulfonamide proton can be important for high potency.[10] Modifications that influence the pKa of this proton should be considered during the design phase.
II. In Vitro Evaluation of Anticancer Activity
Once a library of sulfonamide derivatives has been synthesized and characterized, the next critical step is to assess their biological activity in vitro. A tiered screening approach is often employed, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.
Primary Screening: Cell Viability and Cytotoxicity Assays
The initial evaluation of a compound's anticancer potential typically involves assessing its ability to inhibit the growth or kill cancer cells in culture.[12][13]
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the sulfonamide derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).[13][14]
Table 1: Example IC₅₀ Values of Novel Sulfonamide Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) | A549 (Lung) |
| Derivative 1 | 5.2 µM | 7.8 µM | 10.1 µM | 12.5 µM |
| Derivative 2 | 0.8 µM | 1.2 µM | 2.5 µM | 3.1 µM |
| Doxorubicin | 0.5 µM | 0.9 µM | 1.1 µM | 1.4 µM |
Data are representative and for illustrative purposes only.
Secondary Screening: Mechanistic Assays
Compounds that demonstrate significant cytotoxicity in the primary screen should be further investigated to elucidate their mechanism of action.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the sulfonamide derivative at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.[6]
Caption: Workflow for in vitro evaluation of sulfonamide derivatives.
Other Important Mechanistic Assays:
-
Apoptosis Assays: To determine if the compound induces programmed cell death (e.g., Annexin V/PI staining).
-
Enzyme Inhibition Assays: To directly measure the inhibitory activity of the compound against a specific target enzyme (e.g., carbonic anhydrase, tyrosine kinase).[15]
-
Tubulin Polymerization Assay: To assess the effect of the compound on microtubule dynamics.[7]
III. In Vivo Evaluation and Preclinical Development
Promising lead compounds identified through in vitro screening must be evaluated in vivo to assess their efficacy, pharmacokinetics (PK), and toxicity in a living organism.
Animal Models of Cancer
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo antitumor activity of novel compounds.[16][17]
Protocol 4: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into treatment and control groups. Administer the sulfonamide derivative and vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group.[16]
Pharmacokinetic and Toxicological Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties and the toxicity profile of a lead compound is essential for its further development.
Key Preclinical Studies:
-
Pharmacokinetic (PK) analysis: To determine the compound's half-life, bioavailability, and tissue distribution.[16]
-
Acute and chronic toxicity studies: To identify potential adverse effects and establish a safe dose range.
-
Metabolic stability assays: To assess the compound's susceptibility to metabolism by liver enzymes.[16]
IV. Conclusion and Future Directions
The sulfonamide scaffold continues to be a rich source of inspiration for the development of novel anticancer agents. The diverse mechanisms of action and the amenability to chemical modification make sulfonamides an attractive starting point for the design of both single-agent and combination therapies. Future research in this area will likely focus on the development of multi-targeted sulfonamide derivatives and the use of computational methods to guide the design of more potent and selective compounds.[18]
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- Ahmed, M. F., et al. (2022). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 7(35), 31057-31073. [Link]
- Kwon, Y., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7799-7811. [Link]
- Asadi, M., et al. (2019). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 18(2), 795-804. [Link]
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- Kumar, A., et al. (2019). Evaluation of novel coumarin-proline sulfonamide hybrids as anticancer and antidiabetic agents.
- Wang, Y., et al. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry, 273, 116509. [Link]
- Ghorab, M. M., et al. (2016). In vitro anticancer screening of the synthesized compounds against four cell lines. Acta Poloniae Pharmaceutica, 73(3), 625-634. [Link]
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- Abdel-Maksoud, M. S., et al. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
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Application Note & Protocol: High-Throughput Screening of Pyridine Sulfonamides for Novel Antimicrobial Activity
Introduction: The Imperative for Novel Antimicrobials
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new classes of antibiotics. Sulfonamides, a well-established class of synthetic antimicrobial agents, function by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The pyridine ring, a common scaffold in medicinal chemistry, is known to interact with various biological targets. The strategic hybridization of the sulfonamide pharmacophore with a pyridine moiety has yielded novel pyridine sulfonamide derivatives with promising broad-spectrum antibacterial and antifungal activities.
This document provides a comprehensive, field-proven guide for researchers engaged in the primary screening and initial characterization of pyridine sulfonamide libraries. The protocols herein are designed to be robust, reproducible, and adaptable, ensuring the generation of high-quality, actionable data for hit identification and lead optimization.
Part 1: Foundational Principles & Experimental Strategy
The screening cascade is a multi-step process designed to efficiently identify promising compounds from a larger library. Our approach begins with a broad primary screen to identify compounds with any antimicrobial activity, followed by secondary assays to quantify this activity and assess selectivity.
The Screening Workflow
The overall workflow is designed to systematically narrow down a library of compounds to a few promising leads. This involves determining the minimum concentration of the compound that inhibits microbial growth (MIC) and the minimum concentration that kills the microbes (MBC), followed by an assessment of the compound's toxicity to mammalian cells.
Figure 1: High-level experimental workflow for screening pyridine sulfonamides.
Mechanism of Action: Targeting Folate Synthesis
The primary mechanism of action for sulfonamides is the inhibition of the folate biosynthesis pathway, which is crucial for the synthesis of nucleotides and certain amino acids in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides competitively inhibit the enzyme dihydropteroate synthase (DHPS). This selective toxicity arises because mammalian cells lack this pathway and instead obtain folate from their diet.
Application Notes & Protocols: A Guide to Enzyme Inhibition Assays for Sulfonamide Derivatives
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing, executing, and interpreting enzyme inhibition assays for sulfonamide derivatives. We will delve into the foundational principles of enzyme kinetics, explore the primary enzymatic targets of sulfonamides, and present a detailed, validated protocol for a common inhibition assay. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Enduring Significance of Sulfonamides
Sulfonamides are a cornerstone class of synthetic compounds with broad therapeutic applications.[][2] Their enduring relevance stems from a well-defined mechanism of action: the targeted inhibition of essential enzymes.[][3][4][5] In antibacterial therapy, they function as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway that is absent in humans.[3][4][6][7] Beyond their antimicrobial properties, sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes, making them valuable for treating conditions like glaucoma, epilepsy, and certain cancers.[8][9][10][11]
This guide will provide the scientific framework and practical steps to accurately quantify the inhibitory potential of novel sulfonamide derivatives.
Part 1: Foundational Principles of Enzyme Inhibition
A quantitative understanding of enzyme inhibition is crucial for interpreting assay results correctly. The inhibitory potency of a compound is typically characterized by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Kᵢ).
-
IC50 (Half-Maximal Inhibitory Concentration): This is an operational parameter that defines the concentration of an inhibitor required to reduce the velocity of an enzymatic reaction by 50% under specific assay conditions.[12][13] It is highly dependent on experimental conditions, particularly substrate concentration.[14][15]
-
Kᵢ (Inhibition Constant): This is the dissociation constant for the inhibitor and the enzyme. It represents a true measure of the inhibitor's binding affinity.[14] A lower Kᵢ value signifies a higher affinity and, therefore, a more potent inhibitor. The Kᵢ can be derived from the IC50 value using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).[14]
Mechanisms of Reversible Inhibition
Sulfonamides typically act as reversible inhibitors. Understanding the mode of inhibition is key to elucidating their mechanism of action.
-
Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme.[16][17][18] This type of inhibition increases the apparent Kₘ of the enzyme but does not change the maximum velocity (Vₘₐₓ).[16][17] The inhibition can be overcome by increasing the substrate concentration. Sulfonamides' action on DHPS is a classic example of competitive inhibition.[3][5][6]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, causing a conformational change that reduces its catalytic efficiency.[18][19] This binding event occurs irrespective of whether the substrate is bound.[19] In this case, Vₘₐₓ is decreased, but Kₘ remains unchanged.[16][19]
-
Mixed and Uncompetitive Inhibition: In mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ.[18] Uncompetitive inhibition is a specific case where the inhibitor binds only to the enzyme-substrate complex.[18]
Part 2: Key Enzymatic Targets of Sulfonamides
Dihydropteroate Synthase (DHPS): The Antimicrobial Target
In bacteria, DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a precursor to folic acid.[4][7] Folic acid is essential for the synthesis of nucleotides and, consequently, for DNA and RNA replication.[][4] Because sulfonamides are structural analogs of PABA, they competitively bind to the DHPS active site, halting the pathway and preventing bacterial proliferation.[3][4][5]
Caption: Competitive inhibition of DHPS by sulfonamide derivatives.
Carbonic Anhydrases (CAs): The Human Enzyme Target
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[8] This reaction is fundamental to processes like pH regulation and CO₂ transport.[8] The primary sulfonamide pharmacophore (-SO₂NH₂) is key to its inhibitory action. The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis.[8]
Part 3: Experimental Protocol - A Colorimetric Assay for Carbonic Anhydrase II Inhibition
This protocol details a robust and reproducible method for determining the inhibitory activity of sulfonamide derivatives against human carbonic anhydrase II (hCA II) using its esterase activity.[8][9]
Principle of the Assay The assay measures the ability of hCA II to hydrolyze the substrate p-nitrophenyl acetate (pNPA). This hydrolysis reaction releases the product p-nitrophenolate, which has a distinct yellow color and can be quantified by measuring the increase in absorbance at 400-405 nm over time.[8] The rate of this color change is directly proportional to the enzyme's activity. An inhibitor will slow this rate.
Materials and Reagents
-
Purified human carbonic anhydrase II (hCA II)
-
Sulfonamide derivative stock solutions (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Substrate: p-Nitrophenyl acetate (pNPA)
-
Positive Control: Acetazolamide (a known CA inhibitor)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 400 nm
Step-by-Step Protocol
-
Inhibitor Preparation:
-
Perform a serial dilution of your sulfonamide derivative stock solutions to create a range of concentrations for testing (e.g., from 100 µM to 0.1 nM). It is critical to maintain a consistent final concentration of the solvent (e.g., 1% DMSO) across all wells to avoid solvent-induced artifacts.
-
-
Assay Plate Setup:
-
Design the plate layout to include blanks, negative controls (enzyme + vehicle), positive controls (enzyme + acetazolamide), and the various concentrations of your test compounds. Perform all measurements in triplicate for statistical validity.
-
Add 170 µL of Assay Buffer to all wells.
-
Add 10 µL of the appropriate inhibitor dilution, vehicle (DMSO), or positive control to the designated wells.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of hCA II in the Assay Buffer.
-
Add 10 µL of the hCA II working solution to all wells except the blanks (add 10 µL of Assay Buffer to blank wells instead). The final enzyme concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Gently mix the plate and pre-incubate at room temperature for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Prepare a fresh working solution of the pNPA substrate in the Assay Buffer.
-
Initiate the reaction by adding 10 µL of the pNPA solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
Sources
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Application Notes & Protocols: Synthetic Routes to Functionalized Pyridine-Based Compounds
Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development. As one of the most prevalent nitrogen-containing heterocycles, its presence is notable in a significant percentage of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA).[1][2][3] This prevalence stems from the pyridine ring's unique electronic properties, its ability to act as a hydrogen bond acceptor, and its capacity to serve as a bioisosteric replacement for a phenyl ring, often improving pharmacokinetic properties like solubility.[4] Consequently, the development of robust and versatile synthetic methodologies to access functionalized pyridine derivatives is of paramount importance to researchers in pharmaceuticals, agrochemicals, and materials science.[4][5]
This guide provides a detailed overview of key synthetic strategies for constructing and functionalizing the pyridine core. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore both the classical de novo construction of the pyridine ring from acyclic precursors and modern methods for the direct functionalization of a pre-existing pyridine core.
Comparing Major Synthetic Strategies
The path to a desired functionalized pyridine can be broadly categorized into two approaches: building the ring from the ground up (de novo synthesis) or modifying an existing pyridine ring (direct functionalization). The choice depends on the desired substitution pattern and the availability of starting materials.
Caption: Overview of synthetic strategies for pyridine compounds.
Part 1: De Novo Pyridine Ring Synthesis
These classical methods build the heterocyclic ring from simple, acyclic components, offering a powerful way to install multiple substituents in a single, convergent step.
Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is a cornerstone of pyridine synthesis.[6][7] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[7] The initial product is a 1,4-dihydropyridine (1,4-DHP), which is subsequently oxidized to the aromatic pyridine.[6][8] This method is particularly valuable for creating symmetrically substituted pyridines and has been instrumental in synthesizing calcium channel blockers like nifedipine.[6][9]
Mechanistic Causality
The reaction proceeds through a series of well-understood steps, initiated by two key condensations.[9] First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester.[9] Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine.[9] A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, yields the 1,4-DHP ring.[6][9] The final, crucial step is aromatization, driven by the thermodynamic stability of the aromatic pyridine ring.
Caption: Simplified workflow of the Hantzsch Pyridine Synthesis.
Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 30 mL of ethanol.
-
Reaction Initiation: Add concentrated aqueous ammonia (7.5 mL, ~110 mmol) dropwise to the stirred mixture. The addition is exothermic and may require gentle cooling to maintain control.
-
Reaction Execution: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization. Collect the yellow crystalline solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 15 mL) and dry under vacuum to yield the 1,4-dihydropyridine product.
-
Aromatization (Optional): To obtain the corresponding pyridine, dissolve the 1,4-DHP (10 mmol) in 25 mL of acetic acid. Add nitric acid (70%, 1.5 mL) dropwise. Heat the mixture at 80°C for 2 hours. Cool, pour onto ice, and neutralize with aqueous ammonia to precipitate the pyridine product. Filter, wash with water, and recrystallize from ethanol.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is an efficient two-step method for producing 2,3,6-trisubstituted pyridines.[10][11] It involves the condensation of an enamine with an ethynylketone (ynone) to form an aminodiene intermediate, which subsequently undergoes a thermally induced cyclodehydration to furnish the pyridine ring.[10][11][12] A key advantage over the Hantzsch synthesis is that the aromatic pyridine is formed directly without a separate oxidation step.[12]
Notes on Causality
-
Catalysis: The cyclodehydration step often requires high temperatures. However, acid catalysts (both Brønsted and Lewis acids like acetic acid, Amberlyst-15, or ZnBr₂) can significantly lower the required temperature, making the reaction more practical and compatible with sensitive functional groups.[10][12]
-
One-Pot Modifications: To improve efficiency, three-component, one-pot procedures have been developed where the enamine is generated in situ from a ketone and an ammonia source (e.g., ammonium acetate) before reacting with the ynone.[10][12]
Protocol: One-Pot, Three-Component Bohlmann-Rahtz Synthesis
-
Reaction Setup: To a solution of the β-ketoester (10 mmol) and ammonium acetate (15 mmol) in ethanol (20 mL), add the alkynone (10 mmol).
-
Reaction Execution: Heat the mixture to reflux for 6-12 hours. The use of ethanol as a solvent often facilitates the reaction under milder, acid-free conditions.[12]
-
Monitoring: Track the disappearance of starting materials and the formation of the pyridine product using TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Guareschi-Thorpe Condensation
This classical method provides a route to 2,6-dihydroxypyridines (or their tautomeric 2-pyridone forms). It involves the condensation of a cyanoacetamide or ethyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a base, typically ammonia or an amine.[13][14] Modern variations have focused on greener reaction conditions, utilizing aqueous media and ammonium carbonate, which acts as both the nitrogen source and a promoter.[13][15]
Protocol: Green Synthesis of a Substituted 2-Pyridone[16]
-
Reagent Mixture: Combine cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL).
-
Reaction Conditions: Heat the mixture at 80°C for 4 hours with vigorous stirring.
-
Product Isolation: Upon cooling the reaction mixture, the desired 2-pyridone product precipitates out of the solution.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum. This method is often high-yielding and avoids the use of hazardous organic solvents.[13]
Part 2: Functionalization of Pre-Existing Pyridine Rings
For many applications, it is more efficient to start with a simple pyridine derivative and introduce functional groups at specific positions. This approach is central to late-stage functionalization in drug discovery.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. For pyridines, these reactions typically involve coupling a pyridyl halide or triflate with a suitable partner.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction couples a pyridyl halide (Cl, Br, I) or triflate with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. It is highly valued for its functional group tolerance and reliability.
| Pyridyl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2%), SPhos (4%) | K₃PO₄ | Dioxane | 100 | ~85 |
| 4-Iodopyridine | Methylboronic acid | Pd(OAc)₂ (2%), XPhos (4%) | Cs₂CO₃ | THF | 65 | >95 |
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the pyridyl halide (1.0 eq.), boronic acid (1.2 eq.), and base (2.0-3.0 eq.). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst and ligand, followed by the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography to obtain the desired biaryl product.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Sonogashira Coupling (C-C sp²-sp Bond Formation)
The Sonogashira coupling is a highly effective method for linking a terminal alkyne to an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[17][18][19] This reaction is fundamental for synthesizing arylalkynes, which are valuable intermediates in drug synthesis and materials science.[20]
Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine[18]
-
Catalyst Preparation: Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask. Add 2.0 mL of DMF and stir for 30 minutes.[18]
-
Substrate Addition: Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).[18]
-
Reaction Conditions: Heat the mixture at 100°C for 3 hours, monitoring the reaction by TLC.[18]
-
Work-up and Purification: Upon completion, cool the reaction, dilute with an appropriate organic solvent, and wash with aqueous ammonium chloride and brine. Dry the organic phase, concentrate, and purify by column chromatography to yield the 2-amino-3-alkynyl pyridine product.
Direct C-H Functionalization
Direct C–H functionalization has emerged as a powerful, atom-economical strategy that avoids the pre-functionalization (e.g., halogenation) of the pyridine ring.[2] However, controlling the regioselectivity is a significant challenge due to the electronic nature of the pyridine ring. The C2 and C4 positions are electron-deficient and susceptible to nucleophilic attack, while the C3 position is more electron-rich.[21]
Regioselectivity Challenges
-
C2/C6 Position: The proximity to the nitrogen atom makes these positions acidic and subject to directed metalation.[21]
-
C4 Position: Often targeted in Minisci-type radical reactions or via dearomatization-rearomatization strategies.[3]
-
C3 Position: Functionalization at this "meta" position is the most challenging and often requires complex directing group strategies or dearomatization approaches to alter the ring's innate reactivity.[22]
Caption: Regioselectivity in direct pyridine C-H functionalization.
Minisci Reaction (Radical Alkylation/Acylation)
The Minisci reaction is a classical method for the C-H functionalization of heteroaromatics. It involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus more electron-deficient) pyridine ring. This method typically shows a strong preference for the C2 and C4 positions.
Protocol: Minisci-type Alkylation
-
Reaction Setup: Dissolve the pyridine derivative (10 mmol) in a mixture of acetonitrile and water. Add sulfuric acid to protonate the pyridine nitrogen.
-
Radical Generation: Add silver nitrate (AgNO₃, 0.1 eq.) and the carboxylic acid precursor for the alkyl radical (e.g., pivalic acid, 1.5 eq.).
-
Reaction Initiation: Heat the mixture to 60-80°C and add ammonium persulfate ((NH₄)₂S₂O₈, 1.5 eq.) portion-wise over 30 minutes. The persulfate oxidizes the carboxylate to generate the nucleophilic alkyl radical.
-
Execution and Work-up: Stir for 1-3 hours until the starting material is consumed. Cool the reaction, dilute with water, and basify with aqueous NaOH. Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purification: Purify by column chromatography. A mixture of C2 and C4 isomers is common and may require careful separation.
Conclusion
The synthesis of functionalized pyridines is a dynamic and evolving field. Classical ring-forming reactions like the Hantzsch and Bohlmann-Rahtz syntheses remain indispensable for constructing highly substituted cores from simple precursors.[6][10] Concurrently, modern methods, particularly transition-metal-catalyzed cross-coupling and direct C-H functionalization, have revolutionized the way chemists approach the modification of the pyridine scaffold.[2][5] These latter techniques offer unparalleled efficiency for late-stage functionalization, a critical capability in the rapid iteration of structure-activity relationships during drug discovery. A thorough understanding of the principles, scope, and limitations of each of these synthetic strategies is essential for any researcher aiming to harness the full potential of the pyridine motif.
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microwave-assisted synthesis of sulfonamide derivatives
Application Notes & Protocols
Abstract
Sulfonamides represent a cornerstone scaffold in medicinal chemistry, exhibiting a vast array of biological activities.[1][2] Traditional synthetic methods, however, often require long reaction times, harsh conditions, and extensive purification. This guide provides an in-depth exploration of microwave-assisted organic synthesis (MAOS) as a transformative technology for the rapid and efficient construction of sulfonamide derivatives. We will delve into the fundamental principles of microwave heating, present detailed, field-proven protocols for key synthetic strategies, and discuss the critical aspects of product characterization. The methodologies outlined herein are designed to accelerate discovery and optimization workflows in drug development by offering faster, cleaner, and higher-yielding reaction pathways.[3][4][5]
Introduction: The Need for Speed in Sulfonamide Synthesis
The sulfonamide functional group (–SO₂NH–) is a privileged structure in pharmaceutical science, integral to a wide range of approved drugs, including antibacterials, diuretics, anticonvulsants, and anticancer agents.[2][6] The development of novel therapeutic agents frequently involves the synthesis of extensive libraries of sulfonamide analogs to explore structure-activity relationships (SARs). Consequently, technologies that accelerate this synthetic cycle are invaluable.[4]
Microwave-assisted synthesis has emerged as a powerful tool, frequently reducing reaction times from hours or days to mere minutes.[3][4] This acceleration is not merely a matter of convenience; it enables rapid optimization of reaction conditions and facilitates the high-throughput synthesis required for modern drug discovery programs.[4][5]
Key Advantages of Microwave-Assisted Synthesis:
-
Dramatic Rate Acceleration: Achieve reaction completion in minutes instead of hours.[3][4]
-
Higher Yields: Improved energy transfer efficiency often leads to higher product yields and fewer by-products.[3][7]
-
Enhanced Purity: Cleaner reaction profiles simplify downstream purification.[4]
-
Improved Reproducibility: Precise control over temperature and pressure ensures high reproducibility.
-
Greener Chemistry: Reduced energy consumption and the potential for solvent-free reactions align with the principles of green chemistry.[7][8][9]
Principles of Microwave Dielectric Heating
Unlike conventional heating methods that transfer energy indirectly via conduction and convection from the vessel walls, microwave irradiation heats the reaction mixture volumetrically and directly.[4][9][10] This is achieved through the interaction of the microwave's electromagnetic field with polar molecules in the reaction mixture.
The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as solvents or reagents, possess a dipole moment. When subjected to the oscillating electric field of the microwave, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, which manifests as intense, uniform heat.[7][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these moving ions generate heat.[9]
The efficiency of microwave heating is highly dependent on the polarity of the reaction medium. Polar solvents (e.g., DMF, ethanol, water) couple efficiently with microwaves and heat rapidly, while non-polar solvents (e.g., hexane, toluene) are transparent to microwave energy.[10]
Synthetic Protocols and Methodologies
Here we present three robust, microwave-assisted protocols for the synthesis of sulfonamide derivatives, progressing from the classic approach to more modern, streamlined methods.
Protocol 1: The Classic Approach - Sulfonylation of Amines with Sulfonyl Chlorides
This is the most traditional method for forming the sulfonamide bond.[2] Microwave irradiation significantly accelerates this transformation, especially for less reactive amines or sterically hindered substrates.[12][13]
Causality and Rationale:
-
Solvent-Free Conditions: This protocol leverages solvent-free conditions, a key advantage of microwave synthesis that simplifies work-up and aligns with green chemistry principles.[13] The microwave directly heats the liquid reactants.
-
Catalyst-Free: The reaction proceeds efficiently without a catalyst, relying on the thermal energy to drive the nucleophilic attack of the amine on the sulfonyl chloride.[13]
-
Mechanism: The microwave energy activates the sulfonyl chloride, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by the amine. A subsequent elimination of HCl yields the final sulfonamide.[13]
Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add the primary or secondary amine (1.0 mmol).
-
Reagent Addition: Add the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 mmol, 1.1 equiv).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a constant temperature of 120°C for 3-10 minutes. Monitor the reaction progress by TLC if necessary.
-
Work-up and Purification:
-
After cooling the vessel to room temperature, dissolve the crude product in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to afford the pure sulfonamide.
-
Data Presentation:
| Entry | Amine | Sulfonyl Chloride | Time (min) | Yield (%) |
| 1 | Aniline | p-Toluenesulfonyl chloride | 3 | 95 |
| 2 | Benzylamine | p-Toluenesulfonyl chloride | 3 | 98 |
| 3 | Pyrrolidine | Benzenesulfonyl chloride | 5 | 92 |
| 4 | L-Alanine methyl ester HCl | p-Toluenesulfonyl chloride | 10 | 85 |
| (Data adapted from solvent-free protocols. Yields are for isolated, purified products).[13] |
Protocol 2: Direct Synthesis from Sulfonic Acids
This elegant method developed by De Luca and Giacomelli bypasses the need to pre-form or handle often unstable sulfonyl chlorides.[14][15][16] It involves a two-step, one-pot microwave procedure where the sulfonyl chloride is generated in situ.[14]
Causality and Rationale:
-
In Situ Activation: Sulfonic acid is activated with 2,4,6-trichloro-[4][7][14]-triazine (TCT), a cost-effective and solid reagent, to form a reactive intermediate. This avoids isolating the sulfonyl chloride.[14]
-
Two-Step Microwave Process: The first microwave step drives the formation of the reactive intermediate at a higher temperature. The second, lower-temperature step facilitates the reaction with the amine, minimizing degradation.[14]
-
Solvent Choice: Acetone is used in the first step as it couples moderately with microwaves and is a good solvent for the reactants. The reaction tolerates a range of solvents in the second step.
Step-by-Step Protocol:
-
Step 1 - Activation:
-
In a 10 mL microwave process vial with a stir bar, suspend the sulfonic acid (1.0 mmol) and TCT (0.4 equiv) in acetone (3 mL).
-
Add triethylamine (1.0 equiv) and cap the vessel.
-
Irradiate in a microwave synthesizer at 80°C for 20 minutes.[14]
-
-
Step 2 - Amination:
-
Cool the vessel to room temperature.
-
To the resulting mixture, add the desired amine (1.2 equiv) followed by 1M aqueous NaOH (2.0 equiv).
-
Re-seal the vessel and irradiate at 50°C for 10 minutes.[14]
-
-
Work-up and Purification:
-
After cooling, transfer the reaction mixture to a separatory funnel and add ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting sulfonamide is often of high purity, but can be further purified by recrystallization if necessary.
-
Data Presentation:
| Entry | Sulfonic Acid | Amine | Overall Yield (%) |
| 1 | p-Toluenesulfonic acid | Benzylamine | 94 |
| 2 | Benzenesulfonic acid | Aniline | 90 |
| 3 | 1-Naphthalenesulfonic acid | Morpholine | 95 |
| 4 | Methanesulfonic acid | Cyclohexylamine | 89 |
| (Data adapted from De Luca, L.; Giacomelli, G. J. Org. Chem. 2008, 73, 3967-3969).[14][15] |
Protocol 3: Copper-Catalyzed Synthesis from Sodium Sulfinates
This modern protocol utilizes readily available sodium sulfinates and a copper catalyst under microwave irradiation, offering a green and efficient route to sulfonamides.[17][18]
Causality and Rationale:
-
Green Media: The use of an acetonitrile:water mixture makes this protocol environmentally benign.[17][18] Water is an excellent solvent for microwave synthesis due to its high dielectric constant.
-
Copper Catalysis: CuBr₂ acts as an efficient catalyst for the S-N bond formation, proceeding without the need for additional ligands or strong oxidants.[18]
-
Substrate Scope: The method is effective for a wide range of electronically and sterically diverse amines and sodium sulfinates.[17]
Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave process vial with a stir bar, suspend the sodium sulfinate (1.0 mmol), the amine (1.1 mmol), and CuBr₂ (0.5 mol%) in a 1:1 mixture of acetonitrile:water (5 mL).[18]
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate at 120°C for 10-15 minutes.[18]
-
Work-up and Purification:
-
After rapid cooling, add water (10 mL) to the reaction mixture and extract with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure sulfonamide.
-
Data Presentation:
| Entry | Sodium Sulfinate | Amine | Time (min) | Yield (%) |
| 1 | Sodium p-toluenesulfinate | Aniline | 10 | 95 |
| 2 | Sodium benzenesulfinate | 4-Chloroaniline | 12 | 92 |
| 3 | Sodium p-toluenesulfinate | Dibenzylamine | 15 | 85 |
| 4 | Sodium 4-methoxybenzenesulfinate | Morpholine | 10 | 96 |
| (Data adapted from Sankpal, S. et al. Phosphorus, Sulfur, and Silicon and the Related Elements 2023, 198, 10).[18] |
Self-Validation: Characterization of Sulfonamide Derivatives
The structural elucidation of the synthesized sulfonamides is crucial for validating the success of the reaction. Standard analytical techniques should be employed.[19][20][21]
-
Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the final product.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups. Characteristic bands for sulfonamides include N-H stretching (around 3370-3260 cm⁻¹) and asymmetric/symmetric S=O stretching (around 1370-1350 cm⁻¹ and 1175-1125 cm⁻¹, respectively).[6][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.[19][20]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated theoretical values.[20]
Conclusion
Microwave-assisted synthesis is a proven, high-impact technology that fundamentally enhances the process of discovering and developing sulfonamide-based molecules. By providing rapid, efficient, and clean reaction conditions, it empowers researchers to generate compound libraries and optimize lead candidates with unprecedented speed. The protocols detailed in this guide offer reliable and scalable starting points for incorporating MAOS into any medicinal chemistry workflow, ultimately accelerating the path from concept to clinic.
References
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]
- EP&C. (n.d.). Microwave-Assisted Synthesis in Drug Development. EP&C.
- Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 4, 555-567. [Link]
- Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177. [Link]
- MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
- Sharma, P. K., & Kumar, V. (2012). Microwave-Assisted Pharmaceutical Synthesis: An Overview. International Journal of Pharmaceutical Sciences and Research, 3(6), 1541-1551.
- Meena, L. R., Soni, J. Y., & Battula, S. (2024). A Concise Review on Microwave Assisted Synthetic Approaches of Sulfonamides. ChemistrySelect. [Link]
- Rehman, H., et al. (2017). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. Bulletin of the Chemical Society of Ethiopia, 31(3), 491-498. [Link]
- Khan, A., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1875-1881. [Link]
- Kumar, A. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science, 9(7), 43-51.
- Pharma Focus Asia. (2024). Microwave assisted synthesis. Pharma Focus Asia. [Link]
- Sankpal, S., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines.
- Asghar, M. N., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
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- ResearchGate. (2021).
- Wani, T. A., & Kumar, D. (2016). Role of Microwave in Pharmaceutical Sciences. Voyager, 8, 40-44.
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- Frontier Research Publication. (2022). Sulfonamide derivatives: Synthesis and applications.
- ResearchGate. (2025). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. [Link]
- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
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- Europe PMC. (2008).
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molecular docking studies of novel sulfonamide derivatives
An Application Guide to the In Silico Investigation of Novel Sulfonamide Derivatives
Abstract
The sulfonamide scaffold is a cornerstone of modern medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse mechanisms of action.[1][2] As the quest for novel therapeutics continues, computational methods, particularly molecular docking, have become indispensable for accelerating drug discovery.[3][4] This application note provides a detailed, experience-driven protocol for conducting molecular docking studies on novel sulfonamide derivatives. It moves beyond a simple list of steps to explain the scientific rationale behind each phase of the workflow—from target selection and molecular preparation to the critical analysis and validation of results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to understand structure-activity relationships and rationally design the next generation of sulfonamide-based drugs.
Scientific Foundation: The Rationale Behind the Protocol
Before embarking on the technical steps, it is crucial to understand the foundational principles that ensure a meaningful and predictive docking study. The success of any in silico experiment is predicated on a sound biological and chemical hypothesis.
The Significance of the Sulfonamide Moiety
Sulfonamide derivatives are renowned for their ability to target a variety of enzymes.[5][6] The core functional group, –S(=O)₂–NH–, is not merely a structural placeholder; it is a key pharmacophore. In many metalloenzymes, such as Carbonic Anhydrases (CAs), the sulfonamide group acts as a potent zinc-binding moiety, coordinating with the catalytic Zn²⁺ ion in the active site.[7][8][9] In other targets, like Dihydropteroate Synthase (DHPS) in bacteria, it mimics the natural substrate (p-aminobenzoic acid) and forms critical hydrogen bonds that are essential for its inhibitory action.[10][11] Understanding this chemical behavior is paramount when analyzing docking poses.
Target Selection: Choosing a High-Quality Biological Context
The axiom "garbage in, garbage out" is especially true for molecular docking.[12] The choice of the protein target structure is the single most important determinant of success.
-
Source: The primary resource for protein structures is the RCSB Protein Data Bank (PDB) .
-
Selection Criteria:
-
Resolution: Prioritize crystal structures with high resolution (ideally < 2.5 Å). Higher resolution implies greater certainty in the atomic coordinates.
-
Completeness: The structure should be free of significant gaps or missing residues, especially within the binding site.
-
Co-crystallized Ligand: Whenever possible, select a structure that is co-crystallized with a known inhibitor or the natural substrate. This provides an experimentally validated definition of the active site, which is invaluable for defining the docking search space and for validating the protocol.[13]
-
Common protein targets for sulfonamide derivatives include:
-
Carbonic Anhydrases (e.g., hCA II, IV, IX): Key in glaucoma, edema, and cancer.[7][14][15]
-
Dihydropteroate Synthase (DHPS): The classic target for antibacterial sulfa drugs.[11][16]
-
Tyrosine Kinases (e.g., EGFR, VEGFR-2): Important targets in oncology.[6][17][18]
-
Penicillin-Binding Proteins (PBPs): A target for developing novel antibacterial agents.[2]
The Docking Workflow: A Step-by-Step Protocol
This protocol will use AutoDock Vina , a widely adopted and validated open-source docking engine, as the primary example.[19] The principles, however, are broadly applicable to other docking software. The necessary visualization and preparation tools include AutoDock Tools (MGLTools), Open Babel, and a molecular visualization program like PyMOL or BIOVIA Discovery Studio.[20][21][22]
Caption: Logical workflow for the analysis and validation of docking results.
Interpreting the Output
-
Binding Affinity: Open the log.txt file. AutoDock Vina provides a table of binding affinities in kcal/mol for the top poses. The most negative value corresponds to the highest predicted binding affinity. [20]This score is the primary metric for ranking your novel derivatives.
-
Pose Selection: The pose with the lowest binding energy is typically considered the most probable binding mode and should be the focus of further analysis. [3][23]
Visual Analysis of Interactions
Protocol 3.2.1: Visualizing the Docked Complex
-
Load Structures: Open your visualization software (e.g., PyMOL). Load the prepared receptor PDBQT file.
-
Load Ligand Poses: Load the ligand_out.pdbqt output file. This will often load all the predicted poses. Focus on the top-ranked pose (Mode 1).
-
Identify Interactions: Use the software's tools to identify non-covalent interactions between your sulfonamide derivative and the protein's active site residues. [20][24] * Hydrogen Bonds: Are there H-bonds between the sulfonamide's -SO₂NH- group and backbone or side-chain atoms of the protein?
-
Hydrophobic Interactions: Is the aromatic ring of your derivative nestled in a pocket of hydrophobic residues (e.g., Leu, Val, Phe)?
-
Ionic/Metallo-coordination: Is the sulfonamide nitrogen coordinating with a metal ion like Zn²⁺?
-
Pi-Stacking: Are there face-to-face or edge-to-face interactions between aromatic rings?
-
The Self-Validating System: Protocol Validation
A docking protocol is not trustworthy until it has been validated. [25]The gold standard is the ability to reproduce experimental data.
Protocol 3.3.1: Redocking and RMSD Calculation
-
Select a Validation System: Choose a PDB structure of your target that has a co-crystallized sulfonamide-based inhibitor.
-
Prepare Structures: Prepare the protein as described in 2.1.1. For the ligand, do not generate a new 3D conformation; instead, extract the coordinates of the co-crystallized inhibitor directly from the original PDB file and save it. Prepare this ligand for docking (assigning charges, etc.).
-
Dock: Run the docking simulation using the exact same grid parameters and docking settings you intend to use for your novel compounds.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the inhibitor onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two structures. [16][26]5. Evaluate: An RMSD value below 2.0 Å is considered a successful validation. [16][17][26]It demonstrates that your docking protocol and parameters are capable of accurately reproducing a known, experimentally determined binding mode. If the RMSD is high, you may need to adjust the grid size, search parameters, or even the choice of docking software.
Data Presentation
Summarize your findings in a clear, comparative format. This allows for easy identification of the most promising candidates for further study.
Table 1: Sample Docking Results for Novel Sulfonamide Derivatives Against hCA II
| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) | Zn²⁺ Coordination | Key Hydrophobic Interactions (Residues) |
| Acetazolamide (Reference) | -7.5 | Thr199, Thr200 | Yes | Val121, Val143, Leu198 |
| Novel Derivative 1A | -8.2 | Thr199, Gln92 | Yes | Val121, Leu198, Phe131 |
| Novel Derivative 1B | -6.9 | Thr199 | Yes | Val121, Val143 |
| Novel Derivative 1C | -8.9 | Thr199, Gln92, His64 | Yes | Val121, Leu198, Trp209 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
Molecular docking is a powerful and cost-effective tool for the rational design of novel sulfonamide derivatives. [10][17]However, its predictive power is entirely dependent on the rigor of the methodology. By following a carefully planned workflow that includes meticulous preparation, appropriate simulation parameters, and, most importantly, robust validation, researchers can generate reliable hypotheses about the binding of novel compounds. These in silico results provide invaluable guidance for prioritizing synthetic efforts and focusing resources on derivatives with the highest probability of biological activity, thereby accelerating the journey from concept to clinic.
References
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- Puscas, I., et al. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(4), 445-77. [Link]
- Academics, A. I. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. [Link]
- Academics, A. I. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]
- Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
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- Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]
- Esposito, E. X., et al. (2000). Docking of sulfonamides to carbonic anhydrase II and IV. Journal of molecular graphics & modelling, 18(3), 283-9. [Link]
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417-22. [Link]
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- Eagon, S. (n.d.). Vina Docking Tutorial.
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- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Stack Exchange. [Link]
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- Ghorai, S., et al. (2023).
- Shrivastava, D., et al. (2023). Carbonic Anhydrase Inhibitors: Docking, Synthesis and Evaluation of Sulfonamide bearing Amino-Acid as CAII Inhibitors. International Journal of Novel Research and Development, 8(1). [Link]
- Forli, S., et al. (2016). Basic docking. Autodock Vina 1.2.
- Singh, N., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- ResearchGate. (2022). How to validate the molecular docking results?.
- Bua, S., et al. (2017). Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies. European journal of medicinal chemistry, 127, 521-530. [Link]
- bioRxiv. (2023).
- Saleem, H., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI journal, 17, 133-146. [Link]
- Anand, K., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
- ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review.
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- ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction.
- Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of chemical information and modeling, 46(3), 1229-39. [Link]
- ACS Omega. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies.
- TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]
- Harris, S. A., & Gavathiotis, E. (2011). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 7(7), 2265-75. [Link]
- ResearchGate. (2013). Visualization Molecular Docking using PyMol or LigPlot.
- An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. (2022). Molecules, 27(5), 1599. [Link]
- Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]
- Bioinformatics Online. (2022). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. YouTube. [Link]
- Ruiz-Carmona, S., et al. (2016). Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
- Semantic Scholar. (n.d.).
- Romanian Journal of Biophysics. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]
- DergiPark. (2021). Determination of Antibacterial Properties of Some Sulfonamide Compounds by Molecular Docking. DergiPark. [Link]
- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
- Science Addicted. (2021). How to start a molecular docking project? | 4 steps for successful molecular docking PART 1. YouTube. [Link]
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- 5. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docking of sulfonamides to carbonic anhydrase II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. [PDF] Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives | Semantic Scholar [semanticscholar.org]
- 11. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-pyridinesulfonamide
Welcome to the technical support center for the synthesis of 5-Methyl-2-pyridinesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this important heterocyclic compound. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing troubleshooting guides and FAQs grounded in chemical principles to help you navigate common pitfalls and optimize your synthetic strategy.
Overview of the Synthetic Challenge
The synthesis of this compound is not a trivial undertaking. It typically involves a two-stage process: first, the regioselective synthesis of the key intermediate, 2-amino-5-methylpyridine, followed by its conversion to the target sulfonamide via a diazotization-sulfonylation-amination sequence. Each stage presents unique challenges, from controlling regioselectivity and handling hazardous reagents to managing unstable intermediates. This guide provides a structured approach to identifying and solving these problems.
General Synthetic Workflow
The overall process can be visualized as a sequence of critical transformations, each with its own set of parameters that must be carefully controlled.
avoiding genotoxic impurities in 5-Methyl-2-pyridinesulfonamide synthesis
A Guide to Identifying and Controlling Genotoxic Impurities for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Methyl-2-pyridinesulfonamide. This guide is designed to provide in-depth, practical advice on anticipating, identifying, and mitigating the risk of genotoxic impurities (GTIs) during your synthetic process. Adherence to strict purity thresholds is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety. This document offers a blend of theoretical understanding and actionable protocols to help you navigate the complexities of GTI control.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The troubleshooting steps are designed to be systematic, helping you to diagnose and resolve problems efficiently.
Issue 1: An Unexpected Peak is Observed in the HPLC Analysis of the Final Product
Symptoms:
-
A new, uncharacterized peak appears in your reverse-phase HPLC chromatogram.
-
The peak does not correspond to your starting materials, known intermediates, or the final product.
-
The peak's area suggests it is present at a level that requires identification and control (potentially in the ppm range).
Systematic Troubleshooting:
-
Initial Assessment & Characterization:
-
Causality: An unexpected peak can originate from numerous sources: a new impurity in a batch of starting materials, a side reaction due to a process deviation (e.g., temperature excursion), or degradation of the product.
-
Action:
-
Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the impurity. This is the most critical first step in identification.
-
Review the manufacturing process records. Were there any deviations in temperature, reaction time, or reagent stoichiometry for the batch ?
-
Analyze retained samples of starting materials and intermediates to pinpoint the origin of the impurity.
-
-
-
Hypothesizing the Impurity's Identity:
-
Causality: Based on the synthetic route, certain byproducts are more likely than others. The primary route to this compound likely involves the reaction of 2-Amino-5-methylpyridine with a sulfonylating agent (e.g., chlorosulfonic acid) followed by amination.
-
Action & Potential GTIs:
-
Sulfonate Esters: If an alcohol (e.g., methanol, ethanol, isopropanol) was used as a solvent or was present as a impurity in a reagent, the highly reactive intermediate (5-methylpyridine-2-sulfonyl chloride) could have reacted with it to form a methyl, ethyl, or isopropyl sulfonate ester. These are potent alkylating agents and are a major concern.[1][2] The mass obtained from LC-MS should be compared against the calculated masses of these potential esters.
-
Dimerization/Side Products: Consider the possibility of dimerization of the starting material or intermediate, or other side reactions. The mass spectrum will be invaluable here.
-
Impurities from Starting Materials: 2-Amino-5-methylpyridine may contain isomers or related substances that can undergo the same reaction sequence, leading to structurally similar impurities.
-
-
-
Confirmation and Control Strategy:
-
Causality: Once a potential structure is hypothesized, it must be confirmed. A robust control strategy is then required to prevent its formation in future batches.
-
Action:
-
Synthesize an authentic standard of the suspected impurity for confirmation (co-elution in HPLC).
-
If confirmed as a GTI, a risk assessment is necessary. This involves evaluating the stage at which it is formed and its potential to be purged in subsequent steps.
-
Implement stricter controls on solvent quality to exclude alcohols.
-
Optimize the reaction conditions (e.g., temperature, addition rate) to minimize the side reaction.
-
Introduce a purification step (e.g., recrystallization, chromatography) designed to remove the impurity.
-
-
Issue 2: High Levels of a Known Genotoxic Impurity (e.g., a Sulfonate Ester) are Detected
Symptom:
-
A known GTI, such as methyl 5-methyl-2-pyridinesulfonate, is detected by a validated analytical method (e.g., GC-MS) at a concentration exceeding the acceptable limit (typically derived from the Threshold of Toxicological Concern, or TTC).[2]
Systematic Troubleshooting:
-
Process Investigation:
-
Causality: The formation of sulfonate esters is a direct consequence of the presence of the corresponding alcohol during the sulfonation step.[1] The level of the impurity will be proportional to the amount of alcohol present and the reaction conditions.
-
Action:
-
Quantify the level of residual alcohol in the starting materials and solvents used in the critical step.
-
Review the process parameters. Was the reaction temperature higher than specified? Was the reaction time extended? These conditions can favor the formation of byproducts.
-
Evaluate the efficiency of the purification steps. Is the recrystallization solvent effective at purging this specific impurity?
-
-
-
Process Optimization for GTI Control:
-
Causality: Control of GTIs is best achieved by preventing their formation in the first place. This is a core principle of Quality by Design (QbD).
-
Action:
-
Solvent Selection: If possible, replace alcoholic solvents with non-reactive alternatives (e.g., acetonitrile, dichloromethane) in the sulfonation step.
-
Reagent Quality: Implement stricter specifications for the acceptable level of alcohol impurities in all reagents and solvents used.
-
Purge Factor Calculation: Theoretically calculate the purge factor for the impurity in your existing process. This involves assessing its reactivity, solubility, and volatility at each process step to determine how effectively it is removed.[3][4][5][6][7] If the calculated purge is insufficient, the process must be modified.
-
Process Parameters: Optimize the reaction temperature and time to favor the desired reaction and minimize byproduct formation.
-
-
-
Analytical Method Verification:
-
Causality: While less likely if the method is validated, it is prudent to rule out analytical error.
-
Action:
-
Re-analyze the sample, ensuring correct sample preparation and instrument operation.
-
Analyze a control sample spiked with a known amount of the GTI to confirm the method's accuracy.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary potential genotoxic impurities in the synthesis of this compound?
The potential GTIs are largely dictated by the synthetic route. Assuming a common pathway starting from 2-Amino-5-methylpyridine, the following should be considered:
| Impurity Class | Specific Examples | Origin and Rationale |
| Sulfonate Esters | Methyl 5-methyl-2-pyridinesulfonate, Ethyl 5-methyl-2-pyridinesulfonate | Formed from the reaction of the highly reactive 5-methylpyridine-2-sulfonyl chloride intermediate with residual alcohols (methanol, ethanol, etc.) used as solvents or present as impurities. These are potent alkylating agents and are of high concern.[1][2] |
| Starting Material & Related Substances | 2-Amino-5-methylpyridine, other isomeric aminopyridines | The starting material itself may have genotoxic potential. Some pyridine derivatives are known to be mutagenic.[8][9][10][11] Impurities in the starting material can carry through the synthesis. |
| Over-chlorination Products | e.g., 2-Amino-3-chloro-5-methylpyridine | If chlorination is part of the synthesis (less common for this specific molecule but possible in related syntheses), over-chlorination can occur, leading to dichlorinated or other chlorinated byproducts.[12] |
| Unreacted Intermediates | 5-Methylpyridine-2-sulfonyl chloride | This is a reactive intermediate. While it is likely to be consumed or hydrolyzed, its carryover into the final product should be assessed. Sulfonyl chlorides themselves can be flagged by in-silico models for mutagenicity. |
Q2: What are the regulatory limits for genotoxic impurities?
The regulatory framework for GTIs is primarily guided by the ICH M7 guideline.[6] The central concept is the Threshold of Toxicological Concern (TTC) , which is a level of exposure that is considered to pose a negligible risk of carcinogenicity.
-
For most GTIs, the acceptable daily intake is 1.5 µ g/day for chronic exposure.[2]
-
This daily intake limit is then used to calculate the permissible concentration in the drug substance, based on the maximum daily dose of the drug.
Formula: Concentration Limit (ppm) = [Acceptable Intake (µg/day)] / [Maximum Daily Dose (g/day)]
For example, if the maximum daily dose of a drug is 300 mg (0.3 g), the limit for a GTI would be 1.5 µg / 0.3 g = 5 µg/g, or 5 ppm.[7]
Q3: My starting material, 2-Amino-5-methylpyridine, is flagged as "toxic". Is it genotoxic?
Recommended Action:
-
In-Silico Assessment: Use (Q)SAR (Quantitative Structure-Activity Relationship) software to predict the mutagenic potential based on its chemical structure.
-
Ames Test: If the in-silico assessment is positive or equivocal, or if the starting material is structurally alerting, a bacterial reverse mutation assay (Ames test) should be conducted. A negative Ames test generally overrules a positive structural alert.[4]
-
Control Strategy: Regardless of its genotoxicity profile, as a starting material, its level in the final API must be controlled to within acceptable limits as per ICH Q3A/B guidelines.
Q4: What are the best analytical techniques for detecting potential GTIs in my synthesis?
The choice of analytical technique depends on the physicochemical properties of the impurity.
-
For Sulfonate Esters (volatile to semi-volatile): Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[1] It offers high sensitivity and selectivity, allowing for detection at the required low ppm levels. A triple quadrupole mass spectrometer (GC-MS/MS) can provide even greater sensitivity and specificity.
-
For Non-Volatile Impurities (e.g., starting material, dimers): High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is preferred.
Section 3: Key Workflows and Protocols
Workflow for Genotoxic Impurity Risk Assessment
This workflow provides a systematic approach to identifying and controlling GTIs in your synthesis, in line with ICH M7 principles.
Sources
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- 2. Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD | MDPI [mdpi.com]
- 3. Background on Purging Factor Calculation for your Risk Assessment - Risk Assessment Strategy / Tools & Technology - Nitrosamines Exchange [nitrosamines.usp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nihs.go.jp [nihs.go.jp]
- 6. researchgate.net [researchgate.net]
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- 8. Mutagenicity of pyridine- and quinoline-carbohydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutagenic assessment of three synthetic pyridine-diaryl ketone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rivm.nl [rivm.nl]
- 11. researchgate.net [researchgate.net]
- 12. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. lobachemie.com [lobachemie.com]
- 15. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [discover.restek.com]
- 17. shimadzu.com [shimadzu.com]
- 18. pharmainfo.in [pharmainfo.in]
- 19. iosrjournals.org [iosrjournals.org]
- 20. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this critical functional group. Sulfonamides are a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[1][2] This resource provides in-depth, experience-driven advice to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during sulfonamide synthesis.
Q1: What is the most common method for synthesizing sulfonamides?
The most prevalent and classic method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct that is generated.[3][4]
Q2: Why is my reaction yield consistently low?
Low yields are a frequent challenge and can be attributed to several factors:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[5][6]
-
Poor Reactivity of Starting Materials: The nucleophilicity of the amine is a critical factor. Electron-deficient or sterically hindered amines will react more slowly.[6]
-
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction by affecting the amine's nucleophilicity and the stability of the reactants.[5]
-
Side Reactions: The formation of undesired products, such as bis-sulfonated products with primary amines, can consume starting materials and lower the yield of the desired sulfonamide.[5]
Q3: Can I use an aqueous base like sodium hydroxide?
While possible under certain conditions (e.g., Schotten-Baumann conditions), using an aqueous base significantly increases the risk of hydrolyzing the sulfonyl chloride starting material.[5] For most laboratory-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred method to minimize this competing reaction.[5]
Q4: How do I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
In-depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Formation
A low yield or complete lack of product is one of the most common issues. This troubleshooting guide will walk you through a logical sequence of checks and optimizations.
Causality and Remediation Workflow
Caption: Troubleshooting workflow for low sulfonamide yield.
Detailed Explanation:
-
Anhydrous Conditions are Paramount: The sulfonyl group is highly electrophilic, making sulfonyl chlorides very susceptible to hydrolysis.[6] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use high-quality anhydrous solvents. Performing the reaction under an inert atmosphere of nitrogen or argon is also highly recommended to exclude atmospheric moisture.[5]
-
Reagent Quality and Stoichiometry:
-
Sulfonyl Chloride: Over time, sulfonyl chlorides can degrade due to moisture.[5] It is always best to use a fresh or properly stored reagent.
-
Amine: The nucleophilicity of the amine is key. Electron-poor anilines or sterically hindered amines may require more forcing conditions, such as elevated temperatures.[6]
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion by ensuring the full consumption of the limiting sulfonyl chloride.[5]
-
-
Optimizing the Base and Solvent System: The choice of base is critical for neutralizing the HCl byproduct without interfering with the main reaction.[4]
| Base | Solvent | Typical Time | Typical Yield (%) | Notes |
| Pyridine (2 eq) | DCM | 12 h | 95 | Often a very effective combination.[7] |
| Triethylamine (2 eq) | DCM | 12 h | 92 | A common and effective alternative to pyridine.[7] |
| DIPEA (2 eq) | DCM | 24 h | 85 | A bulkier base, can be slower but useful for sensitive substrates.[7] |
| Pyridine (2 eq) | Acetonitrile | 12 h | 88 | Acetonitrile can be a good alternative solvent.[7] |
| Data adapted from a study on N-benzyl-4-toluenesulfonamide synthesis.[7] |
-
The Role of a Catalyst: For particularly sluggish reactions involving unreactive amines, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial. DMAP reacts with the sulfonyl chloride to form a more reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the amine.[6]
Issue 2: Formation of Unexpected Side Products
The appearance of unexpected spots on a TLC plate or extra peaks in your NMR spectrum indicates the formation of side products.
Common Side Products and Their Prevention
Caption: Common side reactions in sulfonamide synthesis.
Detailed Explanation:
-
Bis-Sulfonation with Primary Amines: Primary amines can react twice with the sulfonyl chloride, once on the amine and a second time on the nitrogen of the newly formed sulfonamide. This is more likely to occur if the sulfonamide nitrogen is deprotonated by the base.
-
Solution: To minimize this, you can employ a strategy of slow, dropwise addition of the sulfonyl chloride to a solution containing an excess of the primary amine.[5] This ensures that the sulfonyl chloride is more likely to encounter an unreacted amine molecule rather than the sulfonamide product.
-
-
Sulfonic Acid from Hydrolysis: As mentioned previously, the hydrolysis of the sulfonyl chloride is a major competitive pathway.[6] The resulting sulfonic acid will not participate in the desired reaction.
-
Solution: The key to preventing this is maintaining rigorous anhydrous conditions.[5]
-
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating a pure product can be challenging.
Purification Strategy Guide:
-
Removal of Excess Base: Organic bases like pyridine and triethylamine can be difficult to remove by simple evaporation.
-
Solution: During the aqueous workup, wash the organic layer with a dilute acidic solution, such as 1M HCl.[7] This will protonate the amine base, forming a salt that is soluble in the aqueous layer and can be easily separated.
-
-
Removal of Sulfonic Acid Byproduct: The sulfonic acid formed from hydrolysis can complicate purification.
-
Solution: A wash with a basic solution, like saturated sodium bicarbonate, during the workup will deprotonate the acidic sulfonic acid, allowing it to be extracted into the aqueous phase.[7]
-
-
Recrystallization: For solid sulfonamides, recrystallization is often the most effective purification method.[5]
-
Solvent Selection: The ideal solvent will dissolve your sulfonamide at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures.[5] Common solvents include ethanol, isopropanol, and mixtures of ethanol and water.[5] It is always advisable to perform small-scale solubility tests to find the optimal solvent system.
-
General Recrystallization Protocol
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen recrystallization solvent, just enough to cover the solid.
-
Heating: Gently heat the mixture with stirring until the solvent boils and the solid dissolves completely. If it doesn't fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[5]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this cooling process.[5]
-
Isolation: Once crystallization is complete, collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Experimental Protocols
Standard Protocol for Sulfonamide Synthesis
This protocol provides a general method for the synthesis of N-substituted sulfonamides using conventional heating.
Materials:
-
Amine (1.1 eq)
-
Sulfonyl Chloride (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.1 eq) in anhydrous DCM.[3]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.[3]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to obtain the pure sulfonamide.[3]
Characterization
The synthesized sulfonamides can be characterized using standard analytical techniques:[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The N-H proton of a secondary sulfonamide typically appears as a broad singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Look for the characteristic S=O stretching bands, which appear around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
References
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Wikipedia. (n.d.). Sulfonamide.
- Benchchem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Benchchem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis.
- Benchchem. (n.d.). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.
Sources
purification strategies for removing starting material from 5-Methyl-2-pyridinesulfonamide
Welcome to the technical support center for the purification of 5-Methyl-2-pyridinesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies for obtaining high-purity this compound by effectively removing starting materials and other process-related impurities.
Understanding the Purification Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purification can be challenging due to the physicochemical properties of the pyridine and sulfonamide functional groups. Common starting materials in its synthesis can include derivatives of 3-methylpyridine or 2-amino-5-methylpyridine, which may have similar polarities to the final product, making separation difficult.[3][4][5]
This guide provides a systematic approach to troubleshooting and optimizing purification protocols, ensuring you achieve the desired purity for your downstream applications.
Core Principles of Purification
The successful purification of this compound hinges on exploiting the differences in physical and chemical properties between the product and its impurities. Key properties to consider include:
-
Solubility: Differences in solubility in various solvents are the basis for recrystallization and extraction techniques.
-
Polarity: The polarity difference between the target compound and impurities is crucial for chromatographic separations.
-
Acidity/Basicity: The pyridine nitrogen and the sulfonamide proton provide opportunities for pH-mediated extractions.
Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a low melting point and appears oily. What is the likely cause and how can I fix it?
A1: An oily appearance and a broad, low melting point are classic signs of significant impurities. "Oiling out" during recrystallization is a common manifestation of this issue.[6] This often occurs when the impurity concentration is high or the chosen solvent is not ideal.
Troubleshooting Steps:
-
Pre-Purification: Before attempting recrystallization, consider a preliminary purification step like a liquid-liquid extraction to remove grossly different impurities.
-
Solvent Selection: The solvent choice is critical. For sulfonamides, polar protic solvents or mixtures are often effective.[6] Experiment with solvent systems like isopropanol-water or ethanol-water.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can trap impurities and promote oiling out.
Q2: I am seeing significant product loss during recrystallization. What are the potential reasons?
A2: Product loss during recrystallization is a common issue that can be attributed to several factors:
-
Inappropriate Solvent Choice: The product might be too soluble in the chosen solvent, even at low temperatures.
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal yield.
-
Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose a significant amount of material.[6]
Optimization Strategies:
-
Solvent Screening: Test the solubility of your crude product in a range of solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization, ensure your funnel and receiving flask are pre-heated before hot filtration.
Q3: My column chromatography is not providing good separation between my product and a key starting material impurity. What can I do?
A3: Poor resolution in column chromatography is a frequent challenge, especially with structurally similar compounds. For pyridine-containing molecules, interactions with the silica gel can also lead to peak tailing, further complicating separation.[7]
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Adjust Polarity: Systematically vary the solvent ratio of your mobile phase.
-
Add a Modifier: For basic compounds like pyridines, adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1-1% v/v), to the mobile phase can significantly reduce peak tailing by masking the acidic silanol groups on the silica surface.[7]
-
-
Stationary Phase Selection: If modifying the mobile phase is insufficient, consider changing the stationary phase. A different stationary phase, such as alumina or a bonded phase (e.g., diol, cyano), can offer different selectivity.
-
Gradient Elution: Employing a solvent gradient can help to resolve closely eluting compounds.
Detailed Purification Protocols
This section provides step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization
Recrystallization is often the most effective method for purifying solid compounds. The key is to select an appropriate solvent.
Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the recrystallization of this compound.
Step-by-Step Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. A 70% isopropanol-water solution is often a good starting point for sulfonamides.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is just completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask.[8]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.
Protocol 2: Liquid-Liquid Extraction
This technique is useful for separating compounds based on their differential solubility in two immiscible liquids and can be manipulated by adjusting the pH.
Logical Workflow for pH-Based Extraction
Caption: A workflow for purifying this compound using acid-base extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This will protonate basic impurities (like unreacted 2-amino-5-methylpyridine), moving them to the aqueous layer.
-
Basic Wash: Next, wash the organic layer with a dilute base (e.g., 1 M NaOH). This will deprotonate acidic impurities and the sulfonamide proton of the product, potentially moving it to the aqueous layer. Careful pH control is necessary.
-
Isolation: The layers can then be separated. The desired product can be recovered from either the organic layer or by acidifying the basic aqueous layer and extracting with fresh organic solvent.
-
Drying and Concentration: Dry the organic layer containing the product over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent.
Protocol 3: Column Chromatography
For challenging separations of closely related impurities, column chromatography is the method of choice.
Troubleshooting Chromatographic Resolution
Caption: A decision-making workflow for improving chromatographic separation.
General Procedure:
-
Stationary Phase: Typically, silica gel is used as the stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is common. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Column Packing: Properly pack a glass column with a slurry of silica gel in the mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Summary
The following table provides a quick reference for the physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | [9][10][11] |
| Molecular Weight | 172.21 g/mol | [9] |
| Melting Point | 127-132 °C | [1] |
| Appearance | Solid | |
| pKa | (Estimated) ~9-10 (sulfonamide), ~3-4 (pyridine) | General chemical knowledge |
Note: Physical properties can vary slightly depending on the purity of the sample.
Conclusion
The purification of this compound is a critical step in many synthetic pathways. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can overcome common purification challenges and obtain a product of high purity. For particularly difficult separations, a combination of the techniques described may be necessary.
References
- Facile separation of sulfonamides from their degradates by liquid--liquid extraction. (n.d.). ScienceDirect.
- Lee, Y. C. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry.
- What is the best extraction method of sulfonamides group from honey samples? (2024, June 10). ResearchGate.
- Goessens, T., et al. (2005). Exhaustive Extraction of Sulfonamide Antibiotics From Aged Agricultural Soils Using Pressurized Liquid Extraction. Journal of Chromatography A.
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). Los Alamos National Laboratory.
- Lowe, C. R., & Mosbach, K. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. European Journal of Biochemistry.
- Hultquist, M. E. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
- Chen, Y.-M., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Molecules.
- Recrystallization of Sulfanilamide. (n.d.). Scribd.
- preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. (n.d.). HETEROCYCLES.
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI.
- Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (n.d.). MDPI.
- This compound. (n.d.). PubChem.
- This compound, 98% Purity, C6H8N2O2S, 100 grams. (n.d.). CP Lab Safety.
- Process for the preparation of 2-amino-5-methyl-pyridine. (1994). Google Patents.
- Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor. (1984). Google Patents.
- Synthetic route for sulfonamides 5a-f. (n.d.). ResearchGate.
- Process for preparation of 2-amino-5-methyl-pyridine. (1993). Google Patents.
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- 11. scbt.com [scbt.com]
managing side reactions in the synthesis of pyridine sulfonamides
Welcome to the technical support center for the synthesis of pyridine sulfonamides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Instead of a rigid manual, we present a dynamic resource of troubleshooting guides and frequently asked questions (FAQs) drawn from practical laboratory experience and established chemical principles. Our goal is to explain the "why" behind experimental choices, helping you anticipate, diagnose, and resolve challenges to achieve clean, high-yield syntheses.
Introduction: The Pyridine Sulfonamide Synthesis
The formation of a sulfonamide bond between an aminopyridine and a sulfonyl chloride is a cornerstone reaction in medicinal chemistry. The resulting scaffolds are prevalent in a multitude of therapeutic agents. The reaction appears straightforward: a nucleophilic amine attacks an electrophilic sulfonyl chloride, displacing a chloride ion. A base is typically added to neutralize the HCl byproduct. However, the unique electronics of the pyridine ring and the inherent reactivity of the reagents can lead to a variety of side reactions, impacting yield, purity, and scalability.
This guide will deconstruct the common pitfalls and provide actionable solutions.
Core Reaction Pathway
The desired reaction follows a nucleophilic acyl substitution-like mechanism. The lone pair of the exocyclic amino group on the pyridine ring attacks the electrophilic sulfur atom of the sulfonyl chloride.
Troubleshooting Guide & FAQs
Issue 1: Consistently Low Yield or No Reaction
Q: My sulfonamide reaction is resulting in a very low yield, or it isn't working at all. What are the most common causes?
A: This is the most frequent issue and typically points to one of two primary culprits: hydrolysis of the sulfonyl chloride or insufficient reactivity of the amine.
1. Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly electrophilic and extremely sensitive to moisture.[1][2] Water readily attacks the sulfonyl chloride, converting it into the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine under standard conditions, effectively removing your starting material from the reaction.
-
Mechanism of Hydrolysis:
-
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware (120 °C for at least 4 hours) or flame-dry under vacuum and cool under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use anhydrous solvents. Purchase commercially available dry solvents or dry them using appropriate methods (e.g., distillation over CaH₂ for dichloromethane, or sodium/benzophenone for THF).
-
Reagents: Use a fresh bottle of sulfonyl chloride if possible. If the bottle is old, the contents may be partially hydrolyzed. Ensure the aminopyridine and base are also dry.
-
Atmosphere: Perform the entire reaction, including reagent additions, under a positive pressure of an inert gas.
-
2. Amine Reactivity: The nucleophilicity of the aminopyridine is critical. The pyridine ring is electron-deficient, which reduces the nucleophilicity of the amino group compared to aniline. The position of the amino group significantly impacts its reactivity.[3]
-
Reactivity Order: 4-aminopyridine > 2-aminopyridine > 3-aminopyridine[3][4]
-
4-Aminopyridine: The lone pair of the exocyclic amino group can effectively donate into the ring via resonance, increasing electron density on the ring nitrogen. This makes the ring nitrogen highly basic (pKa of conjugate acid = 9.17) and the amino group highly nucleophilic.[3][4]
-
2-Aminopyridine: Also benefits from resonance donation but is less basic (pKa = 6.86) than the 4-isomer, possibly due to steric hindrance or intramolecular interactions.[3][4]
-
3-Aminopyridine: The amino group is at a meta-position relative to the ring nitrogen. Resonance donation from the amino group does not increase electron density at the ring nitrogen, resulting in the lowest basicity (pKa = 6.0) and nucleophilicity of the three isomers.[3]
-
-
Troubleshooting Protocol: Enhancing Reactivity
-
Increase Temperature: For sluggish reactions, particularly with 3-aminopyridine, gently heating the reaction mixture (e.g., to 40-80 °C) can provide the necessary activation energy.
-
Use a Catalyst (DMAP): For poorly reactive amines, adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can dramatically accelerate the reaction. DMAP is a "super catalyst" because it is more nucleophilic than the aminopyridine.[5][6] It first reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate, which is then readily attacked by the aminopyridine.[5][6][7]
-
-
DMAP Catalytic Cycle:
| Parameter | Troubleshooting Action | Rationale |
| Reaction Environment | Ensure strictly anhydrous conditions (dry glassware, solvents, inert atmosphere). | Prevents hydrolysis of the highly moisture-sensitive sulfonyl chloride starting material.[1] |
| Reactivity of 3-Aminopyridine | Increase reaction temperature to 40-80 °C or extend reaction time. | 3-Aminopyridine is the least nucleophilic isomer due to electronic effects and requires more forcing conditions.[3] |
| Sluggish Reaction Overall | Add 1-10 mol% of DMAP as a catalyst. | DMAP forms a highly reactive N-sulfonylpyridinium intermediate, accelerating the rate-limiting step.[5][6] |
| Reagent Quality | Use a fresh bottle of sulfonyl chloride or purify before use. | Older sulfonyl chlorides may be partially hydrolyzed to the unreactive sulfonic acid.[2] |
Issue 2: Formation of a Major, Less Polar Side Product
Q: My TLC shows the consumption of my starting amine, but along with my desired product, I see a significant, less polar spot. What is it and how can I prevent it?
A: This is a classic sign of N,N-bis-sulfonylation (or diacylation). This side reaction is especially common with primary aminopyridines (particularly 2-aminopyridine) when using a strong or excess base.[8]
-
Mechanism of Bis-Sulfonylation:
-
The first sulfonylation occurs as desired to form the monosulfonated product.
-
The N-H proton on the newly formed sulfonamide is now significantly more acidic than the starting amine's N-H protons.
-
If a sufficiently strong base (like triethylamine or excess pyridine) is present, it can deprotonate the sulfonamide to form a sulfonamidate anion.
-
This anion is an excellent nucleophile and rapidly attacks another molecule of the sulfonyl chloride to form the bis-sulfonated side product.[8]
-
-
Troubleshooting Protocol: Preventing Bis-Sulfonylation
-
Control Stoichiometry: Add the sulfonyl chloride (1.0 eq) slowly (dropwise) to a solution of the aminopyridine (1.1-1.2 eq). Using a slight excess of the amine ensures the sulfonyl chloride is consumed before it can react with the product.[1]
-
Base Selection: Use a weaker, non-nucleophilic base. Pyridine is often a better choice than triethylamine because it is less basic and less likely to deprotonate the sulfonamide product.[1] Use only a slight excess of the base (e.g., 1.1 equivalents).
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of the second sulfonylation.
-
Protecting Groups: For particularly challenging substrates, consider using an N-alkylated aminopyridine (e.g., N-methyl-2-aminopyridine). The absence of the acidic N-H proton on the product prevents the side reaction entirely.[8]
-
| Parameter | Troubleshooting Action | Rationale |
| Reagent Addition | Add sulfonyl chloride dropwise to the amine solution. | Maintains a low instantaneous concentration of the sulfonyl chloride, favoring reaction with the more abundant starting amine. |
| Stoichiometry | Use a slight excess of the aminopyridine (1.1-1.2 eq). | Ensures complete consumption of the limiting sulfonyl chloride.[1] |
| Base Choice | Use a weaker base like pyridine instead of triethylamine. | Minimizes deprotonation of the mono-sulfonated product, which initiates the second acylation. |
| Substrate Modification | Use an N-alkylated aminopyridine if the final product allows. | Physically blocks the site of the second sulfonylation.[8] |
Issue 3: Side Reactions Originating from Precursor Synthesis
Q: I synthesized my pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid and PCl₅/POCl₃, but my subsequent sulfonamide reaction is messy. What could have gone wrong?
A: The synthesis of the sulfonyl chloride precursor is a critical step where byproducts can form, which then interfere with the main reaction. The conditions for converting a sulfonic acid to a sulfonyl chloride are harsh and can lead to unwanted reactions on the pyridine ring itself.
-
Potential Side Reaction: Ring Chlorination Using reagents like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) at high temperatures (reflux) can lead to electrophilic chlorination of the electron-deficient pyridine ring.[9][10] This can generate chlorinated pyridine sulfonyl chloride isomers (e.g., 4-chloro-3-pyridinesulfonyl chloride) which will then form chlorinated sulfonamide impurities that can be difficult to separate.
-
Troubleshooting Protocol: Clean Precursor Synthesis
-
Temperature Control: During the conversion of sulfonic acid to sulfonyl chloride, maintain the recommended temperature. Patents suggest that temperatures between 110-130 °C are optimal for minimizing byproduct formation while ensuring a reasonable reaction rate.[9]
-
Purification of Sulfonyl Chloride: Do not assume the crude sulfonyl chloride is pure. After quenching the reaction, it is crucial to purify the intermediate. Distillation under reduced pressure is a common industrial method.[9] For lab scale, after an aqueous workup, the crude product can sometimes be purified by flash chromatography on silica gel (use with caution due to potential hydrolysis) or by recrystallization.
-
Alternative Synthetic Routes: Consider synthesizing the sulfonyl chloride via diazotization of an aminopyridine followed by reaction with SO₂/CuCl₂. This "Meerwein" type procedure can sometimes offer a cleaner route to the desired sulfonyl chloride.[11]
-
Summary of Key Experimental Protocols
Protocol 1: General Synthesis of a Pyridine Sulfonamide
-
Under an inert atmosphere (N₂), add the aminopyridine (1.1 eq) and anhydrous dichloromethane (DCM) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the stirred amine solution via a syringe or dropping funnel over 15-20 minutes.
-
Add anhydrous pyridine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and aminopyridine), saturated sodium bicarbonate solution (to remove HCl salts and any residual acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in a refrigerator.
-
Once crystallization is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.[1]
References
- A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers. BenchChem.
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. American Chemical Society.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone).
- MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHON
- Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
- common issues in sulfonamide synthesis and solutions. BenchChem.
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- The Science Behind DMAP: Structure, Reactivity, and C
- troubleshooting low conversion rates in sulfonamide synthesis. BenchChem.
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH.
- DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety.
- Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
- Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety.
- 4-Dimethylaminopyridine. Wikipedia.
- Production of pyridine-3-sulfonic acid. US Patent 5082944A.
- Pyridine-3-sulfonyl chloride production method. WIPO Patent WO2016204096A1.
- pyridine-3-sulfonyl chloride synthesis. ChemicalBook.
- Method for producing pyridine-3-sulfonyl chloride. Japan Patent JP6165374B1.
- Method for producing pyridine-3-sulfonyl chloride. European Patent EP2963019B1.
- SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
- 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. ChemicalBook.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Springer.
- Chemical Modification, Characterization, and Activity Changes of Land Plant Polysaccharides: A Review. PMC - NIH.
- Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates.
- Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora.
- The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions.
- Literature mechanism for primary amine substitution at the sulfonate...
- Synthesis method of pyridine-3-sulfonyl chloride. China Patent CN112830892A.
- N-Acylation Reactions of Amines.
- Chlorosulfonic Acid - A Vers
- Process for the preparation of highly pure torsemide. WIPO Patent WO2003097603A1.
- Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical p
- [College: Organic Chemistry] Does 2-Aminopyridine or 3-Aminopyridine have a lower pKa?
- Purification method of pyridine and pyridine derivatives. Korea Patent KR101652750B1.
- Preparation of pyridine sulphonamide resin for the removal of dyes
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
- 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PMC - PubMed Central.
- A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation.
- Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube.
- Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. PubMed.
- Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. Journal of the American Chemical Society.
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stability issues of 5-Methyl-2-pyridinesulfonamide in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 5-Methyl-2-pyridinesulfonamide. This document is designed to provide you, our scientific partners, with in-depth insights and practical solutions to potential stability issues encountered when working with this compound in solution. Understanding the chemical behavior of this compound is paramount for ensuring the accuracy, reproducibility, and integrity of your experimental results.
Chemical Profile and Inherent Stability Characteristics
This compound (CAS 65938-77-4) is a heterocyclic compound featuring a pyridine ring substituted with a methyl group and a sulfonamide functional group.[1][2][3][4] The stability of this molecule in solution is primarily governed by the chemical reactivity of the sulfonamide (-SO₂NH₂) and the pyridine ring.
-
Sulfonamide Group: The sulfur-nitrogen (S-N) bond in the sulfonamide group is susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6] Generally, sulfonamides are more stable under neutral to slightly alkaline conditions.[5][6] The anionic form of the sulfonamide, which predominates at higher pH, is less sensitive to hydrolysis than the neutral form.[6]
-
Pyridine Ring: The pyridine ring is a weak base and can be protonated under acidic conditions. This can influence the overall solubility and electronic properties of the molecule, potentially affecting the stability of the adjacent sulfonamide group. The pyridine ring itself is generally stable but can be susceptible to photochemical degradation.[7]
Understanding these structural features is key to anticipating and mitigating potential stability challenges.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound solutions.
Q1: What are the optimal pH and solvent conditions for preparing a stable stock solution of this compound?
A1: Based on the general chemistry of sulfonamides, neutral to slightly alkaline conditions (pH 7-9) are recommended to minimize hydrolytic degradation.[5][6] A study on various sulfonamides showed they were all hydrolytically stable at pH 9.0, with increased degradation observed at pH 4.0.[5][6] For solvents, while DMSO is common for initial solubilization, it is crucial to consider its compatibility with your downstream assay. For aqueous buffers, a well-buffered solution at pH 7.4 (e.g., PBS) is a standard starting point. Always prepare fresh solutions for sensitive experiments and avoid long-term storage of aqueous dilutions.
Q2: My assay results are inconsistent. Could degradation of this compound be the cause?
A2: Yes, inconsistent results are a classic sign of compound instability. Degradation can lead to a lower effective concentration of the active compound, resulting in diminished or variable biological activity. We recommend performing a forced degradation study (see Section 4) to understand how factors like pH, temperature, and light affect your compound in your specific experimental medium. This will help you identify potential degradation products and establish a stability-indicating analytical method.[8][9][10]
Q3: How can I detect and quantify the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This involves developing a method that can separate the intact parent compound from all potential degradation products. A typical approach uses a C18 reverse-phase column with a gradient elution of acetonitrile and water (often with a modifier like formic acid or ammonium acetate).[11][12] Detection is commonly performed using a UV detector or, for higher specificity and identification of unknowns, a mass spectrometer (LC-MS).[11][12][13]
Q4: Is this compound sensitive to light?
A4: Many aromatic and heterocyclic compounds exhibit photosensitivity. The International Council for Harmonisation (ICH) guideline Q1B outlines standardized procedures for photostability testing.[14][15][16][17][18] It is best practice to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or extended experiments. Forced degradation studies should include a photostability component where the solution is exposed to a controlled light source providing both visible and UV illumination.[14][15]
Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues potentially related to the instability of this compound.
| Observed Problem | Potential Cause (Stability-Related) | Recommended Troubleshooting Steps |
| Loss of Potency / Decreased Biological Activity | Hydrolytic or oxidative degradation of the compound in the assay buffer. | 1. Prepare a fresh stock solution and re-test. 2. Analyze an aliquot of the assay solution (prepared at t=0 and after the experiment) by HPLC to check for degradation. 3. Evaluate the pH of your assay medium; if acidic, consider buffering to a more neutral pH if the assay permits. |
| Appearance of New Peaks in HPLC/LC-MS Chromatogram | Compound degradation into one or more new chemical entities. | 1. Characterize the new peaks using LC-MS/MS to determine their mass and potential structure. Common sulfonamide degradation products include cleavage at the S-N bond, leading to the corresponding sulfonic acid and amine.[13] 2. Perform a forced degradation study to intentionally generate these peaks and confirm their origin. |
| Poor Reproducibility Between Experiments | Inconsistent storage or handling of compound solutions (e.g., variable light exposure, temperature fluctuations, freeze-thaw cycles). | 1. Standardize your solution preparation and storage protocol. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Always protect solutions from light and store at a consistent, recommended temperature (e.g., -20°C or -80°C for long-term). |
| Precipitation of Compound in Aqueous Buffer | The pH of the buffer is near the pKa of the compound, leading to poor solubility of the neutral form. Degradation products may also have different solubility profiles. | 1. Measure the pH of the final solution. 2. Try adjusting the pH slightly, if the experiment allows, to improve solubility. 3. Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol), ensuring it doesn't interfere with your assay. |
Visualizing a Potential Degradation Pathway
Hydrolysis is a primary concern for sulfonamides. The diagram below illustrates a plausible hydrolytic degradation pathway for this compound, which involves the cleavage of the sulfur-nitrogen bond.
Caption: Potential hydrolytic cleavage of this compound.
Experimental Protocols
To empower your research, we provide a foundational protocol for assessing the stability of your compound.
Protocol: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying likely degradation products and establishing a stability-indicating analytical method.[8][9] The goal is to achieve 5-20% degradation of the drug substance.[8]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC or LC-MS system
-
Photostability chamber (compliant with ICH Q1B guidelines[14][15])
-
Temperature-controlled oven/water bath
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor solution. Store a control sample (in stock solution solvent) at -20°C.
-
Acid Hydrolysis: Dilute with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Dilute with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Dilute with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Dilute with HPLC-grade water. Incubate at 60°C, protected from light.
-
Photolytic Degradation: Expose the solution (in a chemically inert, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14] Maintain a control sample protected from light.
-
-
Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The exact times may need to be optimized.
-
Sample Analysis:
-
Before injection, neutralize the acid and base hydrolysis samples.
-
Analyze all samples, including the control, by a developed HPLC/LC-MS method.
-
Calculate the percentage of degradation and identify major degradation products by comparing stressed samples to the control.
-
Workflow Visualization
Caption: Step-by-step workflow for a forced degradation study.
By proactively addressing stability, you can ensure the reliability of your data and accelerate your research and development timelines. For further assistance, please do not hesitate to contact our technical support team.
References
- Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
- ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
- ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF.
- Gad, M. A., El-Sayed, A. M., & El-Ghenymy, H. E. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12514-12524. [Link]
- Wołejko, E., Wolszczak, M., & Łukaszewicz, J. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7431. [Link]
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- Adhikari, L., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 1-10. [Link]
- Gothwal, R., & Kumar, A. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Environmental Science and Pollution Research, 24(28), 22091-22099. [Link]
- Atlas Material Testing Technology. (2020). Photostability of Pharmaceuticals. [Link]
- ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
- Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry, 20(12), 2467-2473. [Link]
- U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- Sravani, G., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
- BioProcess International. (2006).
- Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 149-159. [Link]
- ResearchGate. (n.d.). Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment | Request PDF.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Sims, G. K., & Sommers, L. E. (1986). Degradation of pyridines in the environment. Critical Reviews in Environmental Control, 16(4), 309-340. [Link]
- ResearchGate. (2024). (PDF) Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C6H8N2O2S, 100 grams.
- Wagner, J., et al. (2023). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. Journal of Occupational and Environmental Hygiene, 20(12), 613-621. [Link]
- Nilsson, G. H., et al. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. International Journal of Legal Medicine, 129(2), 269-277. [Link]
- Panda, J., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Journal of Pharmaceutical Analysis, 6(5), 325-332. [Link]
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- 18. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
Technical Support Center: Optimizing Catalyst Loading in Aziridination Reactions
Welcome to the Technical Support Center for catalyst loading optimization in aziridination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during aziridination reactions, providing a systematic approach to diagnosis and resolution.
Issue 1: Low or No Yield of the Desired Aziridine
A low or nonexistent yield of the target aziridine is one of the most common frustrations in the lab. The underlying cause can range from reagent quality to suboptimal reaction conditions.
Potential Causes and Step-by-Step Solutions:
-
Inactive or Deactivated Catalyst: The catalyst is the heart of the reaction, and its health is paramount.
-
Diagnosis: Run a control reaction with a substrate known to perform well under the established conditions. If this reaction also fails, the catalyst is likely the issue.
-
Solution:
-
Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for air-sensitive catalysts like some copper(I) complexes.[1]
-
Use a freshly sourced or properly stored catalyst.
-
Consider a catalyst activation step if applicable to your specific system. For instance, some rhodium(II) catalysts may require activation.[1]
-
In some cases, catalyst deactivation can occur during the reaction. For example, ruthenium porphyrin catalysts can be deactivated by the formation of a stable triazoline complex.[2]
-
-
-
Compromised Nitrene Source or Oxidant: The quality of your nitrene precursor and any accompanying oxidant is critical.
-
Diagnosis: If the catalyst is deemed active, the issue may lie with the nitrene source.
-
Solution:
-
Use a freshly opened or properly stored nitrogen source and oxidant.[1] Hypervalent iodine reagents, such as PhI(OAc)₂ or PhI=NTs, are particularly sensitive to degradation and should be of high purity.[1][3]
-
The slow addition of the oxidant is often crucial. Rapid addition can lead to the formation of byproducts and decomposition of the nitrene precursor.[1]
-
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and concentration can dramatically influence reaction efficiency.
-
Diagnosis: If both the catalyst and reagents are of good quality, a systematic screen of reaction parameters is warranted.
-
Solution:
-
Temperature: Lowering the reaction temperature can sometimes improve yield and selectivity, particularly for highly reactive substrates.[1]
-
Solvent: The choice of solvent is critical. For instance, perfluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can activate iminoiodinanes for metal-free aziridination of unactivated olefins.[4][5][6] In other cases, non-coordinating solvents like dichloromethane or benzene are preferred.[7]
-
Concentration: Ensure the reaction is run at an appropriate concentration. For some rhodium-catalyzed systems, a concentration of 0.5 M with respect to the olefin has been found to be effective.[7][8]
-
-
-
Substrate-Related Issues: The nature of the olefin can significantly impact reactivity.
-
Diagnosis: If all other factors have been addressed, the issue may be inherent to the substrate.
-
Solution:
-
Purify the olefin immediately before use to remove any inhibitors or impurities.
-
Electron-rich olefins are generally more reactive towards aziridination.[9] For electron-deficient or unactivated olefins, a more reactive catalyst system may be required.[4][10] For example, planar chiral rhodium(III) indenyl catalysts have shown promise for the enantioselective aziridination of unactivated terminal alkenes.[11][12]
-
-
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Achieving high stereocontrol is often a primary goal in aziridination reactions. Poor selectivity can be influenced by the catalyst, ligands, and reaction conditions.
Potential Causes and Step-by-Step Solutions:
-
Suboptimal Catalyst or Ligand: The choice of chiral ligand is crucial for effective stereocontrol.
-
Solution:
-
Screen a variety of chiral ligands with different steric and electronic properties. For copper-catalyzed reactions, bis(oxazoline) ligands are commonly employed.[10][13] For boron-catalyzed aziridinations, VANOL and VAPOL ligands have demonstrated high efficiency.[14]
-
Ensure the chiral catalyst is appropriate for the specific substrate. A catalyst that works well for one class of olefins may not be optimal for another.
-
-
-
Incorrect Catalyst Loading: While seemingly counterintuitive, catalyst loading can sometimes influence enantioselectivity.
-
Solution: Systematically vary the catalyst loading. While higher loading may increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species.
-
-
Reaction Temperature: Temperature plays a significant role in stereoselectivity.
-
Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the desired stereoisomer.[15]
-
-
Slow Addition of Reagents: The rate of addition of the nitrene precursor can impact enantioselectivity.
-
Solution: Slow, controlled addition of the nitrene source can sometimes lead to improved enantioselectivity.[10]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of optimizing catalyst loading in aziridination reactions.
Q1: What is a typical catalyst loading range for aziridination reactions, and how do I decide where to start?
A1: A typical starting point for catalyst loading is in the range of 1-5 mol%.[10][16] However, for highly efficient catalysts, loadings as low as 0.1 mol% have been reported to be effective, particularly on a larger scale.[17] The optimal loading depends on several factors:
-
Catalyst Activity: Highly active catalysts will naturally require lower loadings.
-
Substrate Reactivity: Less reactive olefins may necessitate a higher catalyst loading to achieve a reasonable reaction rate.[9]
-
Reaction Scale: For larger-scale reactions, it is often desirable to minimize catalyst loading to reduce costs and simplify purification.
A good starting point is 2 mol%. If the reaction is slow or gives a low yield, you can incrementally increase the loading. Conversely, if the reaction is very fast and efficient, you can try decreasing the loading to optimize cost and reduce potential metal contamination in the product.
Q2: Can increasing the catalyst loading have negative effects?
A2: Yes, increasing the catalyst loading is not always beneficial and can sometimes be detrimental. Potential negative effects include:
-
Increased Side Reactions: Higher catalyst concentrations can sometimes promote undesired side reactions, such as dimerization of the nitrene precursor or decomposition of the product.
-
Decreased Selectivity: In some cases, higher catalyst loadings can lead to a decrease in enantioselectivity or diastereoselectivity.
-
Purification Challenges: Higher catalyst loading means more residual catalyst to remove from the final product, which can complicate purification.
-
Cost: Catalysts, especially those based on precious metals like rhodium, can be expensive. Using a higher loading than necessary increases the overall cost of the synthesis.
Q3: How do additives, such as silver salts, affect the optimal catalyst loading?
A3: Additives can play a crucial role in catalyst activation and turnover, thereby influencing the optimal catalyst loading. For example, in some rhodium-catalyzed aziridinations, silver salts like AgSbF₆ are used as halide scavengers to generate a more active cationic catalyst.[9][11] In such cases, the loading of the silver additive itself can be a critical variable to optimize. For some challenging substrates, a higher loading of the silver additive (e.g., 30 mol%) was found to be necessary to achieve good yields.[11][12]
Q4: My reaction is producing significant byproducts like allylic C-H amination products. How can I suppress these side reactions?
A4: The competition between aziridination and C-H amination is a common challenge.[9] To favor aziridination:
-
Catalyst Selection: The choice of metal center and ligand is critical. Some catalyst systems are inherently more selective for aziridination. For instance, certain cobalt(II) and silver(I) systems have shown high selectivity for aziridination over C-H amination.[9]
-
Reaction Conditions: Lowering the reaction temperature can often improve the chemoselectivity for aziridination.[1]
-
Solvent: The polarity of the solvent can influence the reaction pathway. Screening a range of solvents is recommended.[9]
Experimental Protocols
General Protocol for a Small-Scale Aziridination Reaction
This protocol provides a general framework for a copper-catalyzed aziridination using a hypervalent iodine reagent.
Materials:
-
Copper(I) or Copper(II) catalyst (e.g., Cu(OTf)₂, Cu(CH₃CN)₄PF₆)
-
Chiral ligand (if asymmetric synthesis is desired, e.g., a bis(oxazoline) ligand)
-
Olefin
-
Nitrene source (e.g., PhI=NTs)
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the copper catalyst (e.g., 2 mol%) and the chiral ligand (e.g., 2.2 mol%).
-
Add the anhydrous, degassed solvent (to achieve a desired concentration, e.g., 0.1 M with respect to the olefin).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the olefin (1.0 equivalent).
-
In a separate flask, dissolve the nitrene source (e.g., 1.2 equivalents of PhI=NTs) in the reaction solvent.
-
Add the solution of the nitrene source to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of Na₂S₂O₃ if a hypervalent iodine reagent was used).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Starting Catalyst Loading for Different Metal Systems
| Catalyst System | Typical Loading (mol%) | Notes |
| Copper (Cu) | 1 - 5 | Widely used, often with bis(oxazoline) ligands for asymmetric reactions.[10][13] |
| Rhodium (Rh) | 0.1 - 2 | Highly efficient, can often be used at low loadings.[17][18] |
| Iron (Fe) | 2 - 10 | More earth-abundant and less toxic alternative.[7] |
| Ruthenium (Ru) | 1 - 5 | Porphyrin complexes are common catalysts.[2] |
| Cobalt (Co) | 1 - 5 | Can exhibit high selectivity for aziridination over C-H amination.[9] |
Visualizations
Workflow for Optimizing Catalyst Loading
Caption: A decision-making workflow for troubleshooting and optimizing catalyst loading.
Catalytic Cycle of a Representative Metal-Catalyzed Aziridination
Caption: A simplified catalytic cycle for metal-catalyzed aziridination.
References
- Cenini, S., & Gallo, E. (2004). Metal-catalyzed aziridination of alkenes by organic azides: a mechanistic DFT investigation.
- Olivos, A. G., et al. (2019). Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts. Journal of the American Chemical Society, 141(28), 11149-11162.
- Che, C.-M., & Chan, P. W. H. (2007). Transition Metal Aziridination Catalysts. Comprehensive Organometallic Chemistry III, 1-38.
- Brandt, P., et al. (2000). Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. Journal of the American Chemical Society, 122(33), 8013-8020.
- Brandt, P., et al. (2000). Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. Journal of the American Chemical Society, 122(33), 8013-8020.
- Byeon, H., Ha, H.-J., & Yang, J. W. (2025). Recent advances in the application of contiguously functionalized aziridines for the synthesis of pharmaceutical precursors via regioselective ring-opening reactions.
- MDPI. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(10), 2268.
- Krasnov, S. V., et al. (2005). A Practical, Fast, and High-Yielding Aziridination Procedure Using Simple Cu(II) Complexes Containing N-Donor Pyridine-Based Ligands. Organic Letters, 7(20), 4439-4442.
- Cenini, S., et al. (2002). Origin of the Deactivation in Styrene Aziridination by Aryl Azides, Catalyzed by Ruthenium Porphyrin Complexes. Structural Characterization of a Δ2-1,2,3-Triazoline RuII(TPP)CO Complex. Organometallics, 21(20), 4266-4272.
- White, K. J., et al. (2020). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 142(36), 15283-15289.
- White, K. J., et al. (2021). Hydrogen-bond activation enables aziridination of unactivated olefins with simple iminoiodinanes.
- MSN Chemical. (2025). Common Pitfalls When Using Aziridine Crosslinkers And How To Fix Them.
- ResearchGate. (n.d.). Review articles in CATALYST.
- White, K. J., et al. (2021). Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. JACS Au, 1(8), 1266-1272.
- White, K. J., et al. (2020). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 142(36), 15283-15289.
- Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1845-1859.
- White, K. J., et al. (2021). Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. JACS Au, 1(8), 1266-1272.
- White, K. J., et al. (2021). Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes. ChemRxiv.
- Wirth, T. (2005). Hypervalent iodine-mediated aziridination of alkenes: mechanistic insights and requirements for catalysis. Tetrahedron, 61(33), 7883-7889.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Michigan State University Department of Chemistry. (n.d.). Aziridination.
- Müller, P., & Fruit, C. (2003). Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C−H Bonds. Chemical Reviews, 103(8), 2905-2920.
- Organic Chemistry Portal. (n.d.). Synthesis of aziridines.
- Darses, B., et al. (2022).
- Espino, C. G., & Du Bois, J. (2001). A Unique and Highly Efficient Method for Catalytic Olefin Aziridination.
- Tissot, M., & Alexakis, A. (2017). Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions.
- Moss, T. A., Fenwick, D. R., & Dixon, D. J. (2008). Enantio- and diastereoselective catalytic alkylation reactions with aziridines. Journal of the American Chemical Society, 130(31), 10076-10077.
- ResearchGate. (n.d.). Effect of catalyst loading on enantioselectivity.
- Byeon, H., Ha, H.-J., & Yang, J. W. (2025). Recent Developments in Catalytic Asymmetric Aziridination. Topics in Current Chemistry, 383(1), 1.
- Reddit. (2024). What are some common causes of low reaction yields?
- Olivos, A. G., et al. (2019). Elucidation of the Reaction Mechanism of C2 + N1 Aziridination from Tetracarbene Iron Catalysts. Journal of the American Chemical Society, 141(28), 11149-11162.
- Dauban, P., & Dodd, R. H. (2007). Aziridination. In Modern Allene Chemistry (pp. 1-44). Wiley-VCH.
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Technical Support Center: Overcoming Solubility Challenges of Sulfonamide Derivatives in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and practical solutions for overcoming the common yet challenging issue of poor solubility of sulfonamide derivatives in biological assays. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying principles, empowering you to make informed decisions in your experimental design.
Understanding the Core Problem: Why Do Sulfonamides Have Poor Solubility?
Sulfonamide derivatives are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, their chemical structure often leads to poor aqueous solubility, a significant hurdle in obtaining reliable and reproducible data in biological assays.[2][3]
The primary reasons for this challenge are:
-
Molecular Structure: The core structure of sulfonamides includes a sulfonyl group (-SO₂-) attached to an amine group (-NR₂), often linked to aromatic rings.[1][4] This combination can result in a rigid, planar structure with high lipophilicity.
-
Crystal Lattice Energy: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to a highly stable crystal lattice.[5] This high lattice energy makes it difficult for solvent molecules to break apart the crystal and dissolve the compound.
-
pH-Dependent Ionization: Many sulfonamides are weak acids, with the sulfonamide proton being ionizable.[6][7] Their solubility is therefore highly dependent on the pH of the medium. In their unionized form, which is often more prevalent at physiological pH, they tend to be more hydrophobic and less soluble.[6][8]
This inherent low solubility can lead to a cascade of issues in experimental workflows, including:
-
Underestimation of compound activity.[2]
-
Inaccurate structure-activity relationships (SAR).[2]
-
High variability in assay results.[2]
-
Compound precipitation upon dilution into aqueous assay buffers.[9][10]
Below is a diagram illustrating the key factors influencing the solubility of sulfonamide derivatives.
Caption: Factors influencing the solubility of sulfonamide derivatives.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues you may encounter.
Q1: My sulfonamide derivative won't dissolve in my aqueous assay buffer. What should be my first step?
A1: The first and most critical step is to understand the pH-solubility profile of your compound. Since many sulfonamides are weak acids, their solubility is highly dependent on pH.[6][7]
Causality: At a pH below the pKa of the sulfonamide, the compound will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the sulfonamide will become ionized (deprotonated), which generally increases its aqueous solubility.[8][11]
Troubleshooting Steps:
-
Determine the pKa: If the pKa of your sulfonamide is not known, you can estimate it using cheminformatics tools or find it in the literature for similar structures.
-
Adjust Buffer pH: Prepare a series of buffers with different pH values (e.g., from pH 6.0 to 8.0). Attempt to dissolve your compound in each buffer to find a pH where it is sufficiently soluble for your assay, provided the pH is compatible with your biological system. For many drugs, a pH range of 4-8 is common for oral formulations, while intravenous administrations have a narrower range of 3-9 to reduce irritation.[12]
-
Consider Salt Formation: If pH adjustment alone is insufficient, consider forming a salt of your sulfonamide. This is a common and effective method to increase the solubility of ionizable drugs.[13]
Q2: I'm using DMSO as a co-solvent, but my compound precipitates when I add it to the aqueous buffer. How can I prevent this?
A2: This phenomenon, often called "crashing out" or antisolvent precipitation, is a very common problem.[10] It occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the final aqueous assay medium.[14]
Causality: When a concentrated DMSO stock solution is diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, leading to precipitation.[9]
Troubleshooting Workflow:
Caption: Decision workflow for preventing DMSO-induced precipitation.
Detailed Strategies:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with the assay.[9]
-
Serial Dilution in 100% DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your compound in 100% DMSO.[9] This reduces the degree of supersaturation when the compound is introduced to the aqueous environment.
-
Use of Other Co-solvents: In some cases, a combination of co-solvents can be effective.[15][16] Consider adding a small percentage of another water-miscible organic solvent like ethanol or PEG 400 to your assay buffer.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that have increased apparent water solubility.[17][18] This is a powerful technique for solubilizing poorly soluble compounds. The interaction can be synergistic or antagonistic with co-solvents, so empirical testing is necessary.[19][20]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results and guiding your drug discovery efforts.[21][22]
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Definition | The concentration at which a compound, introduced from a concentrated organic stock solution, begins to precipitate in an aqueous buffer.[23] | The maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[24] |
| Measurement | A fast, high-throughput method often used in early drug discovery.[25] | A slower, more resource-intensive method, typically used in later stages of development.[24] |
| Typical Result | Often yields a higher, supersaturated value as the compound may initially be in an amorphous state.[21][22] | Represents the true equilibrium solubility, often of the most stable crystalline form.[22] |
| Application | Useful for initial screening and identifying potential solubility liabilities.[24] | Important for formulation development and predicting in vivo behavior.[24] |
Recommendation: For initial biological screening, kinetic solubility measurements are often sufficient to ensure your compound is in solution for the duration of the assay.[25] However, for lead optimization and later-stage development, thermodynamic solubility data is more reliable for predicting long-term stability and bioavailability.[21][22]
Q4: Are there more advanced techniques I can use if simple methods fail?
A4: Yes, if standard approaches are insufficient, several advanced formulation strategies can be employed. These are often used in preclinical and clinical development.
-
Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[12][17] Techniques include micronization and nanosuspension.[26]
-
Solid Dispersions: The drug can be dispersed in a water-soluble carrier (e.g., a polymer) to form a solid dispersion.[13] This can improve the drug's dissolution rate and solubility. Amorphous solid dispersions are particularly effective.[13]
-
Lipid-Based Formulations: For highly lipophilic sulfonamides, lipid-based delivery systems can be used to solubilize the drug and facilitate its absorption.[12][17]
Experimental Protocols
Here are detailed, step-by-step protocols for key workflows discussed above.
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
This protocol is essential for ensuring accurate and reproducible compound concentrations in your assays.
Materials:
-
Sulfonamide derivative (solid)
-
Anhydrous, high-purity DMSO[27]
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a High-Concentration Stock Solution: a. Accurately weigh a precise amount of your sulfonamide derivative. b. Add the appropriate volume of 100% DMSO to achieve your desired high concentration (e.g., 10 mM). Use a volumetric flask for the highest accuracy.[28] c. Ensure complete dissolution by vortexing or gentle warming. If necessary, sonication can be used.[2]
-
Perform Serial Dilutions in 100% DMSO: a. Label a series of sterile microcentrifuge tubes for your desired concentrations. b. To create a 10-fold serial dilution, add 90 µL of 100% DMSO to all tubes except the first one (your 10 mM stock). c. Transfer 10 µL from the 10 mM stock to the second tube. Mix thoroughly by pipetting up and down. This tube now contains a 1 mM solution. d. Using a fresh pipette tip, transfer 10 µL from the 1 mM solution to the third tube and mix. This tube now contains a 100 µM solution. e. Continue this process for all subsequent dilutions.[9]
-
Final Dilution into Assay Medium: a. For your assay, dilute the appropriate DMSO stock solution into your aqueous buffer or cell culture medium. For example, to achieve a final concentration of 1 µM with a final DMSO concentration of 0.1%, add 1 µL of a 1 mM DMSO stock to 999 µL of assay medium.
-
Storage: a. Store DMSO stock solutions in tightly sealed containers at -20°C or -80°C to prevent water absorption and degradation. Avoid repeated freeze-thaw cycles.[9]
Protocol 2: Kinetic Solubility Assay by Nephelometry
This is a high-throughput method to estimate the kinetic solubility of your compounds.
Materials:
-
Compound stock solutions in 100% DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plates
-
A plate reader with nephelometry or light scattering capabilities
Procedure:
-
Plate Preparation: a. Add a fixed volume of your aqueous buffer to the wells of the 96-well plate (e.g., 198 µL).
-
Compound Addition: a. Add a small volume of your serially diluted DMSO stock solutions to the corresponding wells (e.g., 2 µL). This will create a range of final compound concentrations with a consistent final DMSO concentration (in this example, 1%).
-
Incubation and Measurement: a. Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing time for any precipitation to occur.[25] b. Measure the light scattering or turbidity in each well using the plate reader.
-
Data Analysis: a. Plot the light scattering signal against the compound concentration. b. The kinetic solubility is typically defined as the concentration at which the light scattering signal begins to significantly increase above the background, indicating the formation of a precipitate.
References
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- Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. [Link]
- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]
- BOC Sciences. (2025). Formulation Methods for Poorly Soluble Drugs.
- BenchChem. (2025). Technical Support Center: Overcoming Low Solubility of Sulfonamide Compounds in Assays.
- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs.
- Slideshare. (n.d.). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of Sulfonamide Derivatives.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Seydel, J. K., & Wempe, E. (1977). Pharmacology pH Dependency in Uptake of Sulfonamides by Bacteria1. International Journal of Leprosy and Other Mycobacterial Diseases, 45(1), 37-45.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of....
- The BMJ. (1942). SOLUBILITY OF SULPHONAMIDES.
- ResearchGate. (2014). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- RSC Publishing. (n.d.). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials.
- Environmental Science and Pollution Research. (2021). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
- ResearchGate. (n.d.). pH-Induced solubility transition of sulfonamide-based polymers.
- Sigma-Aldrich. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
- Journal of the Iranian Chemical Society. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
- Molecules. (2018). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- ResearchGate. (2025). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- ACS Publications. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Reddit. (2022). How to tackle compound solubility issue : r/labrats.
- ResearchGate. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- ResearchGate. (2025). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
- Yalkowsky, S. H., & Roseman, T. J. (1981). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 70(8), 946-950. [Link]
- Rahman, Z., & Yalkowsky, S. H. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Pharmaceutical Sciences, 103(8), 2477-2484. [Link]
- BenchChem. (2025). Technical Support Center: Improving the Solubility of N-Sulfonylated Pyrrolidine Compounds.
- ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review.
- YouTube. (2025). Solution-making strategies & practical advice.
- Chemistry LibreTexts. (2022). 3.3: Preparing Solutions.
- Martin, A., & Wu, P. L. (1984). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 73(5), 587-592. [Link]
- Rice University. (n.d.). Solutions and dilutions: working with stock solutions.
- BenchChem. (n.d.). Overcoming poor aqueous solubility of 4-amino-N-(2-chlorophenyl)benzamide in biological assays.
- Molecules. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
- Molecules. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development.
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Technical Support Center: Large-Scale Synthesis of 5-Methyl-2-pyridinesulfonamide
Welcome to the technical support center for the synthesis of 5-Methyl-2-pyridinesulfonamide. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the specific challenges encountered during scale-up.
Overview of Synthetic Pathway
The most common and industrially viable route to this compound begins with 2-amino-5-methylpyridine. The synthesis is typically a three-step process involving diazotization, sulfonyl chloride formation, and subsequent amination. While conceptually straightforward, each step presents unique challenges, particularly concerning safety, yield, and purity at scale.
A generalized workflow is depicted below. This guide will focus on troubleshooting the critical steps from the starting amine to the final sulfonamide product.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, organized by experimental observation.
Issue 1: Low Yield or Stalled Reaction During Diazotization (Step 1)
-
Symptom: The reaction mixture remains positive for starting amine (by TLC/HPLC) after the calculated addition of sodium nitrite. The subsequent sulfonyl chloride formation gives a very low yield.
-
Potential Causes:
-
Inadequate Temperature Control: The diazotization of aminopyridines is highly exothermic. If the temperature rises above 5°C, the diazonium salt can rapidly decompose, leading to the formation of nitrogen gas and undesired side products.[1][2]
-
Incorrect Stoichiometry of Nitrite: An insufficient amount of sodium nitrite will lead to incomplete conversion of the starting amine. Conversely, a significant excess of nitrous acid can accelerate the decomposition of the diazonium salt.[1]
-
Localized Reagent Concentration: Poor mixing during the slow addition of sodium nitrite solution can create "hot spots" of high reactant concentration, causing localized temperature spikes and decomposition.
-
-
Diagnostic Steps:
-
Temperature Monitoring: Ensure the internal temperature probe is accurately calibrated and placed correctly within the reactor, away from the vessel walls.
-
Nitrite Test: Use starch-iodide paper to test for the presence of excess nitrous acid. A persistent blue-black color indicates an excess. The absence of a color change indicates that all the nitrite has been consumed.
-
-
Proposed Solutions:
-
Aggressive Cooling: Utilize a highly efficient cooling system (e.g., a jacketed reactor with a powerful chiller) to maintain the internal temperature between 0°C and 5°C throughout the nitrite addition.
-
Stoichiometric Control: Use a stoichiometric amount of sodium nitrite.[1] If an excess is detected after the reaction, it can be quenched by adding a small amount of sulfamic acid or urea until the starch-iodide test is negative.[1]
-
Controlled Addition: Add the aqueous solution of sodium nitrite subsurface (below the surface of the reaction mixture) and at a slow, controlled rate to ensure rapid dispersion and prevent localized concentration and temperature increases.
-
Issue 2: Poor Yield and Tar Formation in Sulfochlorination (Step 2)
-
Symptom: After adding the diazonium salt solution to the SO₂/acetic acid mixture, excessive foaming or gas evolution is observed, and the final isolated sulfonyl chloride is a dark, oily, or tarry substance with low purity.
-
Potential Causes:
-
Water Content: The presence of excess water in the reaction can lead to the formation of the corresponding sulfonic acid instead of the desired sulfonyl chloride.[3] This sulfonic acid is often difficult to separate and can contribute to the formation of impurities.
-
Catalyst Inefficiency: Copper (I) or (II) chloride is a critical catalyst for this transformation. An insufficient amount or poor quality of the catalyst will result in a sluggish reaction and favor decomposition pathways.
-
Temperature Excursion: As with diazotization, temperature control is crucial. Allowing the temperature to rise significantly during the addition of the diazonium salt can cause uncontrolled decomposition.
-
-
Diagnostic Steps:
-
Moisture Analysis: Use Karl Fischer titration to check the water content of the acetic acid and other reagents before starting the reaction.
-
Visual Inspection: Observe the color and clarity of the catalyst solution. The copper catalyst should be well-dissolved.
-
-
Proposed Solutions:
-
Minimize Water: Use glacial acetic acid and ensure all equipment is thoroughly dried. The diazonium salt solution should be as concentrated as safely possible to minimize the amount of water introduced.[3]
-
Catalyst Loading: Ensure the correct catalytic amount of copper chloride is used. The reaction is typically carried out by bubbling SO₂ gas through a solution of the catalyst in glacial acetic acid before the diazonium salt is added.[3]
-
Controlled Addition: Add the cold diazonium salt solution to the SO₂/catalyst mixture at a rate that allows the reaction temperature to be maintained at or below 5-10°C.
-
Issue 3: Formation of Impurities During Amination and Purification (Steps 3 & 4)
-
Symptom: HPLC or NMR analysis of the final product shows significant impurities that are difficult to remove by standard recrystallization.
-
Potential Causes:
-
Dimerization/Bis-sulfonamide Formation: Unreacted 5-methyl-2-pyridinesulfonyl chloride can react with the newly formed this compound to form a bis-sulfonated impurity.
-
Hydrolysis of Sulfonyl Chloride: During workup or amination, any remaining sulfonyl chloride can hydrolyze back to the sulfonic acid, which can be difficult to remove from the final product.
-
Occlusion during Crystallization: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice of the product, making them difficult to remove even with multiple recrystallization steps.[4]
-
-
Diagnostic Steps:
-
In-Process Control (IPC): Monitor the amination reaction by HPLC to ensure the complete consumption of the sulfonyl chloride starting material.
-
Impurity Characterization: If possible, isolate and characterize major impurities by LC-MS or NMR to understand their structure and origin.
-
-
Proposed Solutions:
-
Amination Conditions: Use a sufficient excess of the ammonia source (e.g., concentrated ammonium hydroxide) and ensure vigorous mixing to promote the rapid and complete conversion of the sulfonyl chloride.
-
Controlled Crystallization: For purification, employ a controlled cooling profile during recrystallization.[5] Rapidly crashing the product out of solution by adding an anti-solvent or flash cooling should be avoided. A slow, linear cooling ramp often yields crystals of higher purity.[6]
-
Solvent Selection: Choose a recrystallization solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.[5] Common solvents for sulfonamides include ethanol/water mixtures.[7]
-
Caption: Decision tree for troubleshooting product impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis at a large scale? A1: The most significant hazard is the formation and handling of the pyridine-2-diazonium salt intermediate.[8] Diazonium salts, particularly when isolated or allowed to precipitate, can be thermally unstable and potentially explosive.[1][2] Key safety protocols include:
-
Strict Temperature Control: Always keep the reaction mixture below 5°C.[1][8]
-
Never Isolate the Diazonium Salt: Use the generated diazonium salt solution directly in the next step (in situ).
-
Ensure Proper Venting: The reaction generates nitrogen gas, which must be safely vented from the reactor.[1][2]
-
Quenching Procedures: Have a quenching agent like sulfamic acid readily available to neutralize any excess nitrous acid.[8]
Q2: How can I improve the filtration characteristics of the final product? A2: Poor filtration is often due to very fine, needle-like crystals. To obtain larger, more easily filterable crystals, control the rate of crystallization. A slower cooling rate during recrystallization allows for more ordered crystal growth. Additionally, gentle agitation during the cooling process can sometimes promote the formation of larger, more uniform crystals.
Q3: Can I use a different base for the amination step? A3: While ammonium hydroxide is common, using anhydrous ammonia gas bubbled through a suitable solvent (like THF or DCM) can also be effective and avoids introducing additional water. Other amine bases like triethylamine can be used to form the corresponding N-ethyl sulfonamide, but for the primary sulfonamide, ammonia is required.
Q4: My final product has a persistent color. How can I remove it? A4: A persistent color often indicates the presence of trace, highly conjugated impurities. During the recrystallization process, you can treat the hot solution with a small amount of activated charcoal.[7] The charcoal adsorbs colored impurities, and can then be removed by hot filtration before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Key Experimental Protocols
Protocol 1: Large-Scale Synthesis of 5-Methyl-2-pyridinesulfonyl Chloride (Steps 1 & 2)
-
Disclaimer: This protocol is for informational purposes and should be adapted and optimized for specific laboratory or plant conditions. A thorough safety review must be conducted before implementation.
-
Reactor Setup: Charge a jacketed glass reactor with glacial acetic acid (5 volumes) and copper(I) chloride (0.1 eq). Cool the mixture to 0°C.
-
SO₂ Addition: Bubble sulfur dioxide gas through the stirred acetic acid solution until saturation is achieved, maintaining the temperature below 10°C.
-
Diazotization: In a separate vessel, dissolve 2-amino-5-methylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water. Cool this solution to 0°C.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution slowly to the 2-amino-5-methylpyridine solution, ensuring the internal temperature never exceeds 5°C . Monitor for completion using TLC or HPLC.
-
Sulfochlorination: Transfer the cold diazonium salt solution via a cannula or pump to the SO₂/acetic acid mixture at a rate that maintains the reaction temperature below 10°C.
-
Workup: Once the addition is complete, stir the reaction for an additional hour. Carefully pour the reaction mixture onto crushed ice/water. The sulfonyl chloride will precipitate as a solid.
-
Isolation: Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at low temperature (<30°C).
| Parameter | Recommended Value | Rationale |
| Diazotization Temp. | 0 - 5°C | Prevents decomposition of the unstable diazonium salt.[1][2] |
| NaNO₂ Stoichiometry | 1.0 - 1.1 eq | Ensures complete reaction without creating excess nitrous acid.[1] |
| Sulfochlorination Temp. | 5 - 10°C | Controls the exothermic reaction and minimizes side product formation. |
| Catalyst | CuCl or CuCl₂ | Essential for the conversion of the diazonium salt to the sulfonyl chloride.[3] |
References
- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020).
- Reactive Chemical Hazards of Diazonium Salts. (2015). Organic Process Research & Development. [Link]
- Reactive Chemical Hazards of Diazonium Salts. (2015).
- Designing a safe and scalable diazomethane process. Sterling Pharma Solutions. [Link]
- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019).
- A convenient method for the synthesis of 5,6-disubstituted pyridine-3-sulfonyl chloride. (2011). Chemistry & Biology Interface. [Link]
- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry. [Link]
- Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. (2024). The Journal of Organic Chemistry. [Link]
- Purification by Recrystalliz
- Sulfonamide purification process. (1957).
- Crystallization and Purification. (2012).
- Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. (2013). MDPI. [Link]
- Process for the preparation of 2-amino-5-methyl-pyridine. (1994).
- Exploring Flow Procedures for Diazonium Formation. (2016). PMC - PubMed Central. [Link]
- Modular Two-Step Route to Sulfondiimidamides. (2022). PMC - NIH. [Link]
- 2-amino-5-methyl pyridine and process of making it. (1948).
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- Purification, crystallization and preliminary X-ray diffraction study on pyrimidine nucleoside phosphorylase TTHA1771 from Thermus thermophilus HB8. (2006). PMC - NIH. [Link]
- This compound. PubChem. [Link]
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- Synthesis of 2-amino-5-methylpyridine. PrepChem.com. [Link]
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- Process for preparing 2-amino-5-chloropyridine. (1976).
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2013).
- Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2019). MDPI. [Link]
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- Synthesis of 2-substituted-5-methyl-pyridines and intermediates therefor. (1984).
- Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. (2018).
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Technical Support Center: Process Optimization for Methyl 2-Methoxy-5-Aminosulfonyl Benzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. As a critical intermediate in the production of key pharmaceuticals like the antipsychotic drug Sulpiride, optimizing its synthesis is paramount for achieving high yield, purity, and process efficiency[1][2][3].
Traditional synthetic routes, while established, are often plagued by challenges such as low overall yield, significant industrial waste, and difficult purifications[4][5]. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter during your experiments.
Overview of a Primary Synthetic Pathway
A widely practiced synthesis for Methyl 2-Methoxy-5-Aminosulfonyl Benzoate begins with salicylic acid and proceeds through four key transformations: Etherification, Chlorosulfonation, Amination, and Esterification[2][3]. Each step presents unique challenges and opportunities for optimization.
Caption: The four-step synthesis of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate from salicylic acid.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis. The solutions are based on established optimization studies and chemical principles.
General Process Issues
Q: My overall yield is consistently low (<60%). Where should I focus my optimization efforts? A: A low overall yield in a multi-step synthesis is often due to cumulative losses. The amination step is frequently the lowest-yielding part of this process, with optimized yields reported around 75.8%[2][3]. This is often due to the hydrolytic instability of the sulfonyl chloride intermediate. We recommend focusing your initial troubleshooting on the amination reaction conditions (Question 3.1, 3.2) and the work-up procedure for each step to minimize product loss. Verifying the purity and dryness of your starting materials and solvents is also a critical first step.
Step 1: Etherification (Salicylic Acid → 2-Methoxybenzoic Acid)
Q1.1: My etherification reaction is incomplete, with significant starting material remaining. How can I drive it to completion? A: Incomplete etherification is typically due to an improper molar ratio of reagents or insufficient reaction time. The reaction involves the deprotonation of both the carboxylic acid and the phenolic hydroxyl group of salicylic acid by sodium hydroxide. Subsequently, dimethyl sulfate methylates the phenoxide. An optimized molar ratio of salicylic acid to sodium hydroxide to dimethyl sulfate is crucial. A study found that a ratio of 1:2 for salicylic acid to NaOH is effective to ensure both acidic protons are removed[2]. Insufficient dimethyl sulfate will lead to an incomplete reaction, while a large excess is wasteful and can lead to side products. Ensure your reaction time is adequate; optimized protocols suggest around 5 hours[3].
Q1.2: I'm struggling to separate the 2-methoxybenzoic acid product from unreacted salicylic acid. What is the best purification strategy? A: This is a common challenge as the two molecules have similar polarities. A patent highlights that this separation can be very troublesome[5]. The most effective method is an acid-base extraction. After the reaction, quenching with water and acidifying will protonate both species. By carefully adding a weak base like sodium bicarbonate (NaHCO₃) to the aqueous solution, you can selectively deprotonate the more acidic carboxylic acid of the unreacted salicylic acid, making it water-soluble, while the product, 2-methoxybenzoic acid, remains in the organic layer. This requires careful pH control during the extraction.
Step 2: Chlorosulfonation (2-Methoxybenzoic Acid → 2-Methoxy-5-chlorosulfonylbenzoic acid)
Q2.1: The chlorosulfonation reaction is producing a dark, tarry material, and the yield is poor. What is causing this? A: This is almost always a temperature control issue. Chlorosulfonation is a highly exothermic reaction. If the temperature rises uncontrollably, it can lead to charring and the formation of polymeric side products. The reaction should be performed by adding the 2-methoxybenzoic acid portion-wise to the chlorosulfonic acid at a low temperature (0-5 °C) with vigorous stirring. After the addition is complete, the temperature can be slowly raised. Optimized protocols suggest a reaction temperature of 50-70 °C for approximately 2 hours to ensure high yield (up to 95.7%) and minimize side-product formation[3].
Q2.2: This reaction involves highly corrosive and reactive chemicals. What are the key safety precautions? A: Safety is paramount. The reaction must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory. Chlorosulfonic acid reacts violently with water, releasing toxic HCl gas. Therefore, all glassware must be scrupulously dried before use, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture. The work-up, which involves quenching the reaction mixture in ice water, must be done very slowly and cautiously in a controlled manner to manage the heat and gas evolution.
Step 3: Amination (Sulfonyl Chloride → Sulfonamide)
Q3.1: The yield of my amination step is very low, significantly impacting my overall process. What is the most likely side reaction? A: The primary competing reaction is the hydrolysis of the highly reactive sulfonyl chloride group (-SO₂Cl) to a sulfonic acid (-SO₃H). This hydrolysis is accelerated by high temperatures and the presence of water[3]. The resulting sulfonic acid is unreactive towards amination and will be lost during the work-up, drastically reducing the yield.
Q3.2: How can I minimize the hydrolysis of the sulfonyl chloride intermediate during amination? A: Temperature control is the most critical factor. The optimized temperature for the amination reaction is 30 °C[3]. Lower temperatures slow down both the desired amination and the undesired hydrolysis, but excessively low temperatures may prolong the reaction time unacceptably. Higher temperatures will significantly favor the hydrolysis side reaction. Additionally, using a high concentration of aqueous ammonia (e.g., 25-28%) and a significant molar excess (a 1:20 ratio of sulfonyl chloride to ammonium hydroxide has been reported) helps to ensure the kinetics of the amination reaction outcompete the hydrolysis[3].
Step 4: Esterification (Carboxylic Acid → Methyl Ester)
Q4.1: The final Fischer esterification is not going to completion. What parameters should I adjust? A: Fischer esterification is an equilibrium-driven process. To drive it towards the product, you must either use a large excess of the alcohol (methanol) or remove the water that is formed during the reaction. In this synthesis, using methanol as both a reagent and the solvent is the most common and effective strategy. An optimized molar ratio of the carboxylic acid to methanol to the sulfuric acid catalyst was found to be 1:55:1.1[2]. Ensure a sufficient reaction time (e.g., 8 hours) at reflux temperature to reach equilibrium. Extending the reaction time beyond this point typically does not significantly improve the yield[3].
Optimized Synthesis Protocols & Data
The following protocols are based on the process optimization study by Xu et al.[2][3].
Optimized Reaction Conditions Summary
| Step | Reaction | Key Reagents Molar Ratio | Temp (°C) | Time (h) | Optimized Yield (%) |
| 1 | Etherification | Salicylic Acid:NaOH: (CH₃)₂SO₄ = 1:2.2:1.2 | Reflux | 5 | 92.6 |
| 2 | Chlorosulfonation | 2-MBA:ClSO₃H = 1:5 | 50-70 | 2 | 95.7 |
| 3 | Amination | Sulfonyl Chloride:NH₄OH = 1:20 | 30 | 5 | 75.8 |
| 4 | Esterification | Sulfonamide Acid:CH₃OH:H₂SO₄ = 1:55:1.1 | Reflux | 8 | 97.4 |
| - | Overall | - | - | - | ~63.7 |
Protocol 1: Synthesis of 2-Methoxybenzoic Acid (Etherification)
-
In a round-bottom flask equipped with a reflux condenser, dissolve salicylic acid in an appropriate amount of water.
-
Cool the mixture in an ice bath and slowly add a 2.2 molar equivalent of sodium hydroxide solution.
-
Slowly add 1.2 molar equivalents of dimethyl sulfate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic, precipitating the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-methoxybenzoic acid.
Protocol 2: Synthesis of 2-Methoxy-5-chlorosulfonylbenzoic Acid (Chlorosulfonation)
-
In a three-neck flask equipped with a dropping funnel and a gas outlet, add 5 molar equivalents of chlorosulfonic acid.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add 1 molar equivalent of 2-methoxybenzoic acid in portions, keeping the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 50-70 °C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and very carefully pour it onto crushed ice with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum.
Protocol 3: Synthesis of 2-Methoxy-5-aminosulfonylbenzoic Acid (Amination)
-
Suspend the 2-methoxy-5-chlorosulfonylbenzoic acid (1 molar equivalent) in an appropriate solvent.
-
Cool the mixture and slowly add a 20 molar equivalent of concentrated ammonium hydroxide solution, maintaining the temperature at 30 °C.
-
Stir the reaction mixture at 30 °C for 5 hours.
-
Acidify the solution with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry.
Protocol 4: Synthesis of Methyl 2-Methoxy-5-aminosulfonyl Benzoate (Esterification)
-
To a flask containing 2-methoxy-5-aminosulfonylbenzoic acid (1 molar equivalent), add 55 molar equivalents of methanol.
-
Carefully add 1.1 molar equivalents of concentrated sulfuric acid while cooling the flask.
-
Heat the mixture to reflux and maintain for 8 hours.
-
Cool the reaction mixture and reduce the volume of methanol under reduced pressure.
-
Pour the residue into ice water to precipitate the final product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry. Recrystallize from methanol for higher purity[5].
Troubleshooting Workflow: Low Yield in Amination
Caption: A decision tree for troubleshooting low yields in the amination step.
References
- Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. [Link]
- LookChem. (n.d.). How can Methyl 2-methoxy-5-sulfamoylbenzoate be synthesized more efficiently?[Link]
- Google Patents. (2006).
- Patsnap. (n.d.).
- Semantic Scholar. (2018).
- Google Patents. (2016).
Sources
- 1. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]
Technical Support Center: Navigating Aqueous Workup in Sulfonamide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for sulfonamide synthesis. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating challenges encountered during the aqueous workup of sulfonamide reactions. This resource is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide: A Question-and-Answer Approach
This guide is organized by common issues you may face during the workup and purification of your sulfonamide products.
Section 1: Product Precipitation & Solubility Issues
Question: My sulfonamide product is "oiling out" or precipitating between the aqueous and organic layers during the workup. What's happening and what should I do?
Answer: This is a common issue and is often related to the amphipathic nature of some sulfonamides and changes in pH. The sulfonamide nitrogen is weakly acidic, and depending on the pH of the aqueous layer, your product can exist in either a neutral or an anionic (salt) form.
-
The "Why": At a neutral or slightly acidic pH, the sulfonamide is in its neutral, less polar form and prefers the organic layer. When you perform a basic wash (e.g., with sodium bicarbonate or sodium hydroxide), you deprotonate the sulfonamide, forming a more polar salt that has increased solubility in the aqueous layer. If the polarity of your sulfonamide salt is intermediate, or if there's a significant amount of it, it can become insoluble in both the organic and aqueous phases, leading to precipitation or oiling out at the interface.
-
Solutions:
-
Increase the Polarity of the Aqueous Layer: Adding brine (a saturated aqueous solution of NaCl) can sometimes help by increasing the ionic strength of the aqueous phase, which can decrease the solubility of organic compounds in it, a phenomenon known as "salting out".[1][2]
-
Adjust the pH Carefully: Instead of a strong base, consider using a weaker base or a buffered solution for your wash. This can help to avoid a drastic pH change that causes sudden precipitation.
-
Solvent Modification: If your product is precipitating from the organic layer, you might need to switch to a more polar organic solvent for the extraction, provided it is immiscible with water. For instance, if you are using diethyl ether, switching to ethyl acetate or even dichloromethane might improve solubility. The solubility of sulfonamides can vary significantly with the solvent system.[3][4][5]
-
Isolate the Precipitate: If a significant amount of clean product precipitates, you can sometimes isolate it by filtration. Collect the precipitate, wash it with water and a non-polar organic solvent (like hexanes) to remove impurities, and then dry it. You can then proceed to extract the remaining product from the biphasic mixture.
-
Question: I'm working with a highly polar or water-soluble sulfonamide. How can I effectively extract it?
Answer: Extracting polar, water-soluble compounds from an aqueous reaction mixture is a frequent challenge. Standard liquid-liquid extraction with common non-polar organic solvents may be inefficient.
-
The "Why": The presence of polar functional groups on your sulfonamide can lead to high water solubility, making it difficult to partition into a less polar organic phase.
-
Solutions:
-
"Salting Out": As mentioned previously, saturating the aqueous layer with a salt like sodium chloride or potassium carbonate can significantly decrease the solubility of your organic product in the aqueous phase and drive it into the organic layer.[1][2]
-
Use a More Polar Extraction Solvent: Solvents like ethyl acetate, n-butanol, or a mixture of chloroform and isopropanol are more effective at extracting polar solutes than less polar solvents like diethyl ether or hexanes.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, continuous liquid-liquid extraction can be a very effective, albeit more complex, technique. This method continuously passes the extraction solvent through the aqueous layer, allowing for the gradual and complete extraction of the desired compound.
-
Evaporation and Trituration: If the impurities are volatile, you can consider evaporating the aqueous layer (if your compound is stable to this) and then triturating the resulting solid with an organic solvent in which your product is soluble but the inorganic salts are not.
-
Section 2: Emulsion Formation
Question: I have a persistent emulsion that won't break. What are my options?
Answer: Emulsions are a common frustration in organic synthesis, forming a stable mixture of the organic and aqueous layers that is difficult to separate.[1][6]
-
The "Why": Emulsions are often caused by the presence of fine solid particles, surfactants, or compounds that reduce the interfacial tension between the two liquid phases.[2][6] In sulfonamide synthesis, this can be due to insoluble byproducts or the sulfonamide product itself acting as a surfactant.
-
Solutions:
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to a few hours) can allow the emulsion to break on its own.[1][2][7]
-
"Salting Out": Adding a significant amount of solid sodium chloride to the separatory funnel and shaking gently can often break an emulsion.[1][2][7] The increased ionic strength of the aqueous layer helps to coalesce the dispersed droplets.[1]
-
Filtration through Celite® or Glass Wool: Filtering the entire emulsified mixture through a pad of Celite® or a plug of glass wool can remove the fine solid particles that may be stabilizing the emulsion.[2][6][7]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion. For example, if you are using ethyl acetate, adding some diethyl ether might help.
-
Centrifugation: If available, centrifuging the emulsion can provide the force needed to separate the layers.[1][6]
-
Breaking the Emulsion with pH change: Adding a small amount of acid or base can alter the solubility of the compounds causing the emulsion and lead to phase separation.[1]
-
Section 3: Removal of Unreacted Reagents and Byproducts
Question: How can I effectively remove unreacted sulfonyl chloride from my reaction mixture?
Answer: Unreacted sulfonyl chloride can be problematic as it can co-elute with your product during chromatography and is a reactive species.
-
The "Why": Sulfonyl chlorides are electrophilic and will react with nucleophiles. This reactivity can be exploited to convert them into more easily removable byproducts.
-
Solutions:
-
Aqueous Workup with a Base: A common method is to quench the reaction with water or an aqueous base like sodium bicarbonate.[8][9] The sulfonyl chloride will hydrolyze to the corresponding sulfonic acid, which is highly water-soluble and can be easily removed in the aqueous layer.[8] Be aware that this hydrolysis can be slow for some sulfonyl chlorides.
-
Quenching with an Amine: Adding a small amount of a nucleophilic amine, such as a secondary amine like piperidine or morpholine, to the reaction mixture before workup can convert the unreacted sulfonyl chloride into a highly polar sulfonamide. This new sulfonamide will have very different solubility and chromatographic properties from your desired product, making separation easier.
-
Scavenger Resins: Using a polymer-supported amine (scavenger resin) is a clean and efficient way to remove excess sulfonyl chloride.[8][9] The resin reacts with the sulfonyl chloride, and the resulting polymer-bound sulfonamide can be simply filtered off.[9]
-
Reaction with Cellulosic Materials: An interesting and eco-friendly method involves reacting the excess tosyl chloride with cellulosic materials like filter paper, which can then be filtered off.[10]
-
Question: I used a tertiary amine base like triethylamine. How do I remove it and its salt during workup?
Answer: Tertiary amine bases are commonly used to scavenge the HCl generated during the reaction. Both the free base and its hydrochloride salt need to be removed.
-
The "Why": Triethylamine is an organic-soluble base, while its hydrochloride salt is water-soluble.
-
Solutions:
-
Acidic Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the excess triethylamine, forming the water-soluble triethylammonium chloride salt, which will partition into the aqueous layer.[11]
-
Water Wash: A simple water wash can be effective at removing the triethylammonium hydrochloride salt that may have already formed in the reaction mixture.
-
Experimental Protocols
Protocol 1: General Aqueous Workup for a Sulfonamide Synthesis
-
Quenching: Cool the reaction mixture to room temperature. Slowly add water or a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Wash the organic layer with 1 M HCl if a tertiary amine base was used.
-
Wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts. Be cautious of gas evolution (CO2). Vent the separatory funnel frequently.[12]
-
Wash with brine to help remove water from the organic layer and break any minor emulsions.[13]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude sulfonamide.
Protocol 2: Workup for a Reaction with Persistent Emulsion
-
Initial Attempt: Add a significant amount of solid NaCl to the separatory funnel containing the emulsion and shake gently. Allow it to stand for 30 minutes.
-
Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite® in a Büchner funnel.
-
Re-extraction: Return the filtrate to the separatory funnel. The layers should now be separated. Proceed with the standard washing and drying steps as described in Protocol 1.
Data Presentation
Table 1: Approximate pKa Values of Key Functional Groups in Sulfonamide Synthesis
| Functional Group | Compound Example | Approximate pKa | Reference |
| Sulfonamide N-H | Benzenesulfonamide | 10.0 | [14][15] |
| Ammonium Ion | Triethylammonium | 10.7 | [16] |
| Carboxylic Acid | Benzoic Acid | 4.2 | N/A |
| Phenol | Phenol | 10.0 | N/A |
Note: pKa values can vary depending on the specific structure of the molecule.
Visualizations
Diagram 1: Acid-Base Chemistry in Sulfonamide Workup
Caption: The effect of pH on sulfonamide solubility during workup.
Diagram 2: General Workflow for Sulfonamide Synthesis and Purification
Caption: A typical experimental workflow for sulfonamide synthesis.
References
- Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
- ResearchGate. (2016, March 9).
- PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
- BenchChem. (2025). Technical Support Center: Removal of Unreacted Methanesulfonyl Chloride (MsCl). BenchChem.
- BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). BenchChem.
- Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester Department of Chemistry.
- University of Rochester Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
- ACS Publications. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
- Biotage. (2023, January 17). Tackling emulsions just got easier.
- BenchChem. (2025). A Comparative Guide to Modern Sulfonamide Synthesis Methods. BenchChem.
- University of Rochester Department of Chemistry. (n.d.). How To: Manage an Emulsion.
- ResearchGate. (n.d.). The pK a values of the sulfonamides studied.
- PubMed Central. (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
- ScienceDirect. (2016, December 20).
Sources
- 1. youtube.com [youtube.com]
- 2. Workup [chem.rochester.edu]
- 3. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Refinement of Protocols for Synthesizing Substituted Pyridine-Based Sulfonamides
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and refinement of pyridine-based sulfonamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this critical pharmacophore. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide, addressing the practical challenges and nuanced decisions encountered in the laboratory. Our focus is on the causality behind experimental choices to empower you to refine your protocols effectively.
Core Synthesis Overview: The Sulfonyl Chloride-Amine Route
The most prevalent method for constructing the sulfonamide linkage involves the reaction between a sulfonyl chloride and an amine.[1] In the context of pyridine-based sulfonamides, this presents two primary pathways:
-
Route A: Reaction of a substituted aminopyridine with an aryl or alkyl sulfonyl chloride.
-
Route B: Reaction of a substituted amine with a pyridine sulfonyl chloride.
Both routes are fundamentally similar but present unique challenges, often related to the stability and synthesis of the pyridine sulfonyl chloride intermediate.[2][3] This guide will address issues arising from both pathways.
Troubleshooting Guide: Common Experimental Issues
This section directly addresses specific problems you may encounter during your experiments. Each answer provides not only a solution but also an explanation of the underlying chemical principles.
Q1: My sulfonamide yield is consistently low. What are the most likely causes and how can I fix it?
Low yields are a frequent frustration in sulfonamide synthesis. The root cause often lies in one of several areas:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly electrophilic and susceptible to hydrolysis by moisture, converting them into the unreactive corresponding sulfonic acid.[4][5] This is the most common culprit.
-
Solution: Implement rigorous anhydrous conditions. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.[4] If you must use a commercial base like pyridine, consider distilling it over KOH to remove water.[6]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. The base must effectively scavenge the HCl generated during the reaction without competing with the nucleophilic amine or promoting side reactions.[4]
-
Solution: Use a non-nucleophilic organic base like triethylamine or pyridine.[4][7] Pyridine can often serve as both the base and a solvent. For solvent, inert options like dichloromethane (DCM) or tetrahydrofuran (THF) are standard choices as they dissolve the reactants well.[4] See Table 1 for a comparison.
-
-
Poor Reactivity of Starting Materials: Sterically hindered amines or electron-deficient amines (e.g., those with strongly electron-withdrawing groups) are poor nucleophiles and react slowly.[5] Similarly, some sulfonyl chlorides can be less reactive.
-
Solution: For sluggish reactions, increasing the temperature may be necessary. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive sulfonyl-DMAP intermediate.[5]
-
-
Degradation of Sulfonyl Chloride: Pyridine sulfonyl chlorides, in particular, can be unstable.[2] Older reagents or those stored improperly may have already degraded.
Q2: I'm observing significant side product formation. How do I identify and minimize it?
Side products can complicate purification and reduce yields. The most common offenders are:
-
Bis-sulfonylation of Primary Amines: Primary amines (-NH₂) can react twice with the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂R')₂). This is especially problematic if the amine is not sterically hindered.
-
Solution: Control the stoichiometry carefully. Use a slight excess of the amine (around 1.1-1.2 equivalents) to favor the mono-sulfonated product.[4] Alternatively, adding the sulfonyl chloride slowly to a solution of the amine can help maintain a high amine-to-sulfonyl chloride ratio at all times. In some cases where double sulfonylation is the major product despite these measures, using a protecting group on the amine may be necessary.[10]
-
-
Double Sulfonylation of 2-Aminopyridine: A specific and often vexing issue arises with 2-aminopyridine. The initial sulfonamide product (pyridin-2-ylsulfonamide) is acidic enough to be deprotonated by the base in the reaction mixture. This newly formed anion can then be acylated again by another molecule of sulfonyl chloride, leading to a double sulfonylation product.[10]
-
Solution: To avoid this, consider N-alkylation (e.g., methylation with NaH and methyl iodide) of the 2-aminopyridine starting material before the sulfonylation step.[10] This blocks the site of the second reaction.
-
-
Hydrolysis Product (Sulfonic Acid): As mentioned in Q1, the presence of water will lead to the formation of sulfonic acid (R-SO₃H) from your sulfonyl chloride.
-
Identification & Solution: The sulfonic acid is highly polar and water-soluble. During an aqueous workup, it can typically be removed by a basic wash (e.g., with saturated sodium bicarbonate solution), as the sulfonic acid will be deprotonated to the sulfonate salt and partition into the aqueous layer. Rigorous anhydrous conditions are the best prevention.[4]
-
Q3: I'm struggling with the synthesis of my pyridine sulfonyl chloride. What are the best practices?
The instability of pyridine sulfonyl chlorides makes their synthesis non-trivial.[2] Two common methods are:
-
From Pyridine Sulfonic Acids: This involves reacting the corresponding pyridine sulfonic acid with a chlorinating agent like phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[9][11]
-
Challenge: These reactions often require harsh conditions (reflux) and the reagents are hazardous.[12] The workup can also be challenging.
-
Refinement: After the reaction, the mixture is typically evaporated to dryness. The resulting solid can be dissolved in an organic solvent like methyl-tert-butyl ether (MTBE) and carefully neutralized with a saturated sodium bicarbonate solution over ice.[9]
-
-
From Aminopyridines (Diazotization): This involves converting an aminopyridine to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.[13][14]
-
Challenge: Diazonium salts are often unstable, requiring low temperatures (0-5 °C) for their formation and subsequent reaction.[13]
-
Refinement: The key is strict temperature control throughout the process. The intermediate diazonium salt is often not isolated but generated in situ and used immediately.[13][14] This method, while technically demanding, can be high-yielding and suitable for larger-scale production.[13]
-
Q4: Purification of my final product is difficult. What strategies can I employ?
Crude sulfonamides can be challenging to purify due to their polarity and crystallinity.
-
Workup Procedure: A standard workup is crucial for removing the bulk of impurities. After the reaction, dilute the mixture with a solvent like DCM or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the organic base, followed by a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonate) and acidic byproducts, and finally with brine.[4]
-
Recrystallization: This is the most effective method for purifying solid sulfonamides.[4]
-
Solvent Selection: The ideal solvent will dissolve your compound at high temperatures but not at room temperature, while impurities remain soluble. Common solvents include ethanol, isopropanol, or mixtures like ethanol/water.[4] Perform small-scale solubility tests to find the optimal system.
-
-
Column Chromatography: If recrystallization fails, flash chromatography is the next option.
-
Phase Selection: Sulfonamides are moderately polar. A silica gel stationary phase is standard. The mobile phase is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). A gradient elution, starting with a lower polarity and gradually increasing, is often effective.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best all-purpose base for sulfonamide synthesis?
-
A: Pyridine and triethylamine are the most common and reliable choices for laboratory-scale synthesis.[4] Pyridine can also act as the solvent. Both are non-nucleophilic and effectively neutralize the HCl byproduct.
-
-
Q: Are there alternative, milder methods for synthesizing sulfonamides?
-
A: Yes, modern organic chemistry offers several alternatives, though they may require more specialized reagents or catalysts.
-
Mitsunobu Reaction: This reaction can couple an alcohol with a sulfonamide under mild, dehydrative conditions using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[15] However, it generates stoichiometric amounts of byproducts that can complicate purification.[16]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction can form a C-N bond between an aryl halide (or triflate) and a sulfonamide.[17][18] It offers excellent functional group tolerance but requires careful optimization of the catalyst, ligand, and base.[19][20]
-
Photoredox/Copper Catalysis: Emerging methods use synergetic photoredox and copper catalysis to directly synthesize sulfonamides from aryl boronic acids, a sulfur dioxide source, and amines under very mild conditions.[21]
-
-
-
Q: How should I properly store pyridine sulfonyl chlorides?
-
A: Due to their sensitivity to moisture, they should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dry place like a desiccator. For long-term storage, refrigeration is recommended.
-
Detailed Experimental Protocols
Protocol 1: General Synthesis of N-(pyridin-2-yl)benzenesulfonamide
This protocol details the reaction between 2-aminopyridine and benzenesulfonyl chloride.
-
To a clean, oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-aminopyridine (1.1 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.0 eq) to the stirred solution.
-
Add anhydrous pyridine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with additional DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).[4]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of Pyridine-3-sulfonyl Chloride from 3-Aminopyridine
This protocol is adapted from established industrial methods and requires careful temperature control.[13]
-
Add 3-aminopyridine (1.0 eq) to a 6M solution of hydrochloric acid in a reaction vessel and cool the mixture to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains between 0-5 °C to form the diazonium salt.
-
In a separate vessel, add thionyl chloride (2.0 eq) to water at 0-5 °C, followed by a catalytic amount of cuprous chloride (CuCl, 0.01 eq).
-
Slowly add the previously prepared diazonium salt solution to the thionyl chloride/CuCl mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to proceed overnight at this temperature.
-
Extract the reaction mixture with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyridine-3-sulfonyl chloride, which should be used promptly.
Protocol 3: Purification by Recrystallization
-
Place the crude sulfonamide solid into an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If it does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[4]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystals of the purified sulfonamide should form.
-
For maximum recovery, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals in a vacuum oven.
Data & Visualization
Tables
Table 1: Common Bases and Solvents for Sulfonamide Synthesis
| Reagent | Type | Role & Key Considerations |
| Pyridine | Organic Base / Solvent | Non-nucleophilic base. Can serve as the solvent. Must be anhydrous.[4] |
| Triethylamine (TEA) | Organic Base | Stronger, non-nucleophilic base. Must be anhydrous. |
| DMAP | Catalyst | Nucleophilic catalyst used in sub-stoichiometric amounts to accelerate slow reactions.[5] |
| Dichloromethane (DCM) | Aprotic Solvent | Good solvent for most reactants. Inert.[4] |
| Tetrahydrofuran (THF) | Aprotic Solvent | Good alternative to DCM. Must be anhydrous.[4] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield | Sulfonyl chloride hydrolysis | Use anhydrous solvents/glassware; run under inert atmosphere.[4][5] |
| Low reactivity | Increase temperature; add catalytic DMAP.[5] | |
| Side Product | Bis-sulfonylation (1° amine) | Use slight excess of amine; slow addition of sulfonyl chloride.[4] |
| Double sulfonylation (2-AP) | Protect the amine (e.g., N-methylation) before reaction.[10] | |
| No Reaction | Degraded sulfonyl chloride | Use fresh or freshly prepared sulfonyl chloride.[4] |
| Purification Difficulty | Impure crude product | Perform a thorough acidic/basic aqueous workup before chromatography/recrystallization.[4] |
Diagrams
Caption: Standard workflow for pyridine sulfonamide synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- ACS Publications. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Catalysis.
- ResearchGate. (2002). Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications.
- Royal Society of Chemistry. (n.d.). Heteroaryl sulfonamide synthesis: Scope and limitations.
- National Institutes of Health. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway.
- National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- LookChem. (n.d.). Purification of Pyridine.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
- Royal Society of Chemistry. (2018). Heteroaryl sulfonamide synthesis: scope and limitations. Organic & Biomolecular Chemistry.
- ResearchGate. (2018). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
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Validation & Comparative
A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Anti-Inflammatory Agents: A Guide for Drug Discovery Professionals
Abstract
Inflammation is a complex biological response fundamental to host defense, yet its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Nitrogen-containing heterocyclic compounds, particularly pyridine and pyrimidine scaffolds, form the backbone of numerous therapeutic agents due to their versatile binding properties and synthetic tractability. This guide provides a comparative analysis of pyridine and pyrimidine derivatives as anti-inflammatory agents, intended for researchers and drug development professionals. We delve into their distinct mechanisms of action, supported by experimental data, and present a head-to-head comparison of their efficacy. Furthermore, this guide furnishes detailed, field-proven protocols for in vitro and in vivo evaluation, empowering research teams to rigorously assess novel chemical entities based on these privileged scaffolds.
Introduction: Targeting the Inflammatory Cascade
The inflammatory response is orchestrated by a network of signaling pathways and molecular mediators. Upon cellular injury or pathogen invasion, immune cells release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[1] These cytokines activate downstream signaling cascades, prominently the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This leads to the upregulation of inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which in turn produce key mediators like prostaglandins (PGE₂) and nitric oxide (NO), driving the cardinal signs of inflammation.[1][4]
Pyridine and pyrimidine are six-membered aromatic heterocycles that serve as critical pharmacophores in drug design.[5][6] Their ability to form hydrogen bonds, engage in π-π stacking, and coordinate with metal ions allows them to interact with a wide array of biological targets, making them ideal starting points for developing potent and selective modulators of the inflammatory response.[5][7]
Pyridine Derivatives: Established Scaffolds in Inflammation
The pyridine ring is a cornerstone of many well-established non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism for many of these agents involves the direct inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.
Mechanism of Action
Pyridine-based agents often act as competitive inhibitors at the active site of COX-1 and COX-2. By blocking the conversion of arachidonic acid to prostaglandin H₂, they effectively reduce the downstream production of pro-inflammatory prostaglandins that mediate pain, fever, and swelling. More recent research has also explored pyridine derivatives that modulate other inflammatory targets, including cytokine production.[8]
Key Signaling Pathway: COX Inhibition
The diagram below illustrates the central role of COX enzymes in the inflammatory pathway and the point of intervention for many pyridine-based inhibitors.
Caption: Pyridine derivatives inhibiting COX-mediated prostaglandin synthesis.
Pyrimidine Derivatives: Versatile Modulators of Inflammation
The pyrimidine scaffold offers broader mechanistic diversity compared to the classical COX-inhibiting pyridine NSAIDs.[7] Derivatives have been shown to potently inhibit a range of inflammatory mediators, including cytokines, chemokines, NO, and PGE₂.[1][9] This versatility stems from their ability to target multiple key nodes in the inflammatory network.
Mechanism of Action
Pyrimidine derivatives exert their anti-inflammatory effects through various mechanisms.[4][10] Many act as potent and selective COX-2 inhibitors, offering a better safety profile than non-selective COX inhibitors.[11] Others function by suppressing the NF-κB signaling pathway, thereby down-regulating the gene expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α and IL-6.[1][4] This multi-pronged approach makes the pyrimidine scaffold particularly attractive for developing novel anti-inflammatory therapeutics.
Key Signaling Pathway: Multi-Target Inhibition
The following diagram depicts how pyrimidine derivatives can modulate multiple downstream effectors of an inflammatory stimulus like Lipopolysaccharide (LPS).
Caption: Pyrimidine derivatives acting on multiple inflammatory targets.
Comparative Performance Analysis
To provide an objective comparison, the following table summarizes experimental data for representative pyridine and pyrimidine derivatives from published studies. The data highlights their efficacy in inhibiting key inflammatory markers.
| Compound Class | Representative Compound | Assay Type | Target / Readout | Potency (IC₅₀ / ED₅₀) | Reference |
| Pyridine | Compound 7a | In Vitro (LPS-RAW 264.7) | Nitric Oxide (NO) Inhibition | IC₅₀ = 76.6 µM | [12][13] |
| Pyridine | Compound 7f | In Vitro (LPS-RAW 264.7) | Nitric Oxide (NO) Inhibition | IC₅₀ = 96.8 µM | [12][13] |
| Pyrimidine | Compound 9d | In Vitro (LPS-RAW 264.7) | Nitric Oxide (NO) Inhibition | IC₅₀ = 88.7 µM | [12][13] |
| Pyrimidine | Compound 9a | In Vitro (LPS-RAW 264.7) | Nitric Oxide (NO) Inhibition | IC₅₀ = 83.1 µM | [12][13] |
| Pyrimidine | Pyrano[2,3-d]pyrimidine 5 | In Vitro (Enzymatic) | COX-2 Inhibition | IC₅₀ = 0.04 µmol | [4][10] |
| Pyrimidine | Pyrano[2,3-d]pyrimidine 6 | In Vitro (Enzymatic) | COX-2 Inhibition | IC₅₀ = 0.04 µmol | [4][10] |
| Pyrimidine | Thiazolo[4,5-d]pyrimidine 8 | In Vivo (Paw Edema) | Edema Inhibition | ED₅₀ = 8.23 µM | [4][10] |
| Reference Drug | Indomethacin | In Vivo (Paw Edema) | Edema Inhibition | ED₅₀ = 9.17 µM | [4][10] |
| Reference Drug | Celecoxib | In Vitro (Enzymatic) | COX-2 Inhibition | IC₅₀ = 0.04 µmol | [4][10] |
Analysis of Performance: The data indicates that both scaffolds can produce potent anti-inflammatory agents. A direct comparison from Sroor et al. shows that specific pyridine and pyrimidine derivatives can have comparable potency in inhibiting nitric oxide production in vitro.[12][13] However, the broader literature reveals the exceptional strength of the pyrimidine scaffold in generating highly potent and selective COX-2 inhibitors, with some derivatives achieving potency equivalent to the blockbuster drug Celecoxib (IC₅₀ = 0.04 µmol).[4][10] Furthermore, optimized pyrimidine derivatives have demonstrated superior in vivo efficacy in the carrageenan-induced paw edema model compared to the standard NSAID Indomethacin.[4][10]
Structure-Activity Relationship (SAR) Insights:
-
Pyrimidines: Extensive research has shown that substitutions on the pyrimidine ring are crucial for activity.[4][9] For instance, certain substitutions can enhance selectivity for COX-2 over COX-1, which is a key objective for improving gastrointestinal safety.[11] The presence of specific moieties can also facilitate the inhibition of cytokine expression and NF-κB pathways.[1][10]
-
Pyridines: SAR studies on pyridine derivatives often focus on optimizing interactions within the COX enzyme active site. The position and nature of substituents can dictate potency and selectivity.[14][15]
Experimental Protocols for Evaluation
To ensure robust and reproducible evaluation of novel compounds, standardized protocols are essential. The following sections detail validated in vitro and in vivo assays.
In Vitro Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
This assay is a gold standard for initial screening of anti-inflammatory activity. It quantifies the ability of a compound to inhibit the production of key inflammatory mediators (NO, TNF-α, IL-6) in a murine macrophage cell line stimulated with LPS.[16]
Workflow Diagram:
Caption: Workflow for the in vitro LPS-induced inflammation assay.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1-2 x 10⁵ cells per well and incubate overnight to allow for adherence.[17]
-
Compound Preparation: Prepare stock solutions of test compounds (pyridine/pyrimidine derivatives) and a reference drug (e.g., Dexamethasone) in DMSO. Create serial dilutions in culture media to achieve final desired concentrations. Ensure the final DMSO concentration is non-toxic (<0.1%).
-
Pre-treatment: Remove the old media and add media containing the test compounds or vehicle control to the wells. Incubate for 1 hour. This step allows the compound to enter the cells before the inflammatory stimulus is applied.
-
Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 100-1000 ng/mL.[16][17]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.
-
Nitric Oxide Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.[16] Measure absorbance at 540 nm and quantify using a sodium nitrite standard curve.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[2]
-
Cytotoxicity Assay (Self-Validation): After removing the supernatant, assess the viability of the remaining cells using an MTT assay.[3] This crucial step ensures that the observed reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply because the compound killed the cells.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classical and highly reproducible model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[18] The injection of carrageenan, a polysaccharide, into the paw induces a biphasic inflammatory response characterized by swelling (edema).[18][19]
Workflow Diagram:
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Grouping: Randomly assign animals (e.g., Wistar rats) to treatment groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (at various doses).[18]
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This is the V₀ value.
-
Drug Administration: Administer the test compounds, vehicle, or positive control orally (p.o.) or via intraperitoneal (i.p.) injection.[18]
-
Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar surface of the same paw.[20][21]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals, typically every hour for up to 6 hours, after the carrageenan injection.[18] The peak edema is usually observed around 3-5 hours.[19]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .
-
Calculate the mean edema for each treatment group.
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100 .
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Perspectives
Both pyridine and pyrimidine scaffolds are exceptionally valuable in the development of anti-inflammatory agents. While pyridine derivatives form the basis of many classical COX-inhibiting NSAIDs, the pyrimidine scaffold offers greater mechanistic diversity, with numerous derivatives demonstrating potent, multi-target activity against key inflammatory nodes like COX-2, iNOS, and the NF-κB pathway.[1][4] The comparative data suggests that for developing highly potent and selective COX-2 inhibitors, the pyrimidine framework may offer a more promising starting point.
Future research should focus on synthesizing hybrid molecules that incorporate features from both scaffolds to potentially achieve synergistic effects.[10] Moreover, exploring their potential in chronic inflammatory disease models and detailed profiling of their pharmacokinetic and safety profiles will be critical next steps in translating these promising chemical scaffolds into next-generation therapeutics.
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- A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflamm
- Sroor, F. M., et al. (2025). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
- Screening models for inflamm
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A Comparative Efficacy Analysis of 5-Methyl-2-pyridinesulfonamide Derivatives Against Established Endothelin Receptor Antagonists in Pulmonary Arterial Hypertension
This guide provides a comprehensive framework for evaluating the efficacy of a novel 5-Methyl-2-pyridinesulfonamide derivative, specifically 5-methyl-pyridine-2-sulfonic acid [6-methoxy-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide , as an endothelin receptor antagonist for the potential treatment of Pulmonary Arterial Hypertension (PAH). In the absence of publicly available preclinical data for this specific derivative, this document serves as a detailed roadmap for researchers and drug development professionals. It outlines the necessary experimental protocols and comparative analyses required to benchmark its performance against current FDA-approved therapies: Bosentan, Macitentan, and Ambrisentan.
Introduction: The Endothelin System in Pulmonary Arterial Hypertension
Pulmonary Arterial Hypertension is a progressive and life-threatening disease characterized by elevated blood pressure in the pulmonary arteries.[1] A key player in the pathophysiology of PAH is the endothelin (ET) system. The peptide endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen that promotes smooth muscle cell proliferation in the pulmonary vasculature.[2] These effects are mediated through two G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB).[3][4] While ETA receptor activation on smooth muscle cells primarily leads to vasoconstriction and proliferation, ETB receptors have a dual role: on smooth muscle cells they also mediate vasoconstriction, but on endothelial cells, they contribute to vasodilation and the clearance of circulating ET-1.[4] Dysregulation of the ET system, with increased levels of ET-1, is a hallmark of PAH.[2]
The therapeutic strategy of endothelin receptor antagonism aims to block the detrimental effects of ET-1, leading to vasodilation, reduced pulmonary vascular resistance, and inhibition of vascular remodeling.[5]
The Novel Candidate: A this compound Derivative
The compound of interest, 5-methyl-pyridine-2-sulfonic acid [6-methoxy-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide , belongs to a chemical class that has been explored for endothelin receptor antagonism. Its complex structure suggests a potential for high-affinity binding to endothelin receptors. The pyrimidine core and the sulfonamide moiety are common features in various pharmacologically active compounds, including some endothelin receptor antagonists.[6] A comprehensive evaluation of its efficacy is warranted to determine its potential as a novel therapeutic agent for PAH.
Established Endothelin Receptor Antagonists: The Benchmarks for Comparison
A thorough evaluation of any new endothelin receptor antagonist requires a direct comparison with the current standards of care. The three leading drugs in this class are Bosentan, Macitentan, and Ambrisentan.
| Drug | Receptor Selectivity | Key Efficacy Highlights |
| Bosentan | Dual (ETA and ETB) antagonist | The first orally active ERA for PAH. Has been shown to improve exercise capacity and hemodynamics.[5] |
| Macitentan | Dual (ETA and ETB) antagonist | Demonstrated a reduction in a composite morbidity and mortality endpoint in a long-term study.[5] |
| Ambrisentan | Selective ETA antagonist | Has shown efficacy in improving exercise ability and delaying clinical worsening in PAH patients.[5] |
These established drugs provide a robust baseline for assessing the potential advantages of a new chemical entity, such as improved potency, selectivity, pharmacokinetic profile, or a better safety profile.
Experimental Protocols for Efficacy Evaluation
To ascertain the therapeutic potential of the this compound derivative, a series of in vitro and in vivo experiments are essential. The following protocols provide a detailed, step-by-step guide for these evaluations.
In Vitro Efficacy Assessment: Endothelin Receptor Binding Assay
This assay determines the binding affinity (Ki) of the test compound for the ETA and ETB receptors, providing a quantitative measure of its potency and selectivity.
Protocol:
-
Receptor Preparation:
-
Prepare cell membrane homogenates from cell lines stably overexpressing either human ETA or ETB receptors.
-
Determine the protein concentration of the membrane preparations using a standard protein assay (e.g., BCA assay).
-
-
Radioligand and Competitor Preparation:
-
Use a high-affinity radioligand, such as [¹²⁵I]-ET-1.
-
Prepare serial dilutions of the unlabeled this compound derivative and the reference compounds (Bosentan, Macitentan, Ambrisentan) in assay buffer.
-
-
Binding Incubation:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and the varying concentrations of the test or reference compounds.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled ET-1).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Efficacy Assessment: Monocrotaline-Induced Pulmonary Hypertension in Rats
This widely used animal model mimics several key features of human PAH, including increased pulmonary artery pressure and right ventricular hypertrophy.[7][8]
Protocol:
-
Induction of PAH:
-
Administer a single subcutaneous or intraperitoneal injection of monocrotaline (MCT) (e.g., 60 mg/kg) to adult male Sprague-Dawley rats.[9]
-
House the animals under standard conditions for a period of time (e.g., 2-3 weeks) to allow for the development of PAH.
-
-
Treatment Groups:
-
Randomly assign the MCT-treated rats to different groups:
-
Vehicle control (receiving the delivery vehicle for the drugs).
-
This compound derivative (at various doses).
-
Positive controls: Bosentan, Macitentan, or Ambrisentan (at clinically relevant doses).
-
-
Include a group of healthy, non-MCT-treated rats as a baseline control.
-
-
Drug Administration:
-
Administer the test and reference compounds orally once daily for a specified duration (e.g., 2-3 weeks), starting after the confirmation of PAH development.
-
-
Efficacy Endpoints Measurement (at the end of the treatment period):
-
Hemodynamics: Anesthetize the rats and insert a catheter into the right ventricle via the jugular vein to measure the right ventricular systolic pressure (RVSP), a primary indicator of pulmonary artery pressure.
-
Right Ventricular Hypertrophy: Euthanize the animals, excise the hearts, and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh each part separately and calculate the Fulton index (RV / (LV+S)) as a measure of right ventricular hypertrophy.
-
Pulmonary Artery Remodeling: Perfuse and fix the lungs, embed them in paraffin, and prepare sections for histological analysis. Stain the sections (e.g., with hematoxylin and eosin or Verhoeff-Van Gieson) to assess the medial wall thickness of the pulmonary arterioles.
-
-
Data Analysis:
-
Compare the RVSP, Fulton index, and pulmonary artery medial wall thickness between the different treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in these parameters by the this compound derivative compared to the vehicle control, and a comparable or superior effect to the positive controls, would indicate in vivo efficacy.
-
Visualizing the Mechanisms and Workflows
Endothelin Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of endothelin-1 to its receptors, leading to vasoconstriction and cell proliferation.
Caption: Endothelin-1 signaling pathway and the site of action for receptor antagonists.
Experimental Workflow for In Vivo Efficacy Assessment
This diagram outlines the key steps in the monocrotaline-induced PAH rat model for evaluating the efficacy of the novel compound.
Caption: Workflow for the in vivo evaluation of the this compound derivative.
Conclusion and Future Directions
The successful development of a novel endothelin receptor antagonist hinges on a rigorous and comparative preclinical evaluation. This guide provides the foundational experimental framework to assess the efficacy of 5-methyl-pyridine-2-sulfonic acid [6-methoxy-5-(2-methoxy-phenoxy)-2-pyridin-4-yl-pyrimidin-4-yl]-amide. By directly comparing its in vitro potency and in vivo efficacy against established drugs like Bosentan, Macitentan, and Ambrisentan, researchers can ascertain its potential for further development. Should this derivative demonstrate a superior or comparable efficacy profile, subsequent studies should focus on its pharmacokinetic properties, safety pharmacology, and long-term efficacy in more advanced preclinical models of PAH. This structured approach will be instrumental in determining if this novel this compound derivative can emerge as a valuable addition to the therapeutic arsenal against pulmonary arterial hypertension.
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The Pyridine Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the field of medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for diverse substitutions, have made it a "privileged scaffold" in the design of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various pyridine derivatives, offering insights into their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the experimental data that underpins these relationships and provide detailed protocols for key biological assays, empowering researchers in their quest for novel and more effective therapeutics.
I. Unraveling the Anticancer Potential of Pyridine Derivatives: A Tale of Two Scaffolds
The versatility of the pyridine core is prominently displayed in the development of anticancer agents. Here, we compare two prominent classes of pyridine-based compounds—pyridine-ureas and imidazo[1,2-a]pyridines—highlighting the key structural features that govern their cytotoxic and kinase inhibitory activities.
A. Pyridine-Urea Derivatives: Targeting Kinase Signaling in Cancer
Pyridine-urea derivatives have emerged as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3] A noteworthy target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4]
Structure-Activity Relationship Insights:
The anticancer activity of pyridine-urea derivatives is significantly influenced by the nature and position of substituents on the terminal phenyl ring of the urea moiety.
-
Electron-withdrawing groups: The presence of a strong electron-withdrawing group, such as a trifluoromethyl (-CF3) group, at the meta position of the phenyl ring dramatically enhances cytotoxic activity.[3] This is exemplified by compound 8e in the table below, which exhibits sub-micromolar IC50 values against the MCF-7 breast cancer cell line.[3]
-
Halogen substitution: Halogen atoms, particularly chlorine and bromine, at the para or meta positions also contribute to potent anticancer activity.[3]
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. For instance, moving a chloro substituent from the para to the meta position can significantly alter the activity profile.[5]
Comparative Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells
| Compound ID | R Group (Substitution on Phenylurea) | IC50 (µM) on MCF-7 (48h)[3] | IC50 (µM) on MCF-7 (72h)[3] | VEGFR-2 Inhibition IC50 (µM)[3] |
| 8a | H | 4.53 | 2.11 | Not Reported |
| 8b | 4-Cl | 3.03 | 1.52 | 5.0 |
| 8d | 4-CH3 | 3.98 | 1.95 | Not Reported |
| 8e | 3-CF3 | 0.22 | 0.11 | 3.93 |
| 8n | 3-Cl | 1.88 | 0.80 | Not Reported |
| Doxorubicin | (Reference Drug) | 1.93 | Not Reported | Not Applicable |
| Sorafenib | (Reference Drug) | 4.50 | Not Reported | Not Applicable |
B. Imidazo[1,2-a]pyridines: Potent Inhibitors of Cell Cycle Kinases
Imidazo[1,2-a]pyridines represent another important class of pyridine derivatives with significant anticancer potential. These fused heterocyclic compounds have been investigated as inhibitors of various kinases, including Nek2, a kinase involved in cell cycle regulation.[5]
Structure-Activity Relationship Insights:
The antiproliferative activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern on the phenyl ring attached to the imidazo[1,2-a]pyridine core.
-
Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, at specific positions on the phenyl ring significantly enhances anticancer activity.[5]
-
Positional Importance: The position of the halogen substituent is crucial for activity. For example, a chloro group at the R1 position often leads to higher potency compared to other positions.[5]
Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives against MGC-803 Human Gastric Cancer Cells
| Compound ID | R1 | R2 | IC50 (µM) on MGC-803[5] |
| 28a | H | H | >10 |
| 28e | Cl | H | 0.038 |
| 28h | H | Cl | 1.25 |
Visualizing the Logic: SAR Diagrams
Caption: SAR logic for the anticancer activity of pyridine derivatives.
Signaling Pathways Targeted by Pyridine-Based Kinase Inhibitors
Many pyridine derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate some of the key signaling pathways targeted by these compounds.
Caption: Key signaling pathways targeted by anticancer pyridine derivatives.
II. Combating Microbial Threats: The Antimicrobial Activity of Pyridine Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7]
Structure-Activity Relationship Insights:
The antimicrobial efficacy of pyridine derivatives is dictated by the nature and position of various substituents on the pyridine ring.
-
Thienopyridines: The fusion of a thiophene ring to the pyridine core, forming thienopyridines, often leads to potent antimicrobial agents.[8]
-
Substituents on the Pyridine Ring: The presence of specific functional groups, such as halogens, and the overall lipophilicity of the molecule play a crucial role in determining the minimum inhibitory concentration (MIC).[9]
Comparative Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Substituted Pyridines | Compound 7 | S. aureus | 75 | [9] |
| Compound 8 | S. aureus | 75 | [9] | |
| Compound 7 | S. mutans | 75 | [9] | |
| Compound 8 | P. aeruginosa | 75 | [9] | |
| Thienopyridines | Compound 12a | E. coli | 19.5 | [8] |
| Compound 12a | B. mycoides | <4.8 | [8] | |
| Compound 15 | C. albicans | 39 | [8] |
III. Modulating Inflammation: Pyridine Derivatives as Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory drugs remains a key research focus. Pyridine derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[10][11]
Structure-Activity Relationship Insights:
The anti-inflammatory activity of pyridine derivatives, particularly their ability to selectively inhibit COX-2 over COX-1, is a key determinant of their therapeutic potential and reduced side effects.
-
Pyridazine Hybrids: The hybridization of a pyridazine ring with a pyridine moiety has yielded compounds with potent and selective COX-2 inhibitory activity.[10]
-
Substituent Effects: The nature of substituents on the pyridine and fused rings can significantly influence COX-2 selectivity and overall anti-inflammatory potency.[11]
Comparative COX-2 Inhibitory Activity of Pyridine Derivatives
| Compound ID | COX-1 IC50 (µM)[10][11] | COX-2 IC50 (µM)[10][11] | Selectivity Index (COX-1/COX-2) |
| Pyridazine Hybrid 4c | >100 | 0.26 | >384 |
| Pyridazine Hybrid 6b | 1.14 | 0.18 | 6.33 |
| Pyridopyrimidinone 9d | 3.54 | 0.54 | 6.56 |
| Celecoxib (Reference) | 15 | 0.049 | 306 |
IV. Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for two key assays used to evaluate the biological activities of pyridine derivatives.
A. MTT Assay for Anticancer Drug Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT assay.
B. Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Susceptibility Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Protocol:
-
Prepare Bacterial Inoculum: Culture the test microorganism in an appropriate broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the pyridine derivatives in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Caption: Experimental workflow for MIC determination.
V. Conclusion: The Enduring Legacy and Future of Pyridine Derivatives
The pyridine scaffold continues to be a remarkably fruitful source of inspiration for the development of new therapeutic agents. The comparative analysis presented in this guide underscores the critical importance of understanding the intricate structure-activity relationships that govern the biological effects of pyridine derivatives. For researchers in drug discovery, a deep appreciation of these principles, coupled with rigorous experimental validation, is paramount for the rational design of more potent, selective, and safer medicines. The journey from a simple heterocyclic ring to a life-saving drug is a testament to the power of medicinal chemistry, and the pyridine core will undoubtedly remain a central player in this ongoing endeavor.
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- Schematic diagram of the four major FGFR signalling p
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Sulfonamides Against Cancer Cell Lines
The sulfonamide scaffold (-S(=O)₂-NR₂R₃) represents a cornerstone in medicinal chemistry, extending far beyond its original antibacterial applications. In modern oncology, this versatile functional group is integral to a diverse array of targeted therapies and investigational drugs.[1][2][3] Structurally novel sulfonamide derivatives are continuously being developed, demonstrating significant antitumor activity through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, cell cycle perturbation, and the modulation of key signaling pathways.[1][3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust in vitro evaluation of novel sulfonamide compounds. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the data generated is both accurate and meaningful.
Comparative Efficacy of Novel Sulfonamides: A Snapshot
The initial phase of evaluation often involves screening a new compound against a panel of cancer cell lines to determine its potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this comparison. Below is a summary of IC₅₀ values for several recently developed sulfonamide derivatives, illustrating the diversity of their activity across different cancer types.
| Compound Class/Name | Target Cancer Cell Line | IC₅₀ (µM) | Noteworthy Mechanism | Source |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical Cancer) | 7.2 ± 1.12 | DNA Interaction | [5][6] |
| MDA-MB-231 (Breast Cancer) | 4.62 ± 0.13 | DNA Interaction | [5][6] | |
| MCF-7 (Breast Cancer) | 7.13 ± 0.13 | DNA Interaction | [5][6] | |
| Pyruvate Kinase M2 (PKM2) Activator (9b) | A549 (Lung Cancer) | 0.91 | PKM2 Activation, ROS Induction | [7][8] |
| Sulfonamide-Triazine Hybrid (34) | MCF-7 (Breast Cancer) | ~15-30 | PI3Kα Inhibition | [9] |
| A549 (Lung Cancer) | ~15-30 | PI3Kα Inhibition | [9] | |
| VEGFR-2 Inhibitor (Compound 6) | HCT-116 (Colon Cancer) | 3.53 | VEGFR-2 Inhibition | [10] |
| HepG-2 (Liver Cancer) | 3.33 | VEGFR-2 Inhibition | [10] | |
| MCF-7 (Breast Cancer) | 4.31 | VEGFR-2 Inhibition | [10] | |
| N-phenyl PCA with Sulfonamide (Compound 3) | PC-3 (Prostate Cancer) | 0.09 ± 0.01 | Tubulin Polymerization Inhibition | [11] |
| 1,3-Oxazole Sulfonamide (Compound 16) | Leukemia Cell Lines (Average) | 0.0488 | Tubulin Polymerization Inhibition | [12] |
Core Experimental Workflow: From Viability to Mechanism
A logical and systematic workflow is critical for the comprehensive evaluation of a novel sulfonamide. The process begins with broad cytotoxicity screening and progressively narrows down to elucidate the specific mechanism of action.
Caption: High-level workflow for in vitro evaluation of novel anticancer compounds.
Experimental Protocols: A Step-by-Step Guide
Here, we detail the methodologies for three fundamental assays in anticancer drug screening. The key to robust data is not just following steps, but understanding the rationale and including appropriate controls.
Cell Viability Assessment: The MTT Assay
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay is an excellent first-pass screen for cytotoxic effects.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the novel sulfonamide compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Trustworthiness: Include the following controls:
-
Untreated Control: Cells treated with medium containing the same concentration of vehicle (e.g., DMSO) as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Cisplatin).
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for a specified duration (typically 24, 48, or 72 hours) at 37°C, 5% CO₂.[14]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13][15]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC / Propidium Iodide (PI) Assay
Expertise & Experience: A key question is whether a compound kills cells via apoptosis (programmed cell death) or necrosis. During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[16][17] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.
Caption: Principle of Annexin V and Propidium Iodide (PI) staining for apoptosis detection.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the sulfonamide compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash once with cold PBS.[19][20]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[19]
-
Trustworthiness: Prepare single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gates on the flow cytometer.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20] FITC is typically detected in the FL1 channel (~530 nm) and PI in the FL2 channel (~575 nm).
Cell Cycle Analysis: Propidium Iodide Staining
Expertise & Experience: Many anticancer agents, including some sulfonamides, exert their effect by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase), preventing cancer cells from progressing towards division.[1][4][14] PI staining is a straightforward method to analyze the cell cycle distribution.[21] PI binds stoichiometrically to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[21] Cells in the G2/M phase have twice the DNA content (4n) of cells in the G0/G1 phase (2n), and cells in the S phase have an intermediate amount.
Protocol:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol drop-wise to a final concentration of 70%.[22] Ethanol fixation permeabilizes the cells and preserves DNA integrity.[21] Fix for at least two hours on ice or at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[22]
-
Causality: RNase A is crucial because PI can also bind to double-stranded RNA. Treating with RNase ensures that the PI signal comes exclusively from DNA, preventing inaccurate cell cycle profiles.[21]
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, acquiring data on a linear scale.[23] Use the resulting histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This guide outlines a systematic and robust approach for the in vitro evaluation of novel sulfonamides. By moving from broad cytotoxicity screening to specific mechanistic assays like apoptosis and cell cycle analysis, researchers can build a comprehensive profile of a compound's anticancer activity. Adherence to detailed, validated protocols, inclusion of proper controls, and an understanding of the principles behind each technique are paramount for generating high-quality, reliable data that can confidently guide further drug development efforts.
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- (Year not provided). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH.
- Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets.
- (Year not provided). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- (Year not provided). Annexin V staining assay protocol for apoptosis. Abcam.
- (Year not provided).
- Kachaeva, M., et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents.
- (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.
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- (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
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- (Year not provided). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM.
- (Year not provided). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- (2025).
- (2023).
- (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PubMed.
- (Year not provided). Anticancer and Antiviral Sulfonamides. Bentham Science Publisher.
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- (Year not provided). The Annexin V Apoptosis Assay.
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- (Year not provided). Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.
- (Year not provided). MTT assay protocol. Abcam.
- (Year not provided). MTT Cell Proliferation Assay.
- (Year not provided). Cell Cycle Analysis.
- (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
- (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters.
- (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC - PubMed Central.
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comparative study of different catalysts for aziridination with 5-Methyl-2-pyridinesulfonamide
An In-Depth Comparative Guide to Catalysts for Aziridination with 5-Methyl-2-pyridinesulfonamide
Introduction: The Strategic Value of Aziridination
Aziridines, three-membered nitrogen-containing heterocycles, are highly valuable building blocks in organic synthesis and medicinal chemistry. Their inherent ring strain allows for regio- and stereoselective ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols, and complex nitrogenous compounds.[1][2] The metal-catalyzed transfer of a nitrene group to an olefin stands as one of the most direct and atom-economical methods for constructing the aziridine ring.[1]
The choice of the nitrogen source is critical, influencing reaction efficiency, catalyst compatibility, and the ease of subsequent deprotection of the aziridine nitrogen. This compound has emerged as a particularly advantageous nitrene precursor. The pyridyl moiety can act as a coordinating group, facilitating catalyst-substrate interaction and enhancing reactivity, a strategy often referred to as a "chelation-assisted" approach.[3][4][5][6] This guide provides a comparative analysis of different transition-metal catalysts—primarily focusing on copper, rhodium, and iron—for the aziridination of olefins using this compound, offering field-proven insights for researchers in organic synthesis and drug development.
Copper-Catalyzed Aziridination: The Chelation-Assisted Powerhouse
Copper complexes are among the most effective and widely studied catalysts for aziridination with 2-pyridinesulfonamide derivatives. The key to their success lies in the coordination of the pyridyl nitrogen to the copper center, which pre-organizes the substrate for efficient nitrene transfer.[3][4][5] This chelation effect often obviates the need for external ligands, simplifying the reaction setup.[3][6]
Mechanism of Action
The reaction is typically initiated by the oxidation of a Cu(I) species by an oxidant like PhI(OAc)₂, in the presence of the sulfonamide, to generate a highly reactive copper-nitrene intermediate. Mechanistic studies, including DFT calculations and kinetic experiments, support a Cu(I)/Cu(III) catalytic cycle.[7][8] The rate-determining step is often the formation of this metallanitrene species.[7][8] The nitrene is then transferred to the olefin. This transfer can proceed through different pathways, including a concerted or a stepwise radical mechanism, which can influence the stereochemical outcome of the reaction.[8][9] The chelation from the pyridyl group facilitates the formation of the crucial copper-nitrenoid intermediate, driving the reaction forward.[4]
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for aziridination.
Performance and Scope
Copper-catalyzed systems using this compound and PhI(OAc)₂ proceed smoothly under mild conditions, providing aziridines in moderate to good yields without the need for external ligands or bases.[3][5][6] This method is effective for a range of aryl olefins, and importantly, does not require a large excess of the olefin substrate.[4]
| Catalyst | Olefin | Oxidant | Conditions | Yield (%) | Reference |
| Cu(OTf)₂ (10 mol%) | Styrene | PhI(OAc)₂ | CH₂Cl₂, rt, 12h | 85 | [3][5] |
| Cu(OTf)₂ (10 mol%) | 4-Methylstyrene | PhI(OAc)₂ | CH₂Cl₂, rt, 12h | 82 | [3] |
| Cu(OTf)₂ (10 mol%) | 4-Chlorostyrene | PhI(OAc)₂ | CH₂Cl₂, rt, 12h | 75 | [3] |
| Cu(OTf)₂ (10 mol%) | trans-Stilbene | PhI(OAc)₂ | CH₂Cl₂, rt, 12h | 68 | [3] |
| Cu(OTf)₂ (10 mol%) | Indene | PhI(OAc)₂ | CH₂Cl₂, rt, 12h | 78 | [3] |
| Cu(OTf)₂ (10 mol%) | 1-Octene | PhI(OAc)₂ | CH₂Cl₂, rt, 12h | 55 | [3] |
Rhodium-Catalyzed Aziridination: The Standard for Stereospecificity
Dirhodium(II) complexes, such as rhodium(II) acetate [Rh₂(OAc)₄], are highly effective catalysts for nitrene transfer reactions and are known for promoting stereospecific aziridination.[1][10] While copper catalysis with 2-pyridinesulfonamide leverages chelation, rhodium catalysts are broadly effective for various sulfonamides and other nitrene precursors.
Mechanism of Action
The catalytic cycle is initiated by the reaction of the dirhodium(II) catalyst with the nitrene precursor (generated in situ from the sulfonamide and an oxidant) to form a rhodium-nitrene intermediate. This electrophilic species then reacts with the olefin. The reaction is generally considered a one-step, concerted process for the transfer of the nitrene group to the alkene.[10] This concerted mechanism is consistent with the high degree of stereospecificity observed, where the geometry of the starting olefin is retained in the aziridine product.[11][12][13]
Caption: General catalytic cycle for Rh(II)-catalyzed aziridination.
Performance and Scope
Rhodium catalysts are highly efficient, often requiring low catalyst loadings (1-2 mol%).[1] They are compatible with a wide range of unactivated and functionalized olefins.[11][12][13] Chiral rhodium(II) catalysts have been extensively developed for asymmetric aziridination, achieving high enantioselectivity.[10] While specific data for this compound is less common, the performance with other sulfonamides provides a strong benchmark.
| Catalyst | Nitrogen Source | Olefin | Yield (%) | Stereospecificity | Reference |
| [Rh₂(esp)₂] | DPH | cis-4-Octene | 91 | >99% cis | [12] |
| Rh₂(OAc)₄ | NsN=IPh | Styrene | 64 | N/A | [10] |
| Rh₂(OAc)₄ | NsN=IPh | cis-β-Methylstyrene | 52 | Stereospecific | [10] |
| Rh₂(tfacam)₄ | H₂NSO₃CH₂CCl₃ | Styrene | >95 | N/A | [1] |
(Note: DPH = O-(2,4-dinitrophenyl)hydroxylamine; NsN=IPh = {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane)
Iron-Catalyzed Aziridination: The Economical and Sustainable Choice
Iron is an attractive catalyst due to its low cost, low toxicity, and environmental abundance. Iron-catalyzed aziridination has emerged as a sustainable alternative to methods using precious metals like rhodium.[14] These reactions can proceed via various iron complexes, including those with porphyrin or N-heterocyclic carbene (NHC) ligands.[9][15]
Mechanism of Action
The mechanism of iron-catalyzed aziridination is complex and can vary with the catalyst and substrates. It is generally believed to proceed through a high-valent iron-imido (or iron-nitrene) intermediate.[14] From this intermediate, the reaction with an olefin can occur through either a concerted pathway or a stepwise radical mechanism.[9][16] The radical pathway can lead to a loss of stereochemistry, particularly with cis-alkenes, as rotation in the radical intermediate can occur before ring closure.[9] DFT calculations suggest that an open-chain radical mechanism is often favored.[9]
Caption: A plausible stepwise radical pathway in Fe-catalyzed aziridination.
Performance and Scope
Simple iron(II) sources can effectively catalyze the aziridination of both styrenes and aliphatic olefins using hydroxylamine derivatives as clean nitrene sources, where water is the main byproduct.[14][16] While some iron systems are highly effective, achieving high enantioselectivity in asymmetric iron-catalyzed aziridination remains a significant challenge, with modest results reported so far.[17]
| Catalyst | Nitrogen Source | Olefin | Yield (%) | Reference |
| Fe(OAc)₂ / ligand | TsNHOH | Styrene | 89 | [16] |
| Fe(OAc)₂ / ligand | TsNHOH | 4-Fluorostyrene | 82 | [16] |
| Fe(OAc)₂ / ligand | TsNHOH | 1-Octene | 71 | [16] |
| Fe(OTf)₂ | PhINTs | Styrene | 85 | [18] |
(Note: TsNHOH = N-tosylhydroxylamine; PhINTs = [N-(p-toluenesulfonyl)imino]phenyliodinane)
Comparative Summary and Catalyst Selection
Choosing the optimal catalyst depends on the specific requirements of the synthesis, including cost, desired stereochemistry, substrate scope, and environmental considerations.
| Feature | Copper Catalysts | Rhodium Catalysts | Iron Catalysts |
| Cost | Moderate | High | Low |
| Toxicity | Moderate | Low (at low loadings) | Very Low |
| Key Advantage | Excellent for 2-pyridylsulfonamides via chelation-assistance; ligand-free protocols.[3][4] | High efficiency and excellent stereospecificity; well-developed for asymmetric synthesis.[10][12] | Economical, sustainable, and uses earth-abundant metal.[14][16] |
| Typical Conditions | Mild (room temp.), often ligand-free. | Mild (room temp.), low catalyst loading. | Mild, often uses "clean" nitrene sources. |
| Stereocontrol | Good, but can be substrate-dependent. | Excellent, highly stereospecific. | Variable; can be non-stereospecific due to radical pathways.[9] |
| Nitrene Source | Effective with sulfonamides + oxidant (PhI(OAc)₂).[3] | Broadly compatible with azides, sulfamates, iodoimanes.[1][10] | Often uses hydroxylamine derivatives or organic azides.[9][16] |
-
For reactions specifically involving This compound , copper catalysis is the superior starting point due to the well-documented chelation-assisted mechanism that ensures high efficiency under simple, often ligand-free, conditions.[3][4][5]
-
When absolute stereospecificity is paramount and cost is a secondary concern, rhodium catalysts are the gold standard and should be considered.[10][12]
-
For large-scale synthesis where cost and sustainability are the primary drivers, iron catalysis offers a compelling, albeit potentially less stereocontrolled, alternative.[14][16]
Detailed Experimental Protocols
Workflow Overview
Sources
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- 10. researchgate.net [researchgate.net]
- 11. Direct stereospecific synthesis of unprotected N-H and N-Me aziridines from olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A scalable rhodium-catalyzed intermolecular aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct and Stereospecific Synthesis of N-H and N-Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
- 16. Iron(ii)-catalyzed intermolecular aziridination of alkenes employing hydroxylamine derivatives as clean nitrene sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 18. scilit.com [scilit.com]
A Senior Application Scientist's Guide to Validating Sulfonamide Inhibitory Activity Against Carbonic Anhydrase Isoforms
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of methodologies for validating the inhibitory activity of sulfonamides against carbonic anhydrase (CA) isoforms. Moving beyond mere protocols, we will explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to your research.
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] This fundamental reaction is pivotal in numerous physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and bone resorption.[3][4] In humans, 15 CA isoforms have been identified, differing in subcellular localization, tissue distribution, and catalytic activity.[3] The involvement of specific isoforms in pathologies such as glaucoma (CA II, IV, XII), epilepsy, and cancer (CA IX, XII) has established them as critical therapeutic targets.[1][3][4][5]
Sulfonamides, characterized by the -SO2NH2 functional group, represent the most prominent class of CA inhibitors (CAIs).[1][4] Their mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the enzyme's active site, effectively blocking its function.[6][7] However, the high degree of structural homology in the active sites across different CA isoforms presents a significant challenge: achieving isoform-selective inhibition to maximize therapeutic efficacy while minimizing off-target side effects.[1]
This guide will equip you with the knowledge to rigorously validate and compare the inhibitory potency and selectivity of your sulfonamide-based compounds.
The Validation Strategy: A Multi-Pronged Approach
A credible validation workflow does not rely on a single experiment. Instead, it integrates primary enzymatic assays with orthogonal biophysical methods to build a cohesive and undeniable body of evidence. This strategy ensures that observed inhibition is a direct result of the compound binding to the target and provides a comprehensive understanding of the inhibitor's characteristics.
Caption: A robust workflow for validating sulfonamide inhibitors against CA isoforms.
Part 1: Enzymatic Assays for Functional Inhibition
Enzymatic assays are the cornerstone of inhibitor validation, as they directly measure the functional consequence of compound binding—the reduction of catalytic activity.
The Workhorse: Esterase Activity Assay
The esterase activity assay is a widely adopted method for primary screening due to its simplicity, high-throughput nature, and cost-effectiveness.[2][8] While CAs' primary physiological role is CO2 hydration, most α-CAs also exhibit esterase activity, hydrolyzing ester substrates.[2][8]
Principle: The assay commonly uses 4-nitrophenyl acetate (4-NPA or p-NPA) as a substrate. The CA-catalyzed hydrolysis of colorless 4-NPA yields the yellow-colored 4-nitrophenolate, which can be monitored spectrophotometrically at approximately 400 nm.[8] A reduction in the rate of color formation in the presence of a sulfonamide indicates inhibition.[8]
Protocol: 4-NPA Esterase Inhibition Assay
Objective: To determine the IC50 value of a test sulfonamide against a specific CA isoform.
Materials:
-
Purified recombinant human CA isoform (e.g., hCA II)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Substrate Stock: 4-nitrophenyl acetate (4-NPA) in a water-miscible organic solvent like acetonitrile or ethanol.[8][9]
-
Test Compound (Sulfonamide) Stock: Dissolved in DMSO.
-
Standard Inhibitor Control: Acetazolamide (AZA) in DMSO.
-
96-well microplate and spectrophotometer.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the CA enzyme in the assay buffer (e.g., final concentration of ~0.2-0.3 µM).[8]
-
Prepare serial dilutions of your test compound and the standard inhibitor (Acetazolamide) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Prepare the 4-NPA substrate solution in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of enzyme solution and an equal volume of the serially diluted test compound.
-
Positive Control: Add enzyme solution and an equal volume of serially diluted Acetazolamide.
-
Negative Control (100% Activity): Add enzyme solution and an equal volume of assay buffer containing the same concentration of DMSO as the test wells.
-
Blank: Add assay buffer only (no enzyme).
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add the 4-NPA substrate solution to all wells to start the reaction.[8]
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the rates of the test wells to the negative control (100% activity) and blank (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Causality and Trustworthiness: While convenient, the esterase assay uses a non-physiological substrate. Therefore, its results should be considered a preliminary indicator of potency. It is crucial to validate hits from this assay using the physiologically relevant CO2 hydration assay.
The Gold Standard: Stopped-Flow CO2 Hydration Assay
This is the definitive method for characterizing CA inhibitors as it measures the enzyme's activity on its natural substrate, CO2.[10][11] Due to the extremely rapid nature of the CA-catalyzed reaction, a stopped-flow instrument is required.[10][12]
Principle: The stopped-flow apparatus rapidly mixes two solutions: one containing the enzyme and a pH indicator in a buffer, and another containing CO2-saturated water.[10] The enzymatic hydration of CO2 produces protons, causing a rapid decrease in pH.[10][12] This pH drop is monitored by the absorbance change of the pH indicator over milliseconds.[10] The initial rate of this reaction is directly proportional to the enzyme's activity, and its reduction in the presence of an inhibitor allows for the calculation of inhibition constants (Ki).[10]
Why it's the Gold Standard:
-
Physiological Relevance: Measures the inhibition of the enzyme's primary biological function.
-
Accuracy: Provides precise kinetic parameters (kcat, KM) and inhibition constants (Ki).[11][12]
-
Mechanism of Action: Can be used to elucidate the inhibitor's mechanism (e.g., competitive, non-competitive).
While a detailed step-by-step protocol is instrument-specific, the core concept involves measuring reaction rates at varying substrate and inhibitor concentrations to determine the Ki value, which represents the dissociation constant of the enzyme-inhibitor complex.
Part 2: Biophysical Assays for Direct Binding Confirmation
To build a truly self-validating case, one must demonstrate that the inhibitor physically interacts with the target protein. Biophysical assays provide this direct evidence, confirming that the functional inhibition observed in enzymatic assays is not an artifact.
Fluorescent Thermal Shift Assay (FTSA)
The Fluorescent Thermal Shift Assay (FTSA), or Differential Scanning Fluorimetry (DSF), is a powerful technique to confirm ligand binding.
Principle: FTSA measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated, it unfolds, exposing these hydrophobic cores and causing an increase in fluorescence. When a ligand (like a sulfonamide inhibitor) binds to the protein, it typically stabilizes the protein's structure, resulting in an increase in its melting temperature (a "thermal shift," ΔTm). This shift is indicative of a direct binding interaction.[13]
Key Advantages:
-
Direct Evidence: Positively confirms a physical interaction between the compound and the CA isoform.
-
Screening Amenable: Can be performed in a 96- or 384-well format.
-
Affinity Ranking: The magnitude of the ΔTm can often be correlated with the binding affinity (Kd).[13]
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing the thermodynamics of binding interactions.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution containing the CA protein. If binding occurs, heat is exchanged, which is detected by the instrument. This allows for the precise determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[13]
Comparative Data: A Snapshot of Sulfonamide Activity
To provide context for your experimental results, it is essential to compare them against established data for standard inhibitors. The table below summarizes the inhibition constants (Ki) for well-known sulfonamides against key human CA isoforms.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Methazolamide | 50 | 14 | 25 | 5.7 |
| Dorzolamide | 3000 | 3.5 | 49 | 4.5 |
| Brinzolamide | 3800 | 3.1 | 42 | 6.5 |
Note: Ki values are compiled from various literature sources and can vary based on assay conditions (e.g., pH, temperature, buffer). The data presented here are representative values.[6][11][14]
Visualizing the Mechanism of Action
Understanding the underlying biochemistry is crucial for rational drug design. The following diagram illustrates the catalytic cycle of carbonic anhydrase and the competitive inhibition mechanism of sulfonamides.
Caption: Mechanism of CA catalysis and competitive inhibition by sulfonamides.
Conclusion
The validation of sulfonamide inhibitors against carbonic anhydrase isoforms requires a meticulous, multi-faceted approach. By combining a high-throughput primary screen like the esterase assay with the physiologically relevant CO2 hydration assay, you can confidently assess functional inhibition. Furthermore, incorporating biophysical techniques such as FTSA or ITC provides unequivocal evidence of direct binding, fulfilling the principles of a self-validating experimental system. This rigorous strategy ensures the generation of high-quality, trustworthy data, paving the way for the development of potent and selective next-generation therapeutics.
References
- Kashim, I. R., et al. (2021). Carbonic Anhydrase Inhibitors. In: StatPearls. StatPearls Publishing.
- Nocentini, A., & Supuran, C. T. (2021). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1247-1261.
- Ghanem, E., & Long, M. J. (2018). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. In: Methods in Enzymology (Vol. 611, pp. 347-366). Academic Press.
- Besselink, I., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7016.
- Guzel-Akdemir, O., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345.
- Vaitiekunas, J., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 23(11), 2843.
- Supuran, C. T. (2016). Therapeutic applications of the carbonic anhydrase inhibitors. Discovery Medicine, 21(114), 187-197.
- Shitole, S. C., et al. (2025). Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. Journal of Ophthalmic and Vision Research, 20(3), 345-356.
- Maren, T. H. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular pharmacology, 41(2), 419–426.
- Wadhwani, M., et al. (2022). Carbonic anhydrase inhibitors in the management of macular edema: A review of the literature. Medical Hypothesis, Discovery & Innovation in Ophthalmology Journal, 11(1), 34-41.
- Bua, S., et al. (2019). Ki values (in nM): Inhibition of human carbonic anhydrase I, II, IX, and XII with a series of sulfonamides incorporating biphenyl and benzylphenyl moieties. ResearchGate.
- Krishnamurthy, V. M., et al. (2008). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein-Ligand Binding. Chemical Reviews, 108(3), 946-1051.
- Sanyal, G., et al. (1982). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Analytical Biochemistry, 123(1), 51-57.
- Mboge, M. Y., et al. (2018). Biophysical, Biochemical, and Cell Based Approaches Used to Decipher the Role of Carbonic Anhydrases in Cancer and to Evaluate the Potency of Targeted Inhibitors. International journal of molecular sciences, 19(9), 2793.
- Forster, R. E., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 77.
- Jo, B. H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(14), 7401.
- Akocak, S., et al. (2018). Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1259-1266.
- Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed research international, 2014, 507970.
- Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7071-7086.
- Krishnamurthy, V. M., et al. (2008). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein-Ligand Binding. Chemical Reviews, 108(3), 946-1051.
- Reith, D., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823.
- Ozen, A. C., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-122.
- Krishnamurthy, V. M., et al. (2008). Carbonic anhydrase as a model for biophysical and physical-organic studies of proteins and protein-ligand binding. Chemical reviews, 108(3), 946–1051.
- Lindskog, S., & Wistrand, P. J. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biophysical journal, 119(5), 885–890.
- Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 75(9), 1155.
- Shapiro, A. B. (2014). Answer to "How to Prepare NPA for Carbonic Anhydrase Activity Measurement?". ResearchGate.
- Pharmaoffer. (n.d.). Methazolamide: The Definitive Guide To Uses, Mechanism, Side Effects & API Sourcing.
- Shitole, S. C., et al. (2025). Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. Journal of Ophthalmic & Vision Research, 20(3), 345–356.
- Serle, J. B., & Ranka, M. P. (2015). Systemically and Topically Administered Carbonic Anhydrase Inhibitors in the Treatment of Glaucoma. Ento Key.
- Drugs.com. (2023). Acetazolamide vs Methazolamide Comparison.
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A Comparative Guide to the Synthetic Routes of 5-Methyl-2-pyridinesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-pyridinesulfonamide is a key building block in medicinal chemistry, most notably as a regulatory starting material for the endothelin receptor antagonist, Clazosentan. The efficient and scalable synthesis of this intermediate is of paramount importance for the pharmaceutical industry. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data, mechanistic insights, and detailed protocols to inform researchers and process chemists in their synthetic strategy decisions.
This document deviates from a rigid template to provide a narrative that is both scientifically rigorous and practically insightful, reflecting the expertise gained from extensive experience in synthetic route optimization and process development. Every claim is substantiated with citations to authoritative literature, ensuring the trustworthiness and reliability of the information presented.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound has evolved from a traditional multi-step approach to a more streamlined and efficient one-pot process. This guide will focus on the two most prominent routes, both commencing from 5-methylpyridine-2-thiol, and will also explore plausible alternative pathways starting from other readily available pyridine derivatives.
Route 1: The "Textbook" Two-Step Synthesis via Sulfonyl Chloride
This classical approach involves the oxidative chlorination of 5-methylpyridine-2-thiol to the corresponding sulfonyl chloride, which is subsequently aminated to yield the desired sulfonamide.
Caption: The "Textbook" two-step synthesis of this compound.
Mechanistic Insight: The first step proceeds via the oxidation of the thiol to a sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent. The highly electrophilic sulfonyl chloride is then readily attacked by ammonia or ammonium hydroxide in the second step to form the sulfonamide.
While this method is conceptually straightforward, it has been reported to suffer from several drawbacks, including a low overall yield of approximately 29%, challenging aqueous workups, and the potential formation of genotoxic impurities.[1]
Route 2: The Optimized One-Pot Electrophilic Amination
A more recent and significantly improved method involves the direct conversion of 5-methylpyridine-2-thiol to the sulfonamide in a single pot through an electrophilic amination pathway.[1]
Caption: The optimized one-pot synthesis of this compound.
Mechanistic Insight: This process begins with the selective oxidation of the thiol to the corresponding sodium sulfinate salt using an oxidant like tert-butyl hydroperoxide. Without isolation, an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), is added to the reaction mixture. The nucleophilic sulfur of the sulfinate attacks the electrophilic nitrogen of HOSA, directly forming the sulfonamide. This route avoids the formation of the sensitive and potentially hazardous sulfonyl chloride intermediate.
This one-pot procedure has been demonstrated to be highly efficient, with a significantly improved overall yield of 69% and excellent purity (>99.9%).[1] The use of greener solvents and the avoidance of chlorinated reagents also contribute to a more favorable environmental profile.
Quantitative Performance Comparison
| Parameter | Route 1: "Textbook" Synthesis | Route 2: One-Pot Electrophilic Amination |
| Starting Material | 5-Methylpyridine-2-thiol | 5-Methylpyridine-2-thiol |
| Overall Yield | ~29%[1] | 69%[1] |
| Purity | Variable, potential for impurities | >99.9%[1] |
| Number of Steps | Two | One (One-Pot) |
| Key Reagents | Oxidizing/Chlorinating agents (e.g., Cl₂, NCS), Ammonia | t-BuOOH, Hydroxylamine-O-sulfonic acid (HOSA) |
| Process Safety | Involves a potentially unstable sulfonyl chloride intermediate. | Avoids hazardous intermediates. |
| Workup | Challenging aqueous workups reported.[1] | Simplified crystallization workup.[1] |
| Environmental Impact | Use of chlorinated reagents. | Use of greener oxidants and solvents. |
Exploration of Alternative Synthetic Routes
While the one-pot electrophilic amination from 5-methylpyridine-2-thiol is currently the most efficient documented route, it is valuable to consider alternative strategies from different starting materials.
Hypothetical Route 3: From 2-Amino-5-methylpyridine
A plausible route could involve the conversion of the readily available 2-amino-5-methylpyridine to the target sulfonamide via a Sandmeyer-type reaction.
Caption: A plausible synthetic route from 2-Amino-5-methylpyridine.
Mechanistic Rationale: The amino group can be converted to a diazonium salt, which can then be reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride. Subsequent amination would yield the final product. While mechanistically sound, the successful implementation of this route would depend on the stability of the pyridine diazonium salt and the efficiency of the copper-catalyzed sulfonylation.
Hypothetical Route 4: From 5-Bromo-2-methylpyridine
Another potential avenue involves the introduction of the sulfonamide group onto the pyridine ring starting from 5-bromo-2-methylpyridine.
Caption: A potential synthetic pathway from 5-Bromo-2-methylpyridine.
Mechanistic Rationale: This route would likely rely on a transition-metal-catalyzed cross-coupling reaction to introduce a sulfur-containing functional group that can then be converted to the sulfonamide. For instance, a copper-catalyzed coupling with a sulfinate salt could directly lead to a sulfone, or a palladium-catalyzed reaction could introduce a thiol or sulfonyl chloride precursor. The feasibility of this route would be contingent on identifying suitable catalytic conditions for the specific substrate.
Detailed Experimental Protocols
Protocol for Route 2: One-Pot Electrophilic Amination
The following protocol is adapted from the multi-kilogram scale synthesis described in the cited literature and should be scaled down and optimized for laboratory use with appropriate safety precautions.[1]
Materials:
-
5-Methylpyridine-2-thiol
-
tert-Butyl hydroperoxide (t-BuOOH), 70% aqueous solution
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium hydroxide (NaOH)
-
Sodium citrate dihydrate
-
Sodium sulfite (Na₂SO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
To a solution of 5-methylpyridine-2-thiol in a mixture of water and ethanol, add a solution of sodium hydroxide.
-
Cool the mixture and slowly add 70% aqueous t-BuOOH, maintaining the temperature below 30 °C.
-
Stir the reaction mixture until the oxidation to the sulfinate is complete (monitor by HPLC).
-
In a separate vessel, prepare a solution of hydroxylamine-O-sulfonic acid (HOSA) in water and cool it to 0-5 °C.
-
To the reaction mixture containing the sulfinate, add an aqueous solution of sodium citrate.
-
Slowly add the cold HOSA solution to the reaction mixture, maintaining the temperature below 30 °C.
-
Stir the reaction until the amination is complete (monitor by HPLC).
-
Quench any remaining peroxides by adding an aqueous solution of sodium sulfite.
-
Adjust the pH of the reaction mixture with aqueous sodium hydroxide to precipitate the product.
-
Isolate the crude this compound by filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
The synthesis of this compound has seen significant advancement with the development of a one-pot electrophilic amination protocol. This method offers substantial improvements in yield, purity, safety, and environmental impact compared to the traditional two-step synthesis via the sulfonyl chloride intermediate. While alternative routes starting from 2-amino-5-methylpyridine or 5-bromo-2-methylpyridine are theoretically plausible, they require further investigation and development to compete with the efficiency of the established one-pot procedure. For researchers and drug development professionals, the one-pot electrophilic amination stands as the current state-of-the-art and recommended synthetic strategy for the scalable and efficient production of this vital pharmaceutical intermediate.
References
- Development of a Scalable Electrophilic Amination Protocol for the Multi-kg Production of this compound: A Regulatory Starting Material of Endothelin Receptor Antagonist Clazosentan. Org. Process Res. Dev.2023, 27 (7), 1275–1284. [Link]
- Development of a Scalable Electrophilic Amination Protocol for the Multi-kg Production of this compound.
- Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron. 2020, 76 (48), 131662. [Link]
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules. 2019, 24 (2), 299. [Link]
- Copper-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling. RSC Advances. 2019, 9 (1), 213-217. [Link]
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Navigating the "Drug-Like" Chemical Space: A Comparative Guide to Assessing Sulfonamide-Pyridine Derivatives
By Dr. Evelyn Reed, Senior Application Scientist
In the intricate landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges. A critical hurdle in this path is ensuring a molecule possesses "drug-like" properties, a concept that encapsulates the delicate balance of physicochemical characteristics governing a compound's pharmacokinetic profile. This guide provides a comprehensive comparison of methodologies for assessing the drug-likeness of a particularly promising class of compounds: sulfonamide-pyridine derivatives. These scaffolds are prevalent in a multitude of clinically approved drugs, demonstrating a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer effects.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the evaluation of these important molecules. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Early Drug-Likeness Assessment
The early identification of compounds with poor pharmacokinetic profiles is paramount to mitigating late-stage attrition in drug development pipelines. In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in this initial screening process.[3][4][5][6] These assays provide crucial insights into a compound's potential bioavailability, metabolic stability, and potential for toxicity, thereby preventing the costly investment in flawed candidates.[3][5][7] Regulatory bodies such as the FDA and EMA mandate robust ADME data for Investigational New Drug (IND) submissions, underscoring the indispensability of these early assessments.[3]
This guide will navigate through the two primary pillars of drug-likeness assessment: in silico computational predictions and in vitro experimental validation, with a specific focus on their application to sulfonamide-pyridine derivatives.
In Silico Horizons: Computational Prediction of Drug-Likeness
Computational, or in silico, methods offer a rapid and cost-effective initial screen of large compound libraries to identify candidates with favorable drug-like properties.[8][9][10] These approaches leverage mathematical models and algorithms to predict a molecule's physicochemical and pharmacokinetic characteristics based on its structure.
The Foundational Principles: Lipinski's Rule of Five and Beyond
A cornerstone of drug-likeness prediction is Lipinski's Rule of Five, an empirically derived set of guidelines for orally bioavailable drugs.[11][12][13] While not a rigid set of rules, it provides a valuable framework for initial assessment.
Lipinski's Rule of Five states that an orally active drug generally has: [11][14]
-
No more than 5 hydrogen bond donors (the sum of OHs and NHs).
-
No more than 10 hydrogen bond acceptors (the sum of Ns and Os).
-
A molecular weight under 500 daltons.
-
A calculated octanol-water partition coefficient (logP) not greater than 5.
It is crucial to recognize that many successful drugs, particularly those targeting complex biological systems, exist "beyond the Rule of Five."[14][15] Therefore, these guidelines should be used as a filter rather than an absolute determinant. For sulfonamide-pyridine derivatives, the presence of both sulfonamide and pyridine moieties can influence these parameters, necessitating a careful, case-by-case evaluation.
A Comparative Toolkit for In Silico Prediction
A plethora of computational tools are available to researchers for predicting drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The choice of tool often depends on the specific needs of the project, computational resources, and desired level of detail.
| Tool/Software | Key Features | Application in Sulfonamide-Pyridine Assessment |
| Schrödinger's QikProp | Predicts a wide range of pharmaceutically relevant properties, including solubility, permeability, and oral absorption.[8] | Provides a comprehensive initial ADME profile for novel sulfonamide-pyridine derivatives. |
| SwissADME | A free web-based tool offering predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. | Enables rapid screening of virtual libraries of sulfonamide-pyridine analogs to prioritize synthesis. |
| FAF-Drugs4 | A web server for filtering large compound libraries based on physicochemical properties and identifying potential toxicophores. | Helps in identifying and flagging potentially problematic substructures within the sulfonamide-pyridine scaffold early in the design phase. |
| Molinspiration | A web-based tool for calculating molecular properties and predicting bioactivity scores for various drug targets.[16] | Useful for comparing the predicted bioactivity profiles of different sulfonamide-pyridine derivatives against targets like GPCRs and kinases.[16] |
| VolSurf+ | Generates ADME-relevant molecular descriptors from 3D molecular fields. | Can provide more nuanced predictions of properties like blood-brain barrier penetration for CNS-targeted sulfonamide-pyridine drugs. |
The Experimental Crucible: In Vitro Validation of Drug-Likeness
While in silico predictions are invaluable for initial screening, experimental validation is non-negotiable for confirming the drug-like properties of promising candidates.[17] In vitro ADME assays provide quantitative data on a compound's behavior in biologically relevant systems.[3][4][5][6]
Key In Vitro ADME Assays for Sulfonamide-Pyridine Derivatives
A standard panel of in vitro ADME assays is typically employed to build a comprehensive profile of a drug candidate.
| Assay | Principle | Relevance to Sulfonamide-Pyridine Derivatives |
| Kinetic and Thermodynamic Solubility | Measures the maximum concentration of a compound that can dissolve in a given solvent system (e.g., phosphate-buffered saline). | The sulfonamide group can influence solubility; this assay is critical for assessing the potential for oral absorption. |
| LogD (Distribution Coefficient) | Determines the lipophilicity of a compound at a specific pH, reflecting its partitioning between an aqueous and an organic phase. | The pyridine ring's basicity means its ionization state, and thus LogD, will be pH-dependent, impacting absorption and distribution. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Assesses the passive diffusion of a compound across an artificial lipid membrane. | Provides a high-throughput initial screen for intestinal permeability. |
| Caco-2 Permeability Assay | Utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal barrier and assess both passive and active transport.[18] | Offers a more biologically relevant prediction of intestinal absorption, including the potential for efflux by transporters. |
| Metabolic Stability (Liver Microsomes, Hepatocytes) | Measures the rate at which a compound is metabolized by drug-metabolizing enzymes, typically from liver preparations. | The sulfonamide and pyridine moieties can be sites of metabolism; this assay is crucial for predicting in vivo clearance and potential drug-drug interactions. |
| Plasma Protein Binding | Determines the extent to which a compound binds to plasma proteins like albumin. | High plasma protein binding can limit the free concentration of the drug available to exert its therapeutic effect. |
| CYP450 Inhibition | Evaluates the potential of a compound to inhibit major cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. | Important for predicting the potential for drug-drug interactions where the sulfonamide-pyridine derivative could alter the metabolism of co-administered drugs. |
A Practical Workflow: From Virtual Screening to Experimental Confirmation
The effective assessment of drug-likeness for sulfonamide-pyridine derivatives involves a synergistic interplay between in silico and in vitro methodologies.
Caption: Workflow for assessing the drug-likeness of sulfonamide-pyridine derivatives.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This protocol outlines a common method for determining the kinetic solubility of test compounds, a critical parameter for early drug-likeness assessment.
Objective: To determine the kinetic solubility of sulfonamide-pyridine derivatives in phosphate-buffered saline (PBS) at a specific pH.
Materials:
-
Test compounds (sulfonamide-pyridine derivatives) dissolved in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well microplates (polypropylene for sample preparation, UV-transparent for analysis).
-
Plate shaker.
-
Centrifuge with a plate rotor.
-
UV-Vis microplate reader.
Methodology:
-
Compound Preparation:
-
In a 96-well polypropylene plate, add 2 µL of the 10 mM DMSO stock solution of each test compound to 198 µL of PBS (pH 7.4) in triplicate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Include a blank control (2 µL of DMSO in 198 µL of PBS) and a positive control with known solubility.
-
-
Incubation and Precipitation:
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.
-
-
Separation of Precipitate:
-
Centrifuge the plate at 4,000 rpm for 20 minutes to pellet any precipitated compound.
-
-
Measurement of Soluble Compound:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well UV-transparent plate.
-
Measure the absorbance of the supernatant at a predetermined wavelength (λmax) specific to each compound using a UV-Vis microplate reader. If the λmax is unknown, a spectral scan should be performed beforehand.
-
-
Data Analysis:
-
Create a standard curve for each compound by preparing serial dilutions of the 10 mM DMSO stock in PBS.
-
Calculate the concentration of the soluble compound in the supernatant by comparing its absorbance to the standard curve.
-
The kinetic solubility is reported as the mean concentration (in µM) from the triplicate wells.
-
Self-Validation: The inclusion of a positive control compound with a well-characterized solubility provides an internal validation of the assay's performance. The coefficient of variation between the triplicate measurements for each test compound should be within an acceptable range (typically <15%) to ensure the reliability of the data.
Data Presentation: A Comparative Analysis of Hypothetical Sulfonamide-Pyridine Derivatives
To illustrate the application of these assessment methods, consider the following hypothetical data for a series of sulfonamide-pyridine derivatives.
| Compound ID | MW (Da) | cLogP | HBD | HBA | In Silico Oral Bioavailability Prediction | Kinetic Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) |
| SPD-001 | 425.5 | 3.8 | 2 | 6 | High | 85 | 12.5 |
| SPD-002 | 510.2 | 5.2 | 3 | 8 | Low (violates MW and cLogP) | 15 | 2.1 |
| SPD-003 | 380.4 | 2.5 | 1 | 5 | High | 150 | 8.9 |
| SPD-004 | 455.6 | 4.1 | 2 | 7 | High | 60 | 15.2 |
This tabular summary allows for a quick and direct comparison of the drug-like properties of the different derivatives, highlighting SPD-001, SPD-003, and SPD-004 as more promising candidates for further development based on this initial assessment.
Conclusion
The assessment of drug-likeness is a multifaceted and indispensable component of the drug discovery process. For sulfonamide-pyridine derivatives, a class of compounds with significant therapeutic potential, a strategic and integrated approach that combines the predictive power of in silico tools with the empirical rigor of in vitro ADME assays is essential. By understanding the underlying principles of these methodologies and implementing robust, self-validating experimental protocols, researchers can more effectively navigate the complex chemical space and identify those candidates with the highest probability of success in the clinic. This guide serves as a foundational framework to inform and streamline these critical decision-making processes.
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- Beilstein Journal of Organic Chemistry. Computational methods in drug discovery. (2016-12-12). [Link]
- Cre
- National Institutes of Health. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. [Link]
- ResearchGate.
- PubMed Central. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. (2025-11-20). [Link]
- Click2Drug. Directory of in silico Drug Design tools. [Link]
- BioDuro. In Vitro ADME. [Link]
- Bentham Science.
- Scribd. Computational Methods For Prediction of Drug Likeness. [Link]
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A Comparative Guide to Cross-Reactivity Profiling of 5-Methyl-2-pyridinesulfonamide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 5-Methyl-2-pyridinesulfonamide derivatives. As many compounds featuring a sulfonamide moiety are developed as kinase inhibitors, this guide will focus on methodologies pertinent to assessing selectivity across the human kinome.
The Imperative of Selectivity: Why Cross-Reactivity Matters
The this compound scaffold is a privileged structure in modern medicinal chemistry, frequently utilized for its favorable physicochemical properties and synthetic tractability. While derivatives are often designed for high potency against a specific primary target, achieving selectivity is a paramount challenge in drug discovery.[1][2] The human kinome contains over 500 kinases, many of which share highly conserved ATP-binding sites.[2]
Unintended interactions with off-target kinases can lead to a range of adverse outcomes:
-
Toxicity: Inhibition of kinases essential for normal physiological functions can cause significant side effects.[3]
-
Failed Clinical Trials: A substantial percentage of oncology drugs fail in clinical trials due to a lack of efficacy or unforeseen toxicities, many of which can be attributed to off-target effects.[4][5]
Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory hurdle but a foundational component of a successful drug development program. Establishing target engagement and selectivity provides strong evidence for the compound's mechanism of action and increases the probability of success.[6][7]
Comparative Analysis: A Tale of Two Derivatives
To illustrate the importance of comprehensive profiling, let us consider two hypothetical derivatives, Derivative A and Derivative B , both designed to target a specific mitogen-activated protein kinase (MAPK).
| Parameter | Derivative A | Derivative B | Commentary |
| Primary Target IC50 (MAPK) | 15 nM | 25 nM | Derivative A is marginally more potent against the intended target. |
| Selectivity Score (S-Score) | 0.25 | 0.05 | A lower S-Score indicates higher selectivity. Derivative B is significantly more selective. |
| Key Off-Target Kinase IC50 | 50 nM (CDK2) | >10,000 nM (All tested) | Derivative A shows potent activity against CDK2, a critical cell cycle regulator. |
| Cellular Target Engagement | Confirmed for MAPK & CDK2 | Confirmed for MAPK only | In-cell assays confirm that Derivative A engages both the intended and a key off-target. |
This table contains illustrative data for comparison purposes.
From this high-level comparison, Derivative B , despite its slightly lower potency, presents a much more attractive profile for further development due to its superior selectivity. The potent off-target activity of Derivative A against CDK2 would likely lead to cell cycle-related toxicities, complicating preclinical development. This underscores that potency alone is an insufficient metric for advancing a compound; it must be evaluated in the context of its kinome-wide selectivity.[1]
A Tiered Strategy for Cross-Reactivity Profiling
A robust assessment of selectivity involves a multi-tiered approach, moving from broad, high-throughput screens to more focused, physiologically relevant assays.
Tier 1: Broad Kinome Profiling
The initial step should involve screening the compound against a large, representative panel of kinases. This provides a global view of selectivity and identifies potential off-target liabilities early.
Workflow for Broad Kinome Profiling
Caption: Tier 1 Workflow: Broad Kinome Screening.
Protocol: Large-Panel Kinase Inhibition Assay (Biochemical)
This protocol outlines a typical workflow for profiling a compound against a large kinase panel, such as those offered by commercial vendors.[8]
-
Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Create a working concentration (e.g., 100µM) for subsequent dilution.
-
Assay Plate Preparation: Serially dilute the compound to the final screening concentration (typically 1µM) in the assay plates provided by the profiling service. Include appropriate vehicle (DMSO) and positive control inhibitor wells.
-
Kinase Reaction: The profiling service will dispense a panel of recombinant human kinases, each with its optimized substrate and ATP concentration, into the assay plates. The reaction is initiated by the addition of ATP.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining kinase activity. A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced via a luminescence-based readout.[9]
-
Data Analysis:
-
Calculate the percent inhibition for each kinase relative to the vehicle (0% inhibition) and positive (100% inhibition) controls.
-
Identify significant off-targets, often defined as kinases showing >50% or >80% inhibition at the screening concentration.
-
Visualize the data using a dendrogram or selectivity map to understand the compound's interaction across the kinome.
-
Tier 2: Cellular Target Engagement
While biochemical assays are excellent for broad screening, they may not fully reflect a compound's behavior in a complex cellular environment.[10] Cellular target engagement assays confirm that the compound can enter the cell and bind to its intended (and unintended) targets in a more physiologically relevant context.[6][11]
Workflow for Cellular Target Engagement
Caption: Tier 2 Workflow: Cellular Target Engagement Assay.
Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to specific protein targets within living cells.[11]
-
Cell Line Preparation: Use a cell line that has been engineered to express the target kinase (e.g., MAPK or the off-target CDK2) as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells into a 96-well or 384-well white assay plate and incubate overnight.
-
Compound Addition: Treat the cells with a serial dilution of the this compound derivative. Include vehicle-only wells as a negative control.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the target kinase. This tracer will act as the energy acceptor in the BRET reaction.
-
Substrate Addition & Measurement: Add the NanoLuc® substrate (e.g., furimazine) to the wells. Immediately measure the luminescence at two wavelengths (one for the donor, NanoLuc®, and one for the acceptor, the tracer) using a plate reader equipped for BRET.
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
As the test compound displaces the fluorescent tracer from the target kinase, the BRET signal will decrease.
-
Plot the BRET ratio against the compound concentration and fit the data to a four-parameter logistic curve to determine the cellular IC50 value. This value represents the concentration of the compound required to displace 50% of the tracer from the target protein in living cells.
-
Interpreting the Data: Beyond Raw Numbers
The ultimate goal of these studies is to generate actionable insights. A key metric derived from broad kinome profiling is the Selectivity Score (S-Score) . It quantifies the selectivity of a compound by dividing the number of kinases it potently inhibits by the total number of kinases tested. A lower score indicates higher selectivity. For example, an S-Score(1µM) of 0.05 means the compound inhibited 5% of the kinases tested at a 1µM concentration.
By integrating data from biochemical profiling (Tier 1) and cellular engagement assays (Tier 2), researchers can build a comprehensive understanding of a compound's activity profile and make informed decisions, prioritizing derivatives with the highest on-target potency and cleanest off-target profile for further preclinical development.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridine Sulfonamides
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting and interpreting comparative molecular docking studies of pyridine sulfonamides against their target enzymes. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, ensuring a robust and self-validating computational workflow.
Introduction: The Power of Predictive Modeling in Drug Discovery
Pyridine sulfonamides represent a "privileged scaffold" in medicinal chemistry. This structural motif is featured in a multitude of compounds exhibiting a wide range of pharmacological activities, including antibacterial and anticancer properties.[1][2][3][4] Their success often stems from the sulfonamide group's ability to act as a potent zinc-binding group, targeting metalloenzymes, while the versatile pyridine ring allows for fine-tuning of physicochemical properties and selectivity through chemical modification.[2][5]
Molecular docking is an indispensable computational technique in modern structure-based drug design.[6][7][8] It predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction.[] For a series of related compounds like pyridine sulfonamides, comparative docking is not merely about identifying the "best" binder; it is a powerful tool for elucidating Structure-Activity Relationships (SAR), predicting isoform selectivity, and generating clear, testable hypotheses to guide the synthesis and experimental validation of new chemical entities.
This guide will detail a rigorous, field-proven workflow for these studies, emphasizing the principles of scientific integrity and causality that transform computational data into actionable insights.
Chapter 1: The Scientific Rationale for Comparative Docking
The decision to perform a comparative docking study is driven by the need to answer specific biological and chemical questions. The primary goal is to understand how subtle changes in the ligand's structure translate to significant differences in binding affinity and selectivity.
1.1. Key Enzyme Targets for Pyridine Sulfonamides
The pyridine sulfonamide scaffold has been successfully employed to target several critical enzyme families:
-
Carbonic Anhydrases (CAs): These zinc-containing enzymes are ubiquitous and play roles in pH regulation and CO₂ transport. Sulfonamides are classic CA inhibitors.[2] A key challenge and opportunity in drug design is achieving selectivity for specific isoforms, such as inhibiting tumor-associated CAs (hCA IX, hCA XII) over the ubiquitous cytosolic forms (hCA I, hCA II).[1][5][10][11]
-
Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria. Sulfonamide-based antibiotics function by competing with the native substrate, p-aminobenzoic acid (PABA), making DHPS a prime target for developing novel antibacterial agents.[3][12]
-
Other Targets: The scaffold's versatility has led to the exploration of other targets, including Heat shock protein 90 (Hsp90α) and Dihydrofolate reductase (DHFR), showcasing its broad therapeutic potential.[13][14]
1.2. The Objective: From Docking Scores to Mechanistic Understanding
A common pitfall is to focus solely on the docking score—a computed estimation of binding affinity.[15] While useful for ranking, the true value of comparative docking lies in understanding the why behind those scores. Our objective is to correlate specific structural modifications on the pyridine sulfonamide scaffold with changes in the underlying non-covalent interactions (hydrogen bonds, hydrophobic contacts, metal coordination) within the enzyme's active site. This mechanistic insight is what drives rational drug design.
Chapter 2: An Experimentally Validated Docking Workflow
A trustworthy computational protocol must be a self-validating system. This means incorporating internal controls to ensure the methodology is sound before analyzing unknown ligands. The following workflow is designed to meet this standard.
This analysis generates a clear hypothesis: The addition of a terminal carboxylate group to the pyridine sulfonamide scaffold will confer selectivity for hCA IX over hCA II by enabling specific interactions with residues Lys170 and Gln67. This hypothesis can now be directly tested through chemical synthesis and in vitro enzyme inhibition assays.
Conclusion
Comparative molecular docking is a powerful and cost-effective tool for prioritizing and designing novel pyridine sulfonamide inhibitors. Its predictive power, however, is entirely dependent on the rigor of the methodology and the depth of the subsequent analysis. By employing a self-validating workflow that includes crucial controls like redocking, and by moving beyond a superficial analysis of scores to a detailed inspection of intermolecular interactions, researchers can generate high-confidence, experimentally testable hypotheses. This approach transforms docking from a simple screening exercise into an engine for rational, structure-guided drug discovery. Ultimately, all in silico findings must be considered hypotheses that await validation through empirical experimental data.
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A Comparative Guide to the Quantitative Analysis of 5-Methyl-2-pyridinesulfonamide
For researchers, scientists, and professionals in drug development, the accurate quantification of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 5-Methyl-2-pyridinesulfonamide, a key intermediate in various chemical syntheses. We will explore the nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed experimental protocols.
Introduction to this compound and the Imperative for Accurate Quantification
This compound is an organic compound featuring a pyridine ring functionalized with a methyl and a sulfonamide group.[1][2] Its chemical properties, including moderate solubility in polar solvents due to the hydrogen-bonding capability of the sulfonamide group, make it a versatile building block in medicinal chemistry and drug development.[1] The precise quantification of this compound is critical for ensuring reaction yield, purity of final products, and for meeting stringent regulatory requirements for active pharmaceutical ingredients (APIs) and their intermediates.[3] The presence of even minor impurities can significantly impact the safety and efficacy of a drug product.[3]
This guide will dissect three prominent analytical techniques, providing a framework for selecting the most appropriate method based on the specific analytical challenge, be it routine quality control, trace-level impurity analysis, or in-depth structural confirmation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a robust and widely accessible technique for the routine analysis and quantification of moderately polar compounds like this compound. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Experimental Choices
The selection of a C8 or C18 column is predicated on the hydrophobicity of this compound. A C8 column, being slightly less hydrophobic than a C18, can provide excellent retention and peak shape for this compound without requiring excessively high organic modifier concentrations in the mobile phase, which can sometimes lead to solubility issues.[4] The mobile phase, a mixture of a buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a suitable retention time and resolution from potential impurities.[4] The buffer's pH is controlled to ensure the consistent ionization state of the sulfonamide group, thereby yielding reproducible chromatography. UV detection is chosen for its simplicity and the presence of a chromophore (the pyridine ring) in the analyte, which allows for sensitive detection.[4]
Detailed Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A gradient of Mobile Phase A (20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.5 with phosphoric acid) and Mobile Phase B (Acetonitrile).
-
Gradient Program: 0-5 min, 10% B; 5-25 min, 10-80% B; 25-30 min, 80% B; 30-31 min, 80-10% B; 31-40 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection Wavelength: 265 nm.[4]
-
Injection Volume: 5 µL.[4]
Sample Preparation:
-
Standard Stock Solution (500 µg/mL): Accurately weigh and transfer approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).[4]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from the Limit of Quantitation (LOQ) to 200% of the target sample concentration.[4]
-
Sample Solution (1000 µg/mL): Accurately weigh and transfer approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, and then dilute to the mark with diluent.[4]
Workflow for RP-HPLC Analysis
Caption: Experimental workflow for RP-HPLC-UV analysis.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as the analysis of low-level impurities or quantification in complex matrices, LC-MS/MS is the gold standard.[5][6] This technique couples the separation power of HPLC with the highly selective and sensitive detection capabilities of a tandem mass spectrometer.
Causality Behind Experimental Choices
The use of LC-MS/MS is driven by the need to unequivocally identify and quantify the analyte, even in the presence of co-eluting substances.[5] Electrospray ionization (ESI) is typically chosen for polar molecules like this compound as it is a soft ionization technique that minimizes fragmentation in the source. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This process provides a high degree of specificity and significantly reduces background noise, leading to lower detection and quantification limits.[7] An isotopically labeled internal standard can be used to correct for matrix effects and variations in instrument response, further improving accuracy and precision.[8]
Detailed Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 C18 (100 x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Gradient Program: 0-0.5 min, 5% B; 0.5-4.0 min, 5-95% B; 4.0-5.0 min, 95% B; 5.0-5.1 min, 95-5% B; 5.1-6.0 min, 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) 173.1 -> Product ion (m/z) 92.1 (for quantification), 108.1 (for confirmation).
-
Internal Standard (e.g., Isotopically Labeled Analog): To be determined based on availability.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV; Source Temperature: 150 °C; Desolvation Temperature: 400 °C).
Sample Preparation:
-
Stock and Calibration Standards: Prepared similarly to the HPLC method, but at lower concentrations (e.g., ng/mL range) and spiked with a constant concentration of the internal standard.[1]
-
Sample Solution: Prepared as in the HPLC method, followed by a dilution step into the linear range of the assay and spiking with the internal standard.[1]
Workflow for LC-MS/MS Analysis
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A Comparative Guide to the Antiproliferative Activity of Pyridine Derivatives
Introduction: The Prominence of Pyridine Scaffolds in Oncology Drug Discovery
The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, represents a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic tractability have made it a privileged scaffold in the design of therapeutic agents targeting a multitude of diseases.[1][2] In the realm of oncology, pyridine derivatives have emerged as a particularly fruitful area of research, leading to the development of numerous potent antiproliferative agents.[3][4] These compounds exert their anticancer effects through a diverse array of mechanisms, including the inhibition of key signaling kinases, disruption of cytoskeletal dynamics, and modulation of epigenetic processes.
This guide provides a comparative analysis of the antiproliferative activity of different classes of pyridine derivatives, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will explore the structure-activity relationships, mechanistic underpinnings, and supporting experimental data for representative compounds, providing a framework for the rational design and evaluation of novel pyridine-based anticancer therapeutics.
Comparative Analysis of Antiproliferative Activity: A Multi-Mechanistic Approach
The versatility of the pyridine scaffold allows for its incorporation into molecules that can target various cellular pathways critical for cancer cell proliferation and survival. Here, we compare the antiproliferative activities of three distinct classes of pyridine derivatives, each with a unique mechanism of action: VEGFR-2 kinase inhibitors, tubulin polymerization inhibitors, and PIM-1 kinase inhibitors. The human breast adenocarcinoma cell line, MCF-7, and the human cervical cancer cell line, HeLa, will be used as primary models for this comparative analysis, owing to their extensive use in cancer research.
Data Summary: A Head-to-Head Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyridine derivatives from each class against MCF-7 and HeLa cancer cell lines. This allows for a direct comparison of their cytotoxic potency.
| Compound Class | Representative Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| VEGFR-2 Inhibitor | Pyridine-Derived Compound 10 | VEGFR-2 | MCF-7 | 6.08 | [1][4] |
| Tubulin Polymerization Inhibitor | Diarylpyridine 10t | Tubulin | MCF-7 | 0.33 | [5] |
| Tubulin Polymerization Inhibitor | Diarylpyridine 10t | Tubulin | HeLa | 0.19 | [5] |
| PIM-1 Kinase Inhibitor | 3-Cyanopyridine 8f | PIM-1 Kinase | MCF-7 | 1.69 | [3] |
| PIM-1 Kinase Inhibitor | 3-Cyanopyridine 7h | PIM-1 Kinase | MCF-7 | 1.89 | [3] |
| PIM-1 Kinase Inhibitor | Pyrazolo[3,4-b]pyridine 19 | PIM-1 Kinase | MCF-7 | 5.61 | [2] |
Note: The IC50 values are presented as reported in the cited literature and may vary based on experimental conditions.
Mechanistic Deep Dive and Experimental Substantiation
Pyridine-Based VEGFR-2 Inhibitors: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7] Pyridine-containing compounds have been successfully designed to inhibit the kinase activity of VEGFR-2, thereby cutting off the blood supply to tumors.
A notable example is a series of novel pyridine-derived compounds, from which Compound 10 emerged as a potent inhibitor.[1][4] This compound demonstrated an IC50 value of 6.08 µM against the MCF-7 breast cancer cell line.[1][4] The mechanism of action is attributed to its ability to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing autophosphorylation and subsequent downstream signaling.[1]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyridine derivative.
Diarylpyridine Derivatives: Disrupting the Cytoskeleton as Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer drugs.[5][8] A series of novel diarylpyridines have been designed as tubulin polymerization inhibitors, with compound 10t demonstrating remarkable antiproliferative activity.[5] This compound exhibited potent cytotoxicity against both HeLa and MCF-7 cell lines with IC50 values of 0.19 µM and 0.33 µM, respectively.[5]
The mechanism of these diarylpyridines involves binding to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5]
Experimental Workflow: Tubulin Polymerization Inhibition Assay
Caption: A generalized workflow for a tubulin polymerization inhibition assay.
3-Cyanopyridine and Pyrazolopyridine Derivatives: Targeting PIM-1 Kinase
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[2][3][9] Several classes of pyridine derivatives, including 3-cyanopyridines and pyrazolo[3,4-b]pyridines, have been developed as potent PIM-1 kinase inhibitors.
For instance, the 3-cyanopyridine derivatives 8f and 7h displayed potent antiproliferative activity against the MCF-7 cell line with IC50 values of 1.69 µM and 1.89 µM, respectively.[3] Similarly, the pyrazolo[3,4-b]pyridine derivative 19 exhibited an IC50 of 5.61 µM against MCF-7 cells.[2] These compounds act by competitively inhibiting the ATP-binding site of PIM-1 kinase, thereby blocking the phosphorylation of its downstream substrates and inducing apoptosis and cell cycle arrest.[2][3]
Signaling Pathway: PIM-1 Kinase Inhibition
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A Senior Application Scientist’s Guide to In Silico ADMET Prediction for Sulfonamide Derivatives
This guide provides an in-depth comparison and practical workflow for leveraging in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools in the development of sulfonamide-based drug candidates. As researchers and drug development professionals, our goal is to mitigate the risk of late-stage attrition. By front-loading discovery with robust computational analysis, we can prioritize compounds with a higher probability of success, saving invaluable time and resources. This document moves beyond a simple recitation of steps to explain the causal logic behind methodological choices, empowering you to make strategic, data-driven decisions.
Section 1: The Imperative of Early ADMET Assessment for Sulfonamides
The journey of a drug from concept to clinic is fraught with failure, with a significant portion of attrition attributed to poor pharmacokinetic and safety profiles.[1] Sulfonamides, a cornerstone scaffold in medicinal chemistry, present a unique set of ADMET challenges that demand early consideration. While offering versatile chemistry and potent biological activity, they are often associated with issues such as poor aqueous solubility, high plasma protein binding, and idiosyncratic adverse reactions.[2][3]
In silico ADMET prediction offers a powerful, cost-effective strategy to address these challenges at the earliest stages of discovery.[4][5] By modeling a compound's behavior before it is even synthesized, we can triage entire virtual libraries, identify potential liabilities in promising hits, and guide the design of derivatives with optimized ADMET properties. This predictive-first approach transforms our workflow from a reactive process of fixing problems to a proactive one of designing success.
Section 2: Comparative Analysis of Leading In Silico ADMET Platforms
The landscape of computational ADMET prediction is populated by numerous tools, each built on different algorithms and training datasets. For this guide, we will compare three of the most widely used and well-validated, freely accessible web servers: SwissADME , admetSAR , and pkCSM .[6][7][8]
| Feature / Parameter | SwissADME [7][9] | admetSAR 2.0 [6][10] | pkCSM |
| Underlying Methodology | A consensus of multiple predictive models including fragmental methods, topological data, and machine learning. | Machine learning models trained on a large, curated database of experimental data.[11] | Graph-based signatures that encode physicochemical properties and structural information.[8] |
| Physicochemical Properties | LogP, LogS (Solubility), TPSA, Molecular Weight, etc. | Extensive list including LogP, LogS, pKa, and more. | LogP, LogS, Intrinsic Solubility. |
| Absorption | Caco-2 Permeability, Human Intestinal Absorption (HIA), P-gp substrate/inhibitor. | HIA, Caco-2, P-gp substrate/inhibitor, BBB penetration. | Intestinal Absorption, Caco-2 Permeability, P-gp substrate/inhibitor. |
| Distribution | BBB Penetration, CNS Permeability, Plasma Protein Binding (PPB). | PPB, BBB penetration, CNS penetration. | VDss (Volume of Distribution), Fraction unbound, BBB & CNS Permeability. |
| Metabolism | Cytochrome P450 (CYP) isoform inhibition (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). | CYP substrate/inhibitor predictions for multiple isoforms. | CYP substrate/inhibitor (2D6, 3A4), Total Clearance. |
| Excretion | N/A | Renal Organic Cation Transporter (OCT2) substrate. | Total Clearance, Renal OCT2 substrate. |
| Toxicity | Brenk & PAINS alerts (structural alerts for potential toxicity/assay interference). | AMES Toxicity, Carcinogenicity, hERG Inhibition, Rat Acute Toxicity (LD50). | AMES Toxicity, hERG I/II Inhibition, Skin Sensitisation, Hepatotoxicity. |
| Unique Features | "BOILED-Egg" plot for intuitive BBB/HIA prediction, Bioavailability Radar.[7] | ADMET-Score for overall drug-likeness, lead optimization module.[10] | Provides quantitative predictions with confidence scores for many parameters. |
| Best For | Rapid, user-friendly screening with excellent visualizations for medicinal chemistry insights. | Comprehensive toxicity predictions and an integrated lead optimization tool. | Quantitative pharmacokinetic predictions and toxicity endpoints. |
Causality Behind Tool Selection: Why use multiple tools? No single in silico model is perfect. Each platform uses different algorithms and was trained on different datasets.[5][12] By comparing the outputs, we can build a consensus prediction. If all three tools predict a liability, such as hERG inhibition, our confidence in that prediction is significantly higher, warranting immediate experimental validation or chemical modification.
Section 3: Experimental Protocol: A Step-by-Step ADMET Workflow
In this section, we will perform a predictive ADMET analysis on a hypothetical sulfonamide derivative, Celecoxib-Analog-1 , to illustrate a practical workflow. Celecoxib is a well-known COX-2 inhibitor, and we will analyze a novel, unsynthesized analog.
Hypothetical Molecule: Celecoxib-Analog-1 SMILES String: CC1=CC=C(C=C1)C1=C(C(=NN1)C(F)(F)F)C1=CC=C(C=C1)S(=O)(=O)N
Protocol 1: ADMET Prediction using SwissADME
-
Navigate to the SwissADME Web Server: Access the tool at ]">http://www.swissadme.ch.[7]
-
Input the Molecule: In the "Enter a list of SMILES here" textbox, paste the SMILES string for Celecoxib-Analog-1.
-
Run the Analysis: Click the "Run" button to initiate the prediction.
-
Data Collection and Interpretation: The results will be displayed on a new page. Systematically record the key parameters in a laboratory notebook or electronic spreadsheet. Pay close attention to any violations of drug-likeness rules (e.g., Lipinski's Rule of Five) and the visual outputs like the "BOILED-Egg" and "Bioavailability Radar".
Workflow Visualization
The following diagram illustrates the standard workflow for an initial in silico ADMET assessment.
Caption: A standard workflow for in silico ADMET prediction and analysis.
Predicted Data for Celecoxib-Analog-1 (Consensus View)
The following table summarizes the predicted ADMET properties for our hypothetical molecule, compiled from the outputs of SwissADME, admetSAR, and pkCSM.
| Parameter | Predicted Value/Class | Implication for Drug Development | Platform Consensus |
| Molecular Weight | 395.34 g/mol | Acceptable (Lipinski compliant). | High |
| LogP (Lipophilicity) | 3.85 | Moderately high; may balance permeability and solubility. | High |
| Aqueous Solubility (LogS) | -4.5 to -5.0 | Poorly soluble. A significant flag for formulation challenges. | High |
| Human Intestinal Abs. | High (>90%) | Likely well-absorbed from the gut. | High |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier; good for peripheral targets. | High |
| P-gp Substrate | No | Low risk of efflux pump-mediated resistance. | High |
| CYP2C9 Inhibition | Yes (Predicted Inhibitor) | High risk of drug-drug interactions, as many common drugs are metabolized by CYP2C9. | High |
| hERG Inhibition | No (Low Probability) | Low risk of cardiotoxicity. | Medium |
| AMES Mutagenicity | No (Non-mutagenic) | Low risk of being a mutagen. | High |
Section 4: Expert Interpretation and Strategic Decision-Making
The data table above is not merely a collection of numbers; it is a strategic blueprint for the next steps in discovery.
-
The Primary Liability (A "No-Go" Signal): The consensus prediction of strong CYP2C9 inhibition is the most critical finding. The sulfonamide moiety is a known pharmacophore for CYP2C9 binding. This represents a high-risk drug-drug interaction (DDI) potential that could halt development. The causality is clear: the molecule's structure fits well into the active site of the CYP2C9 enzyme, leading to inhibition.
-
The Secondary Challenge (An "Optimize" Signal): The predicted poor aqueous solubility is another significant, albeit more manageable, hurdle.[2] While high intestinal absorption is predicted, poor solubility can lead to low and variable bioavailability. This issue must be addressed through chemical modification.
-
The Strengths (A "Go" Signal): On the positive side, the molecule has good predicted absorption, is not a P-gp substrate, and shows a low probability of cardiotoxicity or mutagenicity. These are valuable assets.
Decision Pathway
Based on this in silico profile, a medicinal chemist can now make an informed decision, as illustrated in the diagram below.
Caption: Decision-making based on key in silico ADMET liabilities.
Strategic Action: The recommendation would be to redesign the molecule before synthesis. The primary goal would be to disrupt the interaction with CYP2C9. This could involve altering the electronics of the sulfonamide group or modifying the adjacent phenyl ring, followed by re-running the in silico analysis on the new virtual designs. Concurrently, modifications to improve solubility should be explored. This iterative cycle of in silico design and analysis is the cornerstone of modern, efficient drug discovery.
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A Comparative Analysis of Leading NPY5 Receptor Antagonists for Therapeutic Development
To our esteemed colleagues in research, science, and drug development,
This guide addresses the interest in the pharmacological profile of Neuropeptide Y (NPY) Y5 receptor antagonists, a target of significant interest for therapeutic intervention in metabolic and other disorders. Initial inquiries regarding "5-Methyl-2-pyridinesulfonamide" as an NPY5 antagonist have been reviewed. Our comprehensive search of the scientific literature and chemical databases indicates that this compound is recognized as a chemical intermediate, notably in the synthesis of the endothelin receptor antagonist, Clazosentan, and not as a direct NPY5 receptor antagonist.
While the pyridinesulfonamide scaffold is of interest in medicinal chemistry, and indeed, sulfonamide-containing molecules have been explored as NPY5 antagonists[1][2], this compound itself has not been characterized for this activity. Therefore, a direct comparative study as initially framed is not feasible.
Recognizing the underlying interest in the comparative pharmacology of NPY5 antagonists, this guide has been developed to provide a detailed, objective comparison of several well-documented and scientifically significant NPY5 receptor antagonists. We will delve into the experimental data supporting the pharmacological profiles of these compounds, offering a valuable resource for researchers in the field.
The NPY5 Receptor: A Key Regulator of Energy Homeostasis
The Neuropeptide Y (NPY) system is a critical neuromodulatory network in the central nervous system, with profound effects on appetite, energy expenditure, and other physiological processes.[3] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), of which the Y5 receptor is a key mediator of NPY's orexigenic (appetite-stimulating) actions.[3][4] Located predominantly in the hypothalamus, the brain's primary center for energy balance regulation, the NPY5 receptor's activation leads to increased food intake and decreased energy expenditure.[3][4] This has made the NPY5 receptor an attractive target for the development of anti-obesity therapeutics.[5][6]
The signaling cascade initiated by NPY binding to the Y5 receptor is complex, involving the inhibition of adenylyl cyclase and modulation of intracellular calcium levels, ultimately leading to its physiological effects.
Caption: Simplified signaling pathway of the NPY5 receptor.
Comparative Analysis of Leading NPY5 Receptor Antagonists
This section provides a comparative overview of four prominent NPY5 receptor antagonists that have been extensively studied: MK-0557 , Velneperit (S-2367) , CGP 71683 , and Lu AA33810 .
| Compound | Binding Affinity (Ki/IC50) | In Vitro Activity | In Vivo Efficacy | Clinical Development Status |
| MK-0557 | Ki = 1.6 nM (human NPY5R)[7][8] | Potent antagonist of NPY-induced effects in cellular assays.[7] | Reduces body weight gain in diet-induced obese mice.[7] | Completed Phase II/III trials; showed modest, though statistically significant, weight loss.[5][9] |
| Velneperit (S-2367) | High affinity for Y5 receptor.[10] | Surmountable antagonism in functional assays.[10] | Dose-dependently inhibits weight gain in diet-induced obese mice.[11] | Completed Phase II trials; demonstrated statistically significant weight reduction.[12][13] |
| CGP 71683 | IC50 = 1.4 nM (rat Y5R)[14] | Highly selective antagonist; >1000-fold selectivity over Y1, Y2, and Y4 receptors.[14] | Inhibits NPY-induced food intake in rats.[14] | Preclinical research tool. |
| Lu AA33810 | Ki = 1.5 nM (rat Y5R)[15] | Antagonizes NPY-evoked cAMP and calcium mobilization.[15] | Blocks Y5 agonist-induced feeding; shows anxiolytic and antidepressant-like effects in rats.[15][16] | Preclinical development.[17] |
MK-0557
MK-0557 is a highly selective, orally available NPY5 receptor antagonist with a Ki of 1.6 nM for the human receptor.[7][8] In preclinical studies, it demonstrated efficacy in reducing body weight gain in diet-induced obese mice.[7] MK-0557 progressed to large-scale clinical trials and, while it did show a statistically significant reduction in body weight compared to placebo, the magnitude of weight loss was considered modest.[5][9]
Velneperit (S-2367)
Velneperit is another orally active NPY5 receptor antagonist that penetrates the blood-brain barrier.[11] It has been shown to selectively ameliorate body weight gain and associated metabolic parameters in diet-induced obese mice.[11] Phase II clinical trials with Velneperit also met their primary endpoint, demonstrating a statistically significant reduction in body weight in obese subjects.[12][13]
CGP 71683
CGP 71683 is a potent and extremely selective non-peptide NPY5 receptor antagonist, with over 1000-fold selectivity for the Y5 receptor compared to Y1, Y2, and Y4 receptors.[14] It has been instrumental as a research tool to elucidate the physiological roles of the NPY5 receptor. In vivo, CGP 71683 has been shown to potently inhibit NPY-induced food intake in rats.[14]
Lu AA33810
Lu AA33810 is a potent and selective NPY5 receptor antagonist with high oral bioavailability in rodents.[18] Beyond its effects on appetite, where it blocks feeding induced by a Y5-selective agonist, Lu AA33810 has also been investigated for its potential in mood disorders.[15][16] Preclinical studies have shown that it exerts anxiolytic and antidepressant-like effects in various rat models.[15][16][19]
Experimental Protocols for NPY5 Antagonist Characterization
The evaluation of novel NPY5 receptor antagonists involves a standardized set of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
In Vitro Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound for the NPY5 receptor.
Objective: To determine the Ki of a test compound for the NPY5 receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human NPY5 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a suitable buffer to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled NPY5 receptor ligand (e.g., [¹²⁵I]-PYY), and varying concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand binding assay.
In Vivo Food Intake Study in Rodent Models
This experiment assesses the ability of an NPY5 antagonist to reduce food intake in a relevant animal model.
Objective: To evaluate the effect of a test compound on food intake in rodents.
Methodology:
-
Animal Acclimation:
-
Acclimate rodents (e.g., rats or mice) to individual housing and the specific diet to be used in the study.
-
-
Compound Administration:
-
Administer the test compound or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Food Intake Measurement:
-
Provide a pre-weighed amount of food to each animal at a specific time point after compound administration.
-
Measure the amount of food consumed at various time intervals (e.g., 1, 2, 4, and 24 hours).
-
-
Data Analysis:
-
Calculate the cumulative food intake for each treatment group.
-
Compare the food intake of the compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).
-
Conclusion
While this compound is not a characterized NPY5 receptor antagonist, the field of NPY5 antagonism offers several well-studied compounds that have provided valuable insights into the role of this receptor in energy homeostasis and other physiological processes. The comparative analysis of MK-0557, Velneperit, CGP 71683, and Lu AA33810 highlights the therapeutic potential and challenges associated with targeting the NPY5 receptor. The modest clinical efficacy of some of these compounds suggests that the regulation of appetite and body weight is a complex process involving redundant pathways, and targeting the NPY5 receptor alone may not be sufficient for robust anti-obesity effects in all individuals. Nevertheless, the continued exploration of NPY5 receptor pharmacology is crucial for developing novel therapeutics for metabolic and potentially mood disorders.
References
- Kanatani, A., et al. (2018). An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice. Neuropeptides, 70, 35-42. [Link]
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- Internet Scientific Publications. (n.d.). Contemporary Development In NPYY5 Receptor Antagonist. [Link]
- Outsourcing-Pharma.com. (2009). Shionogi's year-long studies of obesity drug meet endpoint. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Methyl-2-pyridinesulfonamide
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-Methyl-2-pyridinesulfonamide (CAS No. 65938-77-4). As a crucial intermediate in pharmaceutical research, particularly in the synthesis of compounds like the endothelin receptor antagonist Clazosentan, its presence in the laboratory is common.[1][2] Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol can be implemented, a thorough understanding of the inherent risks associated with this compound is paramount. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.[3] This initial assessment dictates the necessary precautions for handling, storage, and ultimate disposal.
Table 1: GHS Hazard Classification for this compound
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation, Category 2 | Warning | H315: Causes skin irritation[1][3][4] | |
| Serious Eye Damage/Eye Irritation, Category 2A | Warning | H319: Causes serious eye irritation[1][3][4] | |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation[1][3][4] |
The causality is clear: direct contact with this compound can lead to skin and eye irritation, and inhalation of its dust can irritate the respiratory system. Therefore, all subsequent handling and disposal steps must be designed to mitigate these specific risks.
Immediate Safety and Handling Protocols
Proper disposal begins with proper handling. Minimizing exposure and preventing spills reduces the quantity and complexity of the waste generated.
-
Engineering Controls : All work involving solid this compound or concentrated solutions should be conducted within a certified chemical fume hood.[5][6][7] This is the primary line of defense against inhaling irritating dust particles.
-
Personal Protective Equipment (PPE) : A complete PPE ensemble is mandatory.[5][6]
-
Eye Protection : Wear chemical safety goggles or a face shield to protect against splashes and airborne particles.[4][6]
-
Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Inspect them before each use and employ proper removal techniques to avoid skin contact.[4][6]
-
Body Protection : A standard laboratory coat is required to prevent contamination of personal clothing.[6]
-
Step-by-Step Disposal Procedure
The disposal of this compound is governed by local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10] The generator of the waste is legally responsible for its safe management from "cradle-to-grave."[10][11]
Step 1: Waste Characterization and Segregation
Based on its GHS classifications, any this compound, including expired reagents, reaction byproducts, and contaminated materials, must be treated as hazardous chemical waste .
The cardinal rule of chemical waste management is segregation. Do not mix this compound waste with other waste streams (e.g., solvents, aqueous waste, or non-hazardous trash).[8][12] Mixing can create dangerous reactions or complicate the final disposal process, leading to increased costs and safety risks.
Step 2: Waste Collection and Containment
-
Solid Waste : Collect unused or contaminated solid this compound, along with any contaminated items like weigh paper, pipette tips, and gloves, in a dedicated, leak-proof container made of a compatible material like high-density polyethylene (HDPE).[13][14]
-
Liquid Waste : If the compound is in solution, collect it in a designated, shatter-resistant hazardous waste container.
-
Labeling : The waste container must be sealed and clearly labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Irritant") and corresponding GHS pictograms.[13]
-
The date accumulation started.
-
Step 3: Temporary Storage
Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area should be well-ventilated, away from general laboratory traffic, and equipped with secondary containment to manage potential leaks.[14]
Step 4: Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11][15] Doing so can harm the environment, as sulfonamides can be persistent in soil and aquatic ecosystems.[16][17]
The only acceptable method for final disposal is through your institution's official waste management program. Contact your Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[12][14] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in full compliance with all regulations.[11][18]
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is necessary to mitigate exposure and prevent environmental contamination.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE : Before cleaning, don the appropriate PPE as described in Section 2.
-
Contain the Spill : For solid spills, carefully sweep or scoop the material to avoid creating dust.[15] For liquid spills, use an inert absorbent material like sand, vermiculite, or a universal chemical binder to contain the spill.[12][13] Do not use combustible materials like paper towels or sawdust.
-
Collect Waste : Carefully place the collected material and any contaminated absorbents into a hazardous waste container.[15]
-
Decontaminate : Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Store : Seal, label, and store the waste container as described in Step 2 and Step 3.
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, utilizing appropriate protective measures, and adhering to a strict protocol of segregation, containment, and professional disposal through your EHS office, you contribute to a safer research environment for yourself, your colleagues, and the community. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) before handling any chemical.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
